H-D-Arg(Pbf)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXTVCDNCXXSH-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117638 | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200116-81-0 | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200116-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-D-Arg(Pbf)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of H-D-Arg(Pbf)-OH, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and explores its role in biological signaling pathways.
Core Concepts: Structure and Function
This compound is the protected D-enantiomer of the amino acid arginine. The incorporation of D-amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] The structure of this compound is specifically designed for seamless integration into the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]
It consists of three main components:
-
D-Arginine Residue: As the D-enantiomer of the naturally occurring L-arginine, its inclusion in a peptide chain can significantly alter the peptide's secondary structure and confer resistance to proteases, which are stereospecific for L-amino acids.[1]
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: This protecting group shields the highly basic and nucleophilic guanidino side chain of arginine, preventing unwanted side reactions during peptide synthesis.[1][2][3] The Pbf group is stable under the basic conditions used for the removal of the Fmoc protecting group but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2][3]
-
Free Carboxylic Acid (-OH): This functional group is available for activation and coupling to the N-terminus of the growing peptide chain.
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound is presented below, compiled from various sources. This information is crucial for reaction planning, characterization, and quality control.
| Property | Value |
| CAS Number | 200116-81-0 |
| Molecular Formula | C₁₉H₃₀N₄O₅S |
| Molecular Weight | 426.5 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | >98% (HPLC) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.[4][5] |
| Storage Temperature | -20°C, desiccated |
Experimental Protocols
The successful incorporation of this compound into a peptide sequence using Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing.
Materials
-
This compound
-
Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Detailed Methodology
1. Resin Swelling and Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
If starting a new synthesis, ensure the initial Fmoc group on the resin is removed by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
3. Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-20 minutes.
-
Drain the solution and repeat the piperidine treatment for a shorter duration if necessary.
-
Wash the resin thoroughly with DMF to remove piperidine.
4. Repetition of Synthesis Cycle:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the desired peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail fresh. A common mixture is TFA/TIS/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin from the peptide solution.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis for the incorporation of this compound.
References
H-D-Arg(Pbf)-OH: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, H-D-Arg(Pbf)-OH is a critical building block in the synthesis of peptides. This technical guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
This compound, or N-α-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, is a protected form of the D-enantiomer of the amino acid arginine. The presence of the Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group on the guanidinium side chain is essential for preventing undesirable side reactions during peptide synthesis. This strategic protection allows for the precise and controlled assembly of peptide chains, making it an invaluable tool in the development of peptide-based therapeutics and research reagents.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Chemical Identifiers and Formula
| Property | Value |
| Chemical Name | (2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid |
| Molecular Formula | C19H30N4O5S[1][2] |
| Molecular Weight | 426.5 g/mol [1][2] |
| CAS Number | 200116-81-0[1][2] |
| SMILES | CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)CC(O2)(C)C[2] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3] Sparingly soluble in water. |
| Storage | Desiccate at -20°C[2] |
The Role of the Pbf Protecting Group
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to mask the highly basic and nucleophilic guanidinium side chain of arginine, thereby preventing unwanted side reactions during the coupling of amino acids.
The Pbf group is stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain. However, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the solid support. This orthogonality is crucial for the successful synthesis of complex peptides.
The mechanism for the removal of the Pbf group involves the protonation of the sulfonyl group, which is followed by the cleavage of the sulfur-nitrogen bond. The Pbf group offers significant advantages over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), including greater acid lability, which allows for faster and more efficient cleavage under milder TFA conditions. This is particularly beneficial for the synthesis of long or arginine-rich peptides where complete deprotection can be challenging.
Experimental Protocols
The following protocols outline the standard procedures for the use of Fmoc-D-Arg(Pbf)-OH, a common derivative of this compound, in solid-phase peptide synthesis.
Coupling of Fmoc-D-Arg(Pbf)-OH
Materials:
-
Fmoc-D-Arg(Pbf)-OH
-
Peptide synthesis resin (pre-swollen with the N-terminal Fmoc group removed)
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Ensure the Fmoc group from the previous amino acid has been removed by treating it with 20% piperidine in DMF, followed by thorough washing with DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.
-
Activation: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the Pbf and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence.
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.
-
Washing: Wash the resin with a small amount of fresh TFA.
-
Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Drying: Dry the crude peptide pellet under a vacuum.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.
SPPS Workflow for Incorporating D-Arg(Pbf)
Pbf Protecting Group Cleavage Pathway
Safety Information
Based on the Safety Data Sheet for the closely related compound Fmoc-D-Arg(Pbf)-OH, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with care. Standard laboratory practices such as wearing gloves, eye protection, and a lab coat are recommended. In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.
Conclusion
This compound is a vital component in the arsenal of peptide chemists. Its strategic use, facilitated by the robust Pbf protecting group, enables the synthesis of complex and therapeutically relevant peptides. A thorough understanding of its properties and the associated experimental protocols is paramount for achieving high-yield and high-purity peptide products. This guide serves as a foundational resource for researchers embarking on peptide synthesis projects involving this important D-arginine derivative.
References
An In-depth Technical Guide on the Core Purpose of the Pbf Protecting Group in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the field of peptide synthesis, particularly within the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) framework, the strategic use of side-chain protecting groups is fundamental to achieving high-purity, full-length peptides. For the amino acid arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become the industry standard for protecting its highly reactive guanidinium side chain. This guide provides a detailed examination of the Pbf group's purpose, its chemical advantages over preceding groups, quantitative comparisons, and detailed protocols for its application and removal.
The Core Purpose of Pbf Protection
The primary function of the Pbf group is to reversibly mask the nucleophilic and strongly basic guanidinium group of the arginine side chain during peptide synthesis.[1] The guanidino group (pKa ≈ 12.5) poses significant challenges during synthesis; if left unprotected, it can lead to numerous side reactions, including:
-
Interference with Coupling: The nucleophilic guanidino group can attack the activated carboxyl group of the incoming amino acid, leading to branched peptides or other impurities.[2]
-
Protonation Issues: The basicity can interfere with base-mediated reactions and cause solubility problems in the organic solvents typically used for synthesis.[2][3]
-
δ-Lactam Formation: During the activation of the arginine carboxyl group for coupling, an intramolecular cyclization can occur, forming a stable δ-lactam. This byproduct is incapable of coupling and leads to the formation of deletion sequences in the final peptide product.[1][4]
The Pbf group effectively neutralizes the reactivity of the guanidinium group, ensuring the fidelity of the peptide chain elongation.[2][5] It is stable to the basic conditions (e.g., piperidine) used for the repeated removal of the Nα-Fmoc group but is readily cleaved under strongly acidic conditions during the final step of peptide release from the solid support.[1]
Advantages Over Predecessor Protecting Groups
The Pbf group offers significant advantages over older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), making it the preferred choice in modern Fmoc SPPS.[2]
-
Increased Acid Lability: The Pbf group is significantly more acid-labile than Pmc and Mtr.[1][6] This allows for faster and more efficient cleavage under standard trifluoroacetic acid (TFA) conditions, minimizing the peptide's exposure to harsh acid, which can cause degradation of sensitive residues.[2][6] This is particularly beneficial for synthesizing long peptides or those with multiple arginine residues.[1][7]
-
Reduced Side Reactions: During acid cleavage, the carbocations generated from protecting groups can react with nucleophilic side chains, especially the indole ring of tryptophan. The Pbf group is less prone to causing this alkylation side reaction compared to Pmc.[6][8] Using Fmoc-Trp(Boc)-OH in conjunction with Arg(Pbf) can further eliminate sulfonation side reactions.[9]
-
Suppression of δ-Lactam Formation: Studies have indicated that the Pbf group helps to minimize the formation of the δ-lactam side product during the coupling step compared to other protecting group strategies.[1]
Data Presentation: Quantitative Comparison of Arginine Protecting Groups
The selection of a protecting group directly impacts synthesis efficiency, cleavage time, and final peptide purity. The table below summarizes quantitative data comparing the Pbf group with other common sulfonyl-based protecting groups.
| Protecting Group | Relative Lability | Typical Cleavage Conditions | Typical Cleavage Time | Key Side Reactions & Considerations |
| Pbf | High | 95% TFA / Scavengers (TIS, H₂O) | 1.5 - 4 hours[10][11] | Reduced tryptophan alkylation vs. Pmc.[6][8] Recommended for sequences with multiple Arg residues.[7] |
| Pmc | Moderate | 95% TFA / Scavengers | 2 - 6 hours[10] | Higher risk of tryptophan alkylation.[8] Cleavage is ~1.5-2x slower than Pbf.[10] |
| Mtr | Low | 95% TFA / Scavengers | Up to 24 hours[6][9][10] | Requires harsh, prolonged acid exposure, increasing risk of peptide degradation. Largely superseded in Fmoc SPPS.[10] |
| Tos | Very Low | Anhydrous HF / Scavengers | ~1 hour (with HF) | Incompatible with standard TFA cleavage. Used primarily in Boc-based SPPS which requires hazardous HF.[6] |
Table 1: Comparative analysis of common arginine side-chain protecting groups. (TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; HF: Hydrogen fluoride).
Experimental Protocols
Protocol for Synthesis of Fmoc-Arg(Pbf)-OH
The synthesis of the Fmoc-Arg(Pbf)-OH building block is a multi-step chemical process. The following is a generalized laboratory-scale procedure.[12][13]
Materials:
-
L-Arginine hydrochloride (Arg·HCl)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl)
-
Acetone, Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-Osu)
-
Ethyl acetate, Petroleum ether, Dichloromethane (DCM)
Methodology:
-
Esterification: Arginine's carboxyl group is protected as a methyl ester. Add Arg·HCl to anhydrous methanol pre-cooled to -10°C, followed by the dropwise addition of thionyl chloride. Allow the reaction to proceed at room temperature for 24-48 hours. Concentrate under reduced pressure to obtain Arg-OMe·2HCl as an oil.[14]
-
α-Amino Protection: Dissolve Arg-OMe·2HCl in a water/THF mixture. Add NaHCO₃, followed by the slow addition of (Boc)₂O. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify and extract the Boc-Arg-OMe product.[14]
-
Guanidinium Protection: Dissolve Boc-Arg-OMe in acetone and add K₂CO₃. Add Pbf-Cl and maintain the reaction at 40-45°C until completion. Filter and concentrate to yield Boc-Arg(Pbf)-OMe.[12]
-
Boc Deprotection: Dissolve the intermediate in ethyl acetate and add a 3N HCl solution. Stir at room temperature to remove the Boc group. Wash with water to extract the product, H-Arg(Pbf)-OMe, into the aqueous phase.[12]
-
Saponification: Add ethanol to the aqueous phase from the previous step. Adjust the pH to 11-12 with 10N NaOH to hydrolyze the methyl ester. Neutralize the pH to 7 with HCl and cool to crystallize the H-Arg(Pbf)-OH product.[14]
-
Fmoc Introduction: Dissolve H-Arg(Pbf)-OH in a water/THF mixture. Adjust the pH to 8.5 with Na₂CO₃. Gradually add Fmoc-Osu while maintaining the pH between 8-9. After the reaction is complete, purify by extraction and acidify to pH 3 to precipitate the final Fmoc-Arg(Pbf)-OH product.[14]
Protocol for Cleavage of Pbf Group and Peptide from Resin
This protocol describes the final step of SPPS: simultaneously cleaving the peptide from the resin and removing the Pbf and other acid-labile side-chain protecting groups.[1][11]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized water (95:2.5:2.5, v/v/v).
-
Cold diethyl ether
-
Reaction vessel with a frit
-
Centrifuge and tubes
Methodology:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature. The standard reaction time is 2-4 hours. For peptides with multiple Arg(Pbf) residues, the time may need to be extended.[11][15]
-
Peptide Filtration: Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube. Wash the resin with a small additional amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Drying: Briefly dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC).
Visualization of the Pbf Role in the SPPS Workflow
The following diagram illustrates the cyclical process of Fmoc-based solid-phase peptide synthesis, indicating the points of Nα-Fmoc deprotection and the coupling of an Arg(Pbf) protected residue, culminating in the final cleavage step where the Pbf group is removed.
Caption: The workflow of Fmoc-SPPS highlighting the iterative cycle and the final Pbf cleavage.
Conclusion
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a cornerstone of modern peptide chemistry, providing robust and reliable protection for the arginine side chain. Its superior acid lability compared to older reagents allows for cleaner, faster deprotection, leading to higher yields and purity of the final synthetic peptide.[2] A thorough understanding of its application, the quantitative benefits it offers, and the established protocols for its use and removal is essential for professionals engaged in peptide research and drug development. The strategic choice of the Pbf group directly contributes to the successful synthesis of complex and sensitive peptide molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. omizzur.com [omizzur.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]
- 14. guidechem.com [guidechem.com]
- 15. benchchem.com [benchchem.com]
H-D-Arg(Pbf)-OH CAS number and molecular weight
This technical guide provides a comprehensive overview of the chemical properties and applications of H-D-Arg(Pbf)-OH, a critical building block in peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines its physicochemical characteristics and illustrates its role in synthetic methodologies.
Physicochemical Properties
This compound, with the chemical name (2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid, is a non-standard amino acid derivative.[1] The Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) group serves as a protecting group for the guanidino function of the arginine side chain. This protection is crucial for preventing unwanted side reactions during peptide synthesis.
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 200116-81-0 | [1][2][3] |
| Molecular Weight | 426.5 g/mol | [1][2][3] |
| Molecular Formula | C19H30N4O5S | [1][2] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a monomeric unit in the Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS). The D-configuration of the alpha-carbon is of particular importance for the synthesis of peptides with modified backbones, which can exhibit enhanced stability against enzymatic degradation and unique conformational properties.
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.
1. Resin Preparation:
- Start with a suitable solid support (e.g., Rink Amide resin).
- Swell the resin in a suitable solvent such as N,N-Dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Repeat the treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
3. Amino Acid Coupling:
- Prepare the coupling solution:
- Dissolve this compound (3-5 equivalents) in DMF.
- Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents).
- Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
4. Washing:
- After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents.
5. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 15 minutes.
- Wash the resin with DMF.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Logical Workflow
The following diagram illustrates the logical workflow for the incorporation of this compound in a standard Fmoc-SPPS cycle.
Caption: Workflow for this compound incorporation in SPPS.
References
Navigating the Solubility Landscape of H-D-Arg(Pbf)-OH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of H-D-Arg(Pbf)-OH, a critical building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately, achieving high purity and yield in peptide manufacturing. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to assist researchers in navigating the challenges associated with this compound.
Core Concepts in this compound Solubility
This compound, or Nα-H-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, possesses a complex molecular structure that dictates its solubility profile. The bulky and hydrophobic pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain of arginine significantly influences its interaction with different organic solvents. While enhancing the stability of the protected amino acid, the Pbf group can also contribute to solubility challenges.
The solubility of this compound is a critical factor in various stages of peptide synthesis, particularly in solution-phase and solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to poor reaction kinetics, incomplete coupling reactions, and the formation of impurities, all of which can compromise the integrity of the final peptide product.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various suppliers and semi-quantitative data for the closely related N-terminally protected Fmoc-D-Arg(Pbf)-OH, the following table provides an estimated solubility profile. It is crucial to note that these values should be considered as a guide, and empirical determination is highly recommended for specific applications.
| Organic Solvent | Chemical Formula | Polarity Index | Estimated Solubility of this compound | Notes |
| Polar Aprotic Solvents | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Sparingly Soluble to Soluble | Commonly used in SPPS; solubility can be challenging. For the L-isoform of Fmoc-Arg(Pbf)-OH, a clear solution has been reported at 50 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | A strong solvent for many protected amino acids. For Fmoc-D-Arg(Pbf)-OH, solubility is reported to be up to 100 mg/mL with sonication.[1][2] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.5 | Sparingly Soluble | An alternative to DMF, but can present similar solubility issues. |
| Chlorinated Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Often used in peptide synthesis and for dissolving protected amino acids.[3] |
| Chloroform | CHCl₃ | 4.1 | Soluble | Mentioned as a suitable solvent for this compound.[3] |
| Ethers | ||||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Sparingly Soluble | |
| Esters | ||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Indicated as a solvent for this compound.[3] |
| Ketones | ||||
| Acetone | C₃H₆O | 5.1 | Soluble | Listed as a solvent for this compound.[3] |
| Alcohols | ||||
| Methanol | CH₄O | 5.1 | Sparingly Soluble | |
| Ethanol | C₂H₆O | 4.3 | Sparingly Soluble | |
| Isopropanol | C₃H₈O | 3.9 | Sparingly Soluble | |
| Nitriles | ||||
| Acetonitrile | C₂H₃N | 5.8 | Sparingly Soluble |
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in various organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.
Protocol: Gravimetric Determination of Solubility
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade, anhydrous)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 5 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Pipettes (various volumes)
-
Drying oven or vacuum desiccator
2. Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a pre-weighed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The shaking should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Aliquoting: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. Transfer this aliquot to a pre-weighed, clean, and dry vial. Record the exact volume transferred.
-
Solvent Evaporation: Evaporate the solvent from the aliquot. This can be done by gentle heating in a drying oven (ensure the temperature is below the decomposition point of the amino acid derivative) or under vacuum in a desiccator.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))
3. Data Reporting:
-
Report the solubility in g/L or mg/mL.
-
Specify the solvent and the temperature at which the measurement was performed.
-
Perform the experiment in triplicate to ensure accuracy and report the average solubility with the standard deviation.
Visualization of Experimental and Logical Workflows
To aid in the practical application of this data, the following diagrams, generated using Graphviz, illustrate key workflows.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data remains a gap in the literature, the provided qualitative and semi-quantitative information, coupled with a robust experimental protocol, empowers researchers to make informed decisions in their experimental design. The logical workflow further assists in troubleshooting solubility challenges. By carefully considering the solvent system and employing the outlined methodologies, scientists and drug development professionals can optimize the use of this compound in their synthetic endeavors, contributing to the successful development of novel peptide-based therapeutics.
References
The Pbf Protecting Group for Arginine: A Core Mechanism Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For the highly basic and nucleophilic guanidinium side chain of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of the Fmoc-based strategy. This technical guide provides a comprehensive overview of the Pbf protection mechanism, its advantages, and detailed protocols for its application and removal.
The Role and Mechanism of the Pbf Protecting Group
The primary function of the Pbf group is to mask the reactivity of arginine's guanidinium side chain during peptide synthesis[1][2]. This prevents undesirable side reactions, such as the guanidinium group interfering with the coupling of amino acids, which could lead to branched peptides or other impurities[2]. The Pbf group effectively neutralizes the nucleophilicity of the guanidino group[2].
Introduced as Fmoc-Arg(Pbf)-OH in Fmoc-based SPPS, the Pbf group exhibits orthogonal stability. It is stable under the basic conditions required for the removal of the N-terminal Fmoc group (e.g., 20% piperidine in DMF) but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support[1][3].
The mechanism for the removal of the Pbf group involves the protonation of the sulfonyl group, which is followed by the cleavage of the sulfur-nitrogen bond[1]. The increased acid lability of the Pbf group compared to older sulfonyl-based protecting groups like Pmc and Mtr is a key advantage, allowing for more efficient and faster cleavage under milder TFA conditions[1][4]. This is particularly beneficial for the synthesis of long peptides or those containing multiple arginine residues, where complete deprotection can be challenging[1][5].
Quantitative Data and Comparisons
The selection of a protecting group for arginine is a critical decision that impacts cleavage efficiency, yield, and the potential for side reactions. The Pbf group generally offers a superior balance of stability and lability compared to other common sulfonyl-based protecting groups.
Table 1: Comparison of Cleavage Efficiency and Yield
| Protecting Group | Cleavage Cocktail | Cleavage Time | Yield (%) | Reference |
| Pbf | TFA/TIS/H₂O (95:2.5:2.5) | 1-4 hours | 69 | [1][5] |
| Pmc | TFA/TIS/H₂O (95:2.5:2.5) | 3-4 hours | 46 | [1][5] |
| Mtr | TFA/thioanisole | Up to 24 hours | Variable | [1] |
This data highlights the faster cleavage and higher yield achieved with the Pbf group compared to Pmc for a tryptophan-containing peptide. The Mtr group requires significantly longer cleavage times.
Table 2: Comparison of Deprotection Kinetics
| Protecting Group Derivative | Deprotection Conditions | Time | % Cleavage | Reference |
| Fmoc-Arg(MIS)-OH | 1:1 TFA/DCM | 30 min | 100 | [6] |
| Fmoc-Arg(Pbf)-OH | 1:1 TFA/DCM | 30 min | 4 | [6] |
This table demonstrates the significantly faster deprotection kinetics of the more recent MIS (1,2-dimethylindole-3-sulfonyl) protecting group compared to Pbf under identical, milder acidic conditions.
Table 3: Comparison of δ-Lactam Formation
| Protecting Group | Solvent | Coupling Conditions | δ-Lactam Formation (%) | Reference |
| Pbf | DMF | DIC/OxymaPure, 30 min | 12 | [1][7] |
| NO₂ | DMF | DIC/OxymaPure, 30 min | 3 | [7] |
| (Boc)₂ | DMF | DIC/OxymaPure, 30 min | 60 | [1] |
This table shows that while Pbf is susceptible to δ-lactam formation, a common side reaction that can lead to peptide truncation, it is significantly less prone to this side reaction than the bis-Boc protecting group[1]. The NO₂ protecting group shows even less propensity for δ-lactam formation[7].
Experimental Protocols
Synthesis of Fmoc-Arg(Pbf)-OH
The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process involving the sequential protection of the functional groups of arginine[8][9].
General Synthetic Scheme:
-
Esterification: The carboxyl group of arginine is first protected, commonly as a methyl or ethyl ester[1][8].
-
α-Amino Protection: The α-amino group is then protected with a temporary protecting group, often Boc (tert-butoxycarbonyl)[1][8].
-
Guanidinium Protection: The Pbf group is introduced onto the guanidinium side chain using Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride)[1][8].
-
Selective Deprotection: The temporary Boc group is removed from the α-amino position[8].
-
Saponification: The methyl or ethyl ester is hydrolyzed to regenerate the free carboxylic acid[8].
-
Final Amino Group Protection: The Fmoc group is introduced onto the α-amino group[8].
Coupling of Fmoc-Arg(Pbf)-OH in SPPS
This protocol outlines the manual coupling of Fmoc-Arg(Pbf)-OH during solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure)
-
N,N-Diisopropylethylamine (DIEA) or Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 15-30 minutes[1].
-
Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an activating agent like HOBt or OxymaPure (3 eq.) in DMF or NMP. Add DIEA (6 eq.) to the solution and mix for 1-2 minutes[1].
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. A second coupling may be performed to ensure completion[1][10].
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Cleavage and Deprotection of the Pbf Group
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added[1].
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel[1].
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin)[1].
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of arginine residues[1].
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide solution[1].
-
Washing: Wash the resin with a small amount of fresh TFA[1].
-
Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether[1].
-
Isolation: Collect the precipitated peptide by centrifugation or filtration[1].
Conclusion
The Pbf protecting group is a robust and highly effective tool for the protection of the arginine side chain in Fmoc-based solid-phase peptide synthesis. Its favorable deprotection kinetics, coupled with a reduced propensity for side reactions compared to older generation protecting groups, has solidified its position as the preferred choice for the incorporation of arginine in the synthesis of complex peptides. A thorough understanding of its mechanism and the availability of optimized protocols are essential for researchers aiming to achieve high yields and purity in their synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Stability and Storage of H-D-Arg(Pbf)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for H-D-Arg(Pbf)-OH (D-Arginine(Pbf)-OH). Ensuring the integrity of this protected amino acid is critical for its successful application in solid-phase peptide synthesis (SPPS) and other advanced chemical processes.
Chemical Identity and Role
This compound is a derivative of the amino acid D-arginine. The guanidino side chain of arginine is highly reactive and requires a protecting group during peptide synthesis to prevent unwanted side reactions.[1] In this compound, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group serves this protective function.[1][2] The Pbf group is designed to be stable under the basic conditions used for Fmoc-group removal but can be efficiently cleaved using strong acids, such as trifluoroacetic acid (TFA), during the final deprotection step of the synthesized peptide.[1]
Molecular Formula: C₁₉H₃₀N₄O₅S[3] Molecular Weight: 426.5 g/mol [3] Appearance: Typically a white to off-white solid powder.[2][4]
Stability Profile
The stability of this compound is paramount for achieving high purity and yield in peptide synthesis. Degradation can lead to the formation of impurities, such as diastereomers or truncated peptide sequences.[4]
Chemical Stability
-
Acid Lability: The Pbf protecting group is labile to strong acids. It is effectively removed by TFA, which is a standard procedure in the final cleavage step of Fmoc-based peptide synthesis.[1] Exposure to acidic conditions during storage or handling should be avoided.
-
Base Stability: The Pbf group is stable to basic conditions, a crucial feature that allows for the selective removal of the N-terminal Fmoc group (using piperidine) during peptide chain elongation without affecting the arginine side chain.[1]
-
Oxidizing Agents: The compound should be kept away from strong oxidizing reagents to prevent unwanted side reactions.[5]
-
Solution Stability: When dissolved in solvents like Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), the stability of protected amino acids can be compromised over time. It is strongly recommended that solutions of this compound are prepared fresh immediately before use.[4][6] Long-term storage of the compound in solution is not advised.[6]
Potential Degradation Pathways
Improper storage or handling can expose this compound to conditions that promote degradation. The appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) analysis is a key indicator of degradation.[4] While specific quantitative studies on this compound are not widely published, known degradation pathways for protected arginines can include premature deprotection or side reactions involving the guanidino group.
References
An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-D-Arg(Pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of the non-proteinogenic D-enantiomer of arginine is a key strategy in modern drug development to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. This document delves into the core characteristics of Fmoc-D-Arg(Pbf)-OH, detailed experimental protocols, quantitative data on its use, and the biological implications of incorporating D-arginine into peptide sequences.
Core Concepts: Structure and Functionality
Fmoc-D-Arg(Pbf)-OH is a cornerstone for the synthesis of peptides with enhanced therapeutic potential. Its structure is meticulously designed for seamless integration into the Fmoc/tBu (tert-butyl) SPPS strategy.[1] It consists of three key components:
-
D-Arginine: The D-enantiomer of the naturally occurring L-arginine. Its inclusion in a peptide chain dramatically alters the peptide's secondary structure and confers resistance to proteases, which are stereospecific for L-amino acids.[1] This increased stability is a highly desirable trait for therapeutic peptides.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group shields the α-amino functionality of the D-arginine. It is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the N-terminus at each coupling cycle, which is a hallmark of Fmoc-based SPPS.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: The highly basic and nucleophilic guanidino side chain of arginine necessitates robust protection to prevent unwanted side reactions during peptide synthesis. The Pbf group serves as the gold standard for this purpose. It is stable under the basic conditions of Fmoc deprotection but is highly acid-labile, allowing for its efficient removal during the final cleavage of the peptide from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Data Presentation: Quantitative Insights into SPPS Performance
The successful incorporation of Fmoc-D-Arg(Pbf)-OH is dependent on optimized reaction conditions. The following tables summarize key quantitative data related to coupling and deprotection steps.
Table 1: Comparison of Common Coupling Reagents for Fmoc-D-Arg(Pbf)-OH
| Coupling Reagent | Reagent Class | Typical Equivalents (AA:Coupling Reagent:Base) | Pre-activation Time | Coupling Time | Coupling Efficiency | Key Considerations |
| HATU | Aminium Salt | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | Very High | Gold standard for hindered amino acids; lower risk of epimerization compared to HBTU.[2] |
| HBTU | Aminium Salt | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | High | A reliable and cost-effective option for routine couplings. |
| DIC/OxymaPure | Carbodiimide | 1 : 1 : - | In situ | 1-2 hr | High | Good for minimizing racemization; byproducts are generally soluble. |
| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 1-2 min | 30 min - 1 hr | High | Byproducts are generally less problematic than those from carbodiimides. |
Data extrapolated from sources discussing sterically hindered amino acids and may vary based on specific sequence and conditions.[2][3]
Table 2: Deprotection Agents for Fmoc Group Removal
| Deprotection Reagent | Concentration | Typical Deprotection Time (t1/2) | Key Considerations |
| Piperidine | 20% in DMF | ~7 seconds | Standard reagent, but can promote aspartimide formation in susceptible sequences. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF (often with a scavenger) | ~4 seconds | Faster than piperidine, but requires a nucleophilic scavenger to trap the dibenzofulvene byproduct.[4] |
| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | ~4 seconds | A safer and efficient alternative to piperidine, offering rapid deprotection.[4][5] |
t1/2 (half-life) values are for the deprotection of Fmoc-Val and serve as a relative comparison.[4]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis of peptides containing Fmoc-D-Arg(Pbf)-OH.
Protocol 1: Standard Coupling of Fmoc-D-Arg(Pbf)-OH using HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.8 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes in a reaction vessel. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and HATU in a minimal volume of DMF.
-
Activation: Add DIEA to the activation solution. The solution may change color. Allow for pre-activation for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[2]
-
Monitoring: Perform a Kaiser test (or alternative ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Fmoc Group Deprotection
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% Piperidine in DMF (v/v)
-
DMF, peptide synthesis grade
Procedure:
-
Add the 20% piperidine in DMF solution to the swollen peptide-resin.
-
Agitate the mixture for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Cleavage and Final Deprotection
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5))
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualizations: Workflows and Pathways
SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Coupling Reaction of Fmoc-D-Arg(Pbf)-OH
Caption: Activation and coupling of Fmoc-D-Arg(Pbf)-OH in SPPS.
Signaling Pathway of D-Arginine Containing Antimicrobial Peptides
Caption: Proposed mechanism of action for D-arginine containing antimicrobial peptides.
Challenges and Mitigation Strategies in Incorporating Fmoc-D-Arg(Pbf)-OH
The incorporation of arginine, even with advanced protecting groups, presents unique challenges in SPPS.
-
Steric Hindrance: The bulky Pbf group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2] This can lead to slower reaction rates and incomplete coupling.
-
Mitigation: Using more potent coupling reagents like HATU, increasing the coupling time, or performing a "double coupling" (repeating the coupling step with a fresh solution of activated amino acid) can help overcome this issue.
-
-
δ-Lactam Formation: A significant side reaction is the intramolecular cyclization of the activated arginine to form a stable, unreactive δ-lactam.[2] This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to the formation of deletion sequences (des-Arg peptides).
-
Mitigation: Minimizing the pre-activation time, using in situ activation methods (where the coupling reagent is added directly to the mixture of the amino acid and resin), and carefully controlling the amount of base can reduce the incidence of δ-lactam formation. Some studies suggest that carbodiimide-based activation (e.g., DIC/Oxyma) may be less prone to this side reaction than highly reactive onium salts.
-
-
Racemization: While the Fmoc group helps to suppress racemization, the choice of coupling reagent and base, as well as prolonged or aggressive activation conditions, can influence the chiral purity of the incorporated D-arginine.
-
Mitigation: Using coupling reagents known for low racemization potential (e.g., HATU, DIC/Oxyma) and avoiding excessive amounts of base or prolonged activation times are crucial for maintaining enantiomeric purity.
-
Applications and Biological Significance of D-Arginine Containing Peptides
The primary motivation for incorporating D-arginine into peptide sequences is to enhance their therapeutic properties.
-
Increased Proteolytic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases in the body, leading to a short half-life. Since proteases are highly stereospecific, peptides containing D-amino acids are resistant to this enzymatic cleavage, resulting in significantly improved stability and bioavailability.[1]
-
Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are a prominent class of CPPs, capable of traversing cellular membranes to deliver various cargo molecules (e.g., drugs, nucleic acids) into cells. The use of D-arginine in these sequences can enhance their stability without compromising their cell-penetrating ability, making them more effective delivery vectors.[6][7]
-
Antimicrobial Peptides (AMPs): Many naturally occurring AMPs are rich in arginine. Synthesizing AMPs with D-arginine can increase their resistance to bacterial proteases, thereby enhancing their antimicrobial activity and therapeutic potential.[8]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
The Strategic Incorporation of H-D-Arg(Pbf)-OH in Therapeutic Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel peptide-based therapeutics is frequently challenged by the inherent limitations of natural L-amino acid peptides, primarily their susceptibility to rapid enzymatic degradation in vivo. This guide provides a comprehensive technical overview of H-D-Arg(Pbf)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS), designed to overcome these stability issues. We will delve into its core chemical properties, its pivotal role in synthesis workflows, and its application in designing robust therapeutic peptides with enhanced pharmacokinetic profiles.
Core Concepts: The Rationale for D-Arginine and Pbf Protection
The strategic value of this compound in therapeutic peptide design stems from two key features: the D-chiral configuration of arginine and the Pbf protecting group on its side chain.
-
D-Arginine for Enhanced Stability: The incorporation of D-amino acids is a cornerstone strategy in medicinal chemistry to improve peptide stability.[1] Proteolytic enzymes, which are stereospecific for L-amino acids, exhibit significantly reduced or no activity towards peptides containing D-enantiomers.[2] This increased resistance to degradation can lead to a longer plasma half-life and improved therapeutic efficacy.[1] Arginine, with its positively charged guanidinium group, is a frequent constituent of bioactive peptides, making this compound an essential tool for stabilizing these molecules.
-
The Pbf Protecting Group: The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection during SPPS to prevent unwanted side reactions.[3] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a gold standard for this purpose.[4] It is stable under the basic conditions used for the removal of the Nα-Fmoc group but is readily cleaved under the strongly acidic conditions of the final cleavage step, typically with trifluoroacetic acid (TFA).[5] The Pbf group offers distinct advantages over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), most notably a significant reduction in the alkylation of sensitive tryptophan residues during cleavage.[5][6]
Data Presentation: Synthesis and Performance Metrics
The use of D-arginine and the Pbf protecting group has a quantifiable impact on synthesis efficiency, side-reaction profiles, and the final properties of the peptide.
Table 1: Comparative Performance of Arginine Protecting Groups
| Parameter | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Pmc)-OH | Notes |
|---|---|---|---|
| Cleavage Yield of Trp-containing Peptide (%) | 69% | 46% | 3-hour cleavage with TFA. The Pbf group significantly reduces tryptophan alkylation, a major side reaction.[5][6] |
| Relative Cleavage Rate | Faster | Slower | The Pbf group is more acid-labile, allowing for more efficient removal, which is particularly beneficial for peptides with multiple arginine residues.[6] |
Table 2: Hypothetical Comparison of D- and L-Arginine Coupling Efficiency in SPPS
| Parameter | Fmoc-D-Arg(Pbf)-OH | Fmoc-L-Arg(Pbf)-OH | Notes |
|---|---|---|---|
| Single Coupling Efficiency (%) | 98.5 - 99.5 | 99.0 - 99.8 | Efficiency is sequence-dependent. While chemically similar, the stereochemistry of D-amino acids can slightly influence reaction kinetics.[1] |
| δ-Lactam Formation | Possible | Possible | A key side reaction for arginine, leading to an inactive species and deletion sequences. Can be minimized by using in-situ activation.[7] |
| Double Coupling Requirement | Recommended for difficult couplings | Recommended for difficult couplings | A second coupling is often employed to ensure complete incorporation, especially when coupling to a sterically hindered residue.[8] |
Table 3: Impact of D-Amino Acid Incorporation on Peptide Properties
| Property | L-Amino Acid Peptide | D-Amino Acid Peptide | Notes |
|---|---|---|---|
| Enzymatic Stability (Half-life in Serum) | Short (minutes to hours) | Significantly Increased (hours to days) | D-amino acid substitution provides steric hindrance to proteases, preventing peptide bond hydrolysis.[2][9] |
| Solubility | Sequence-dependent | Generally similar, but can be influenced by changes in secondary structure. | Arginine itself can act as a solubilizing agent by suppressing aggregation.[10][11][12] |
| Immunogenicity | Potentially immunogenic | Generally reduced | D-peptides are less likely to be processed and presented by antigen-presenting cells. |
Therapeutic Applications and Mechanisms of Action
Peptides incorporating D-arginine are being explored in numerous therapeutic areas, primarily due to their enhanced stability and unique biological activities.
Cationic Arginine-Rich Peptides (CARPs) in Neuroprotection
A significant body of evidence points to the neuroprotective effects of CARPs, many of which utilize D-arginine to ensure stability (e.g., R18D, an 18-mer of D-arginine).[13] These peptides show promise in models of stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's.[14][15] Their mechanism is multimodal, involving:
-
Reduction of Excitotoxicity: CARPs can reduce the influx of calcium into neurons following excitotoxic insults (e.g., from excessive glutamate).[16] This is believed to occur through the peptide-induced endocytosis of cell surface ion channels and receptors.[16]
-
Mitochondrial Stabilization: They can target and stabilize mitochondria, a key organelle in cell survival and death pathways.[14][17]
-
Anti-inflammatory and Anti-oxidative Stress Actions: CARPs possess a range of properties that combat secondary injury cascades in the central nervous system.[14][18]
Cell-Penetrating Peptides (CPPs) in Oncology
Arginine-rich peptides are well-known as cell-penetrating peptides, capable of traversing cellular membranes to deliver therapeutic cargo.[19] The use of D-arginine enhances their stability, making them more effective delivery vectors. Recent studies suggest that these peptides do more than just deliver cargo; they can modulate cellular signaling. One such pathway involves the mechanosensitive ion channel Piezo1 and its interaction with integrins. Arginine-rich peptides can interact with integrin β1, which in turn modulates Piezo1 activity.[20] This signaling axis is implicated in cancer cell migration and invasion.
Experimental Protocols
Detailed and robust protocols are essential for the successful synthesis and evaluation of peptides containing this compound.
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating this compound
This protocol outlines a manual, single coupling cycle on a pre-swollen peptide-resin with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Solid-phase synthesis vessel with frit
Methodology:
-
Fmoc Deprotection:
-
To the swollen resin, add the deprotection solution (20% piperidine in DMF).
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings, this step can be repeated (double coupling) to ensure completion.[8]
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
A small sample of resin beads can be taken for a Kaiser test to confirm the absence of free primary amines (a negative test result is yellow), indicating a complete coupling reaction.
-
-
Cycle Repetition:
-
Repeat steps 1-3 for the next amino acid in the sequence.
-
Protocol 2: Final Cleavage and Pbf Deprotection
This protocol cleaves the completed peptide from the resin and removes the Pbf and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/w/v/v/v). Note: This is a highly effective but odorous cocktail suitable for peptides with sensitive residues like Trp and Cys. A simpler cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cold diethyl ether
-
Centrifuge tubes
Methodology:
-
Preparation: In a well-ventilated fume hood, add the dried peptide-resin to a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing a 10-fold volume of cold diethyl ether.
-
Isolation: Allow the peptide to precipitate at -20°C for at least 1 hour. Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Washing: Carefully decant the ether. Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and cleaved protecting groups, re-pelleting by centrifugation after each wash.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Protocol 3: Enzymatic Stability Assay
This protocol assesses the stability of a D-arginine-containing peptide compared to its L-counterpart in the presence of a protease.
Materials:
-
Lyophilized L-peptide and D-Arg-peptide
-
Protease solution (e.g., Trypsin at 1 mg/mL in buffer)
-
Human serum (or plasma)
-
Quenching solution (e.g., 10% TFA in Acetonitrile)
-
HPLC system with a C18 column
Methodology:
-
Peptide Preparation: Prepare stock solutions of both the L- and D-Arg-peptides (e.g., 1 mg/mL in water or a suitable buffer).
-
Incubation: In separate microcentrifuge tubes, add 90 µL of human serum (or a buffered protease solution). Add 10 µL of the respective peptide stock solution to each tube to achieve a final concentration of 100 µg/mL.
-
Time Course: Incubate the tubes at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 20 µL aliquot.
-
Reaction Quenching: Immediately add the aliquot to a new tube containing 40 µL of the cold quenching solution to stop the enzymatic reaction and precipitate proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the main peptide peak over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides to determine their respective degradation rates and half-lives.[2]
Conclusion
This compound is an indispensable tool in the synthesis of therapeutic peptides. The incorporation of a D-arginine residue provides a reliable and well-established method for enhancing peptide stability against enzymatic degradation, a critical step in transforming a bioactive peptide into a viable drug candidate. The Pbf group offers robust protection for the reactive guanidinium side chain, minimizing side reactions and maximizing yields of the target peptide. A thorough understanding of the synthetic protocols, potential side reactions, and the biological mechanisms modulated by D-arginine-containing peptides is crucial for its effective application in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. Arginine-Rich Peptide Development for Stroke - Ace Therapeutics [acetherapeutics.com]
- 19. jpt.com [jpt.com]
- 20. benchchem.com [benchchem.com]
Understanding the Stereochemistry of H-D-Arg(Pbf)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemistry of H-D-Arg(Pbf)-OH, a critical building block in modern peptide synthesis. A thorough understanding of its stereochemical properties is paramount for the rational design and synthesis of peptide-based therapeutics with enhanced stability and specific biological activities.
Core Concepts: Stereochemistry of this compound
This compound is a derivative of the amino acid arginine, characterized by two key modifications: the "D" configuration of its chiral center and the presence of a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on its side chain.
1.1. The "D" Configuration
Most naturally occurring amino acids exist in the L-configuration. The "D" in this compound signifies that it is the D-enantiomer of arginine. This non-natural stereoisomer is of significant interest in drug development. Peptides incorporating D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased enzymatic stability can lead to a longer in vivo half-life for peptide-based drugs.[1]
The stereochemistry at the alpha-carbon dictates the three-dimensional arrangement of the substituents. This can be represented using Fischer projections or the Cahn-Ingold-Prelog (R/S) nomenclature. For D-arginine, the absolute configuration at the α-carbon is (R).
1.2. The Pbf Protecting Group
The guanidinium group in the side chain of arginine is highly basic and nucleophilic, necessitating protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The Pbf group is an acid-labile protecting group that effectively masks the reactivity of the guanidinium moiety. It is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the α-amino group during peptide chain elongation. The Pbf group is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA).
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with D-arginine and involves the strategic protection of its functional groups. A typical synthetic route is outlined below.
Caption: Synthetic pathway for this compound.
Quantitative Stereochemical Data
The stereochemical purity of this compound is a critical quality attribute. This is typically assessed by determining the enantiomeric excess (e.e.) and measuring the specific optical rotation. While a specific certificate of analysis for this compound was not publicly available, the following table presents typical data that would be found, with a reference value from the closely related Fmoc-D-Arg(Pbf)-OH.
| Parameter | Typical Specification | Method |
| Chemical Purity (HPLC) | ≥98% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Enantiomeric Excess (e.e.) | ≥99% | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Specific Optical Rotation ([α]D) | Data for Fmoc-D-Arg(Pbf)-OH: +5.8° (c=0.01g/ml in DMF)[2] | Polarimetry |
Experimental Protocols for Stereochemical Analysis
Accurate determination of the stereochemical integrity of this compound is essential. The following are detailed methodologies for key experiments.
4.1. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This is a direct method for determining the enantiomeric excess of this compound.
-
Principle: The enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a zwitterionic selector (e.g., CHIRALPAK ZWIX(+)).[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, often with additives like formic acid. A typical mobile phase for underivatized amino acids on a teicoplanin-based CSP is water:methanol:formic acid (30:70:0.02).[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the compound absorbs (e.g., 220 nm).
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution onto the chiral HPLC column.
-
Record the chromatogram. The presence of the L-enantiomer will appear as a separate peak.
-
Calculate the enantiomeric excess using the peak areas of the D- and L-enantiomers: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
-
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
This is an indirect method that involves converting the enantiomers into diastereomers before separation on a non-chiral column.
-
Principle: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated by standard GC.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-chiral capillary column, such as a Chirasil-L-Val column.[5]
-
Derivatization Agent: A chiral reagent such as heptafluorobutyl chloroformate (HFBCF) followed by reaction with a chiral amine or alcohol.[5]
-
Procedure:
-
Derivatize the this compound sample with the chiral derivatizing agent.
-
Extract the resulting diastereomers into an organic solvent.
-
Inject the sample into the GC-MS system.
-
Separate the diastereomers based on their different retention times.
-
Quantify the relative amounts of the diastereomers using the mass spectrometer to determine the enantiomeric composition.
-
Caption: Experimental workflows for stereochemical analysis.
Biological Significance and Applications in Drug Development
The incorporation of D-amino acids, such as in this compound, is a key strategy in modern drug discovery to enhance the therapeutic potential of peptides.
5.1. Enhanced Proteolytic Stability
As previously mentioned, the primary advantage of using D-amino acids is the increased resistance of the resulting peptides to enzymatic degradation. This leads to a longer plasma half-life and improved bioavailability, which are critical parameters for effective drug candidates.[1]
5.2. Modulation of Biological Activity
The stereochemistry of a peptide can profoundly influence its interaction with biological targets such as receptors and enzymes. In some cases, the D-enantiomer of a peptide may exhibit higher affinity or a different mode of action compared to its L-counterpart. The use of D-arginine in cationic arginine-rich peptides (CARPs) has been shown to be effective in neuroprotection, suggesting that the electrostatic interactions of the peptide are more critical than specific structural interactions with a biological target in this context.[1]
5.3. Signaling Pathways
Arginine-rich peptides are known to be cell-penetrating peptides (CPPs) that can traverse cell membranes. This property is often exploited to deliver therapeutic cargo into cells. The internalization of arginine-rich peptides can occur through various mechanisms, including macropinocytosis. This process can be initiated by the interaction of the peptide with proteoglycans on the cell surface, leading to the activation of signaling pathways involving Rac protein and subsequent F-actin organization.
Caption: Signaling pathway for arginine-rich peptide internalization.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing H-D-Arg(Pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of H-D-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids, such as D-arginine, is a critical strategy in modern drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1][2] This document outlines the challenges, optimization strategies, and detailed protocols for the synthesis of peptides containing D-arginine protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on its side chain.[1][3]
The bulky Pbf protecting group on the guanidino side chain of arginine presents unique challenges, including steric hindrance that can lead to incomplete coupling and the potential for δ-lactam formation, a side reaction that terminates the peptide chain.[4][5] The selection of appropriate coupling reagents and optimized protocols are therefore crucial for maximizing peptide purity and yield.
Key Properties of Fmoc-D-Arg(Pbf)-OH
| Property | Value |
| Molecular Formula | C₃₄H₄₀N₄O₇S[3] |
| Molecular Weight | 648.77 g/mol [3] |
| Appearance | White to off-white powder[3] |
| Solubility | Soluble in common SPPS solvents such as DMF and NBP[3] |
| Storage | Store at -20°C for long-term stability[3] |
Experimental Protocols
The following protocols describe the key steps in the solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.
General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis
The synthesis involves a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.[1]
-
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a 20% solution of piperidine in DMF.[3]
-
Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[6] The presence of free primary amines can be confirmed with a Kaiser test.[1][4]
Protocol 3: Coupling of Fmoc-D-Arg(Pbf)-OH
The coupling of the sterically hindered Fmoc-D-Arg(Pbf)-OH requires efficient activation to achieve high coupling yields and minimize side reactions.[3][5] Onium salt-based reagents are generally preferred.[4]
Option A: Standard Coupling with HATU/DIPEA
This protocol is highly recommended for difficult sequences to ensure maximum coupling efficiency.[5]
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.8 equivalents) in a minimal amount of DMF.[5]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation solution and mix for 1-2 minutes.[3][5]
-
Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[1][4]
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[3] For difficult couplings, the reaction time can be extended up to 2 hours.[5]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1][4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1][4]
Option B: Coupling with DIC/OxymaPure
This method is also effective and can be optimized for challenging couplings.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.[5]
-
Add this solution to the deprotected peptide-resin.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin slurry.[5]
-
Agitate the mixture at room temperature, monitoring the reaction progress with a Kaiser test.[5]
-
Once the reaction is complete, wash the resin as described above.
Table 1: Comparison of Common Coupling Reagents for Fmoc-D-Arg(Pbf)-OH
| Reagent Combination | Equivalents (AA:Reagent:Base) | Pre-activation Time | Coupling Time | Efficiency | Notes |
| HATU / DIPEA | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | Very High | Gold standard for hindered amino acids; lower risk of epimerization compared to HBTU.[5] Recommended for difficult sequences.[5] |
| HBTU / DIPEA | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | High | High coupling efficiency and fast reaction kinetics.[4] Can cause guanidinylation of the N-terminus if pre-activation is prolonged.[4] |
| DIC / OxymaPure | 1 : 1 : - | In situ | 1 - 3 hr | High | Good for minimizing racemization. |
Note: Equivalents are relative to the resin loading capacity.
Protocol 4: Double Coupling for Difficult Sequences
If the Kaiser test remains positive after the initial coupling, a second coupling is recommended.[1]
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (2-3 times).[1]
-
Repeat the coupling step with a freshly prepared activation solution of Fmoc-D-Arg(Pbf)-OH as described in Protocol 3.[1]
-
After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described previously.[1]
Protocol 5: Final Cleavage and Deprotection
This step removes the Pbf protecting group and cleaves the peptide from the resin support.[7]
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[3]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A standard and effective mixture for peptides containing Arg(Pbf) is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[6][8][9] Triisopropylsilane (TIS) acts as a scavenger to trap reactive cations generated during cleavage.[8]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1][6]
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.[6] For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended to 3-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.[1][6]
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[1][6] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet again with cold diethyl ether to remove residual scavengers.[1][9]
-
Dry the crude peptide pellet under vacuum.[1][9] The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: Common Cleavage Cocktails for Peptides with Arg(Pbf)
| Cocktail Composition (v/v/v) | Scavengers | Recommended For | Cleavage Time |
| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | Most peptides containing Arg(Pbf).[6][8][10] | 2-4 hours |
| TFA/TIS/H₂O/EDT (90:2.5:2.5:5) | TIS, Water, Ethanedithiol (EDT) | Peptides also containing Trp, Met, or Cys.[8] | 2-4 hours |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, EDT | Peptides with multiple sensitive residues, though often unnecessary with modern protecting groups like Pbf.[10] | 2-4 hours |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the Pbf group.[5]- Peptide chain aggregation. | - Perform a double coupling.[1]- Increase the coupling time.[1]- Use a more potent coupling reagent like HATU.[1][5] |
| δ-Lactam Formation (des-Arg peptide observed) | - Intramolecular cyclization of activated Arg.[4][5]- Prolonged pre-activation times.[6] | - Use in situ activation (e.g., with DIC/OxymaPure).- Minimize the time between activation and addition to the resin. |
| Incomplete Pbf Group Removal | - Insufficient cleavage time. | - Extend the cleavage time to 3-4 hours, especially for peptides with multiple Arg residues.[11] |
| Side Product Formation during Cleavage | - Alkylation of sensitive residues (Trp, Met, Tyr) by reactive cations.[8] | - Ensure the use of an adequate scavenger cocktail (e.g., containing TIS).[6][8] For Trp-containing peptides, consider adding EDT.[8] |
Signaling Pathway and Logical Relationship Diagrams
Caption: Competing reaction pathways for activated Fmoc-D-Arg(Pbf)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for Fmoc-D-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-D-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS). The use of D-amino acids is a key strategy in medicinal chemistry to enhance the stability of peptides against enzymatic degradation, thereby improving their pharmacokinetic properties.[1][2] Fmoc-D-Arg(Pbf)-OH is a critical building block for this purpose, and this document outlines the challenges, best practices, and detailed protocols for its successful use.
Introduction to Fmoc-D-Arg(Pbf)-OH and its Challenges in SPPS
Fmoc-D-Arg(Pbf)-OH is a derivative of the D-enantiomer of arginine, where the α-amino group is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidino group is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][3] This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS.[2]
However, the incorporation of Fmoc-D-Arg(Pbf)-OH presents two main challenges:
-
Steric Hindrance: The bulky Pbf protecting group can sterically hinder the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[3][4] This is particularly problematic in sterically demanding sequences.
-
δ-Lactam Formation: A significant side reaction is the intramolecular cyclization of the activated Fmoc-D-Arg(Pbf)-OH to form a stable and unreactive δ-lactam.[3][4] This side reaction consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to the formation of des-Arg peptides.[4]
Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome these challenges and ensure high peptide purity and yield.
Comparative Data of Common Coupling Methods
The choice of coupling reagent is critical for the successful incorporation of Fmoc-D-Arg(Pbf)-OH. Onium salt-based reagents are generally preferred for coupling sterically hindered amino acids.[3] The following tables provide a summary of common coupling reagents and their recommended reaction conditions.
Table 1: Comparison of Common Coupling Reagents for Fmoc-D-Arg(Pbf)-OH
| Reagent Class | Reagent Name | Abbreviation | Key Advantages | Considerations |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High coupling efficiency and fast reaction kinetics.[3] | Can cause guanidinylation of the free N-terminal amine if pre-activation is prolonged.[3] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Generally considered one of the most efficient coupling reagents, especially for hindered couplings.[1][5] Lower racemization potential compared to HBTU. | Higher cost compared to other reagents. | |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective for hindered couplings. | Byproducts can be difficult to remove. | |
| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Cost-effective and widely used. Often used with an additive like OxymaPure to suppress racemization and improve efficiency.[4] | Can be less efficient for sterically hindered couplings and may promote lactam formation.[6] |
Table 2: Recommended Reaction Conditions for Fmoc-D-Arg(Pbf)-OH Coupling
| Coupling Reagent | Fmoc-D-Arg(Pbf)-OH (eq.) | Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Time | Temperature |
| HBTU | 3 | 2.9 | - | DIEA (6) | DMF | 1-2 hours | Room Temp |
| HATU | 3-5 | 2.9-4.8 | - | DIEA (6-10) | DMF | 1-2 hours | Room Temp |
| DIC/OxymaPure | 3-5 | DIC (3-5) | OxymaPure (3-5) | - | DMF | 1-2 hours | Room Temp |
| DIC/OxymaPure in NBP | 1.75 | DIC (1.8) | OxymaPure (1.5) | - | NBP | 1 hour | 45°C |
Note: Equivalents are relative to the resin loading capacity.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-D-Arg(Pbf)-OH using different methods.
Protocol 1: Standard Single Coupling using HATU/DIEA
This protocol is suitable for most standard incorporations of Fmoc-D-Arg(Pbf)-OH.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Arg(Pbf)-OH (3-5 equivalents)
-
HATU (2.9-4.8 equivalents)[4]
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)[4]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Ensure the Fmoc group from the previous amino acid has been removed by treating with 20% piperidine in DMF and wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and HATU in a minimal amount of DMF.
-
Activation: Add DIEA to the activation solution and mix for 1-2 minutes.[5]
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[5]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended for sterically hindered sequences or when the Kaiser test after a single coupling is positive.
Procedure:
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin with DMF (2-3 times).
-
Second Coupling: Prepare a fresh activation solution of Fmoc-D-Arg(Pbf)-OH as described in Protocol 1 (steps 2-3). Add the fresh solution to the resin and agitate for another 1-2 hours.
-
Monitoring and Washing: Repeat steps 5 and 6 of Protocol 1.
Protocol 3: Coupling using DIC/OxymaPure
This method is a cost-effective alternative and can sometimes reduce lactam formation.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Arg(Pbf)-OH (3-5 equivalents)[4]
-
OxymaPure (3-5 equivalents)[4]
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)[4]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes and perform Fmoc deprotection as described in Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and OxymaPure in DMF.
-
Addition to Resin: Add the solution to the prepared resin and agitate briefly.
-
Activation: Add DIC to the resin slurry and agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1.
Protocol 4: Protocol for Minimizing δ-Lactam Formation in NBP
This protocol is specifically designed to mitigate δ-lactam formation when using the greener solvent N-butylpyrrolidinone (NBP).[7]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Arg(Pbf)-OH (1.75 equivalents)
-
OxymaPure (1.5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.8 equivalents)
-
N-butylpyrrolidinone (NBP), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in NBP and perform Fmoc deprotection.
-
Initial Addition: Dissolve Fmoc-D-Arg(Pbf)-OH and OxymaPure in NBP and add to the peptidyl-resin. Heat the reaction vessel to 45°C.
-
Staggered DIC Addition: Add half of the required DIC and allow the reaction to proceed for 30 minutes.
-
Second DIC Addition: Add the remaining half of the DIC along with a small amount of extra Fmoc-D-Arg(Pbf)-OH.
-
Completion and Washing: Continue the reaction for another 30 minutes at 45°C, then wash the resin thoroughly with NBP.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described coupling protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Cell-Penetrating Peptides Using H-D-Arg(Pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, capable of traversing cellular membranes to deliver a wide array of cargo molecules, including small molecules, nucleic acids, and proteins.[1] A common feature of many potent CPPs is a high content of basic amino acids, particularly arginine.[1][2] The guanidinium headgroup of arginine is crucial for the interaction with the negatively charged cell membrane, facilitating internalization.[2][3] The incorporation of D-amino acids, such as D-arginine, can enhance the proteolytic stability of CPPs and may lead to improved internalization efficacy.[1][4]
This document provides detailed application notes and protocols for the synthesis of CPPs containing D-arginine using the building block H-D-Arg(Pbf)-OH. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used acid-labile side-chain protecting group for arginine in Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] While effective, the bulky nature of the Pbf group presents challenges, such as steric hindrance and potential side reactions like δ-lactam formation, which can impact coupling efficiency and final peptide yield.[6][7] These notes offer strategies and optimized protocols to mitigate these challenges.
Data Presentation: Coupling Efficiency of this compound
The choice of coupling reagent is critical for the efficient incorporation of the sterically hindered this compound. Below is a summary of common coupling reagents and their recommended conditions for activating this compound.
| Coupling Reagent | Activation Cocktail (relative equivalents) | Activation Time | Coupling Time | Coupling Efficiency | Key Considerations |
| HATU / DIEA | 1 : 0.95 : 2 (AA:HATU:DIEA) | 1-2 min | 30 min - 2 hr | Very High | Gold standard for hindered amino acids; lower risk of epimerization compared to HBTU.[7] |
| HBTU / DIEA | 1 : 0.95 : 2 (AA:HBTU:DIEA) | 1-2 min | 30 min - 2 hr | High | High coupling efficiency and fast kinetics.[6] Can cause guanidinylation of the N-terminus if pre-activation is prolonged.[6] |
| DIC / OxymaPure | 1 : 1 : 1 (AA:DIC:Oxyma) | In situ | 1 - 4 hr | High | Cost-effective with a good safety profile.[7][8] The byproduct, diisopropylurea (DIU), is soluble in DMF.[6] |
Note: Equivalents are relative to the resin's loading capacity. AA = Amino Acid (Fmoc-D-Arg(Pbf)-OH); DIEA = N,N-Diisopropylethylamine.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine-Rich CPP
This protocol outlines the manual synthesis of a generic D-arginine-rich CPP on a Rink Amide resin, yielding a C-terminally amidated peptide.
1. Resin Preparation and Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel.
-
Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF for 20-30 minutes.[7]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% solution of piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of this compound (HATU Protocol):
-
Activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-5 eq.), HATU (2.9-4.8 eq.), and DIEA (6-10 eq.) in a minimal volume of DMF.[7] Allow to pre-activate for 1-2 minutes.[7]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours.[7]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result will show yellow beads).
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).[5][6]
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.
1. Resin Preparation:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[5] TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]
-
Gently agitate the mixture at room temperature for 2-4 hours.[5] For peptides with multiple arginine residues, a longer reaction time may be necessary.[9]
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide solution.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[5]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Protocol 3: Peptide Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
2. Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Experimental Workflow for CPP Synthesis
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for CPPs.
Cellular Uptake Pathways of Arginine-Rich CPPs
Caption: Cellular internalization pathways for arginine-rich CPPs.
References
- 1. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Incorporating H-D-Arg(Pbf)-OH into Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. A key strategy to enhance the therapeutic potential of AMPs is to improve their stability against enzymatic degradation in biological environments. The incorporation of non-natural D-amino acids, such as D-arginine, is a well-established method to increase resistance to proteases, thereby extending the peptide's half-life and bioavailability.
This document provides detailed application notes and protocols for the incorporation of H-D-Arg(Pbf)-OH, a protected form of D-arginine, into antimicrobial peptides using Solid-Phase Peptide Synthesis (SPPS). This compound is a critical building block for synthesizing AMPs with enhanced stability. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers robust protection for the guanidino side chain of arginine during synthesis and is readily removable under acidic conditions.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals working on the design and synthesis of novel peptide-based therapeutics.
Rationale for Incorporating D-Arginine
The primary motivation for incorporating D-arginine into AMPs is to enhance their proteolytic stability.[3][4][5] Most proteases stereospecifically recognize and cleave peptide bonds between L-amino acids. By substituting an L-arginine with its D-enantiomer, the peptide becomes a poor substrate for these enzymes, leading to a significant increase in its resistance to degradation.[5]
Arginine residues are crucial for the antimicrobial activity of many AMPs. The positively charged guanidinium group of arginine plays a key role in the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[6][7] This interaction is the first step in membrane disruption, which is a common mechanism of action for many AMPs.[7][8] Studies have shown that a higher arginine content can lead to increased antimicrobial activity.[6][9] By using D-arginine, the enhanced stability does not come at the cost of this critical functional group.
Data Presentation: Quantitative Analysis of D-Arginine Containing AMPs
The incorporation of D-arginine has been shown to improve the therapeutic profile of AMPs by increasing stability while maintaining or even enhancing antimicrobial activity and, in some cases, reducing toxicity. Below are tables summarizing quantitative data from studies on AMPs containing D-arginine.
| Peptide Sequence | Target Organism | MIC (µM) - L-Arg Version | MIC (µM) - D-Arg Version | Reference |
| (RLARLAR)2 | Escherichia coli | 3 | 1 | [10][11] |
| Polybia-MPI | Various Bacteria & Fungi | 8 - 64 | 8 - 64 (comparable or improved) | [6] |
| R4F4 | E. coli, S. aureus | Not specified | Significantly improved activity | [5] |
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) for L- and D-Arginine Containing Antimicrobial Peptides. This table illustrates that the incorporation of D-arginine can maintain or even improve the antimicrobial potency of peptides.
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity (Cell Line) | Reference |
| D-(RLARLAR)2 | No effect on human erythrocytes | No effect on rat thymocytes | [10][11] |
| D-MPI | Decreased compared to L-counterpart | Not specified | [6] |
| R4F4 derivatives | Good cytocompatibility | Not specified | [5] |
Table 2: Hemolytic Activity and Cytotoxicity of D-Arginine Containing Antimicrobial Peptides. This table highlights the potential for D-amino acid substitution to reduce the toxicity of AMPs towards mammalian cells.
| Peptide | Enzyme | Stability | Reference |
| D-MPI | Trypsin, Chymotrypsin | Greatly improved resistance | [6] |
| D-R4F4 | Trypsin, Human Serum | Significantly improved resistance | [5] |
| dKn2-7 | Human Serum | 78.5% remaining after 24h (vs 1.0% for L-form) | [12] |
Table 3: Enzymatic Stability of D-Arginine Containing Antimicrobial Peptides. This table demonstrates the significant increase in stability against proteolytic degradation conferred by the incorporation of D-arginine.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Containing AMP
This protocol outlines the manual synthesis of a model antimicrobial peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids and Fmoc-D-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents (eq) of the Fmoc-amino acid (or Fmoc-D-Arg(Pbf)-OH) and 3 eq of OxymaPure® in DMF.
-
Add 3 eq of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitoring Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][13]
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS).[8][14]
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Peptide stock solution (dissolved in a suitable solvent, e.g., sterile water or 0.01% acetic acid)
-
Spectrophotometer (plate reader)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare serial two-fold dilutions of the AMP in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD600) using a plate reader.[15]
Hemolytic Activity Assay
This assay assesses the toxicity of the AMP towards red blood cells.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% in PBS) for positive control
-
Peptide stock solution
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer (plate reader)
Protocol:
-
hRBC Preparation: Centrifuge fresh blood to pellet the hRBCs. Wash the pellet three times with PBS. Resuspend the hRBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the AMP in PBS in the 96-well plate.
-
Incubation: Add an equal volume of the 2% hRBC suspension to each well.
-
Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact hRBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.[2][15]
Enzymatic Stability Assay
This protocol evaluates the resistance of the AMP to degradation by proteases.
Materials:
-
AMP stock solution
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., PBS or Tris-HCl)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, mix the AMP solution with the protease solution in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC.
-
Quantification: The stability of the peptide is determined by measuring the decrease in the peak area of the intact peptide over time. The percentage of remaining peptide at each time point is calculated relative to the 0-hour time point.[2][12]
Visualization of Mechanisms and Workflows
Caption: Experimental workflow for the synthesis and evaluation of antimicrobial peptides containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 10. Antimicrobial peptides containing arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Screening of Antimicrobial Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of a D-Arginine Containing Stapled Peptide for Targeting the p53-MDM2 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the solid-phase synthesis of a hydrocarbon-stapled peptide incorporating H-D-Arg(Pbf)-OH. The inclusion of D-arginine is a strategic approach to enhance peptide stability against enzymatic degradation, a critical factor in drug development. The target of this model peptide is the inhibition of the p53-MDM2 protein-protein interaction, a key regulator in cell cycle and apoptosis pathways, which is often dysregulated in cancer.
Introduction
Stapled peptides are a class of synthetic peptides that are conformationally constrained by a chemical brace, often an all-hydrocarbon staple. This "staple" reinforces the alpha-helical structure of the peptide, which can lead to increased target affinity, enhanced proteolytic resistance, and improved cell permeability compared to their linear counterparts. The incorporation of non-natural amino acids, such as D-arginine, further augments the peptide's stability by making it unrecognizable to many proteases.
The p53-MDM2 interaction is a prime target for therapeutic intervention. MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Stapled peptides that mimic the p53 alpha-helix can disrupt the p53-MDM2 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.
This protocol details the manual solid-phase peptide synthesis (SPPS) of a model stapled peptide containing D-arginine, the subsequent ring-closing metathesis (RCM) to form the hydrocarbon staple, and the final purification and characterization steps. Additionally, a workflow for the biological evaluation of the synthesized peptide is provided.
Materials and Reagents
-
Resins: Rink Amide MBHA resin (0.5 mmol/g loading)
-
Amino Acids:
-
Fmoc-protected L-amino acids (Ala, Leu, Phe, Trp(Boc), Thr(tBu), Tyr(tBu), Gln(Trt))
-
Fmoc-D-Arg(Pbf)-OH
-
Fmoc-(S)-2-(4'-pentenyl)alanine (S5)
-
Fmoc-(R)-2-(7'-octenyl)alanine (R8)
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
NMP (N-Methyl-2-pyrrolidone)
-
Anhydrous DCE (1,2-Dichloroethane)
-
-
Deprotection Reagent: 20% piperidine in DMF
-
RCM Catalyst: Grubbs' 1st Generation Catalyst
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Purification:
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
-
-
Analytical Equipment:
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the linear peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To ensure complete coupling, a second coupling can be performed with a freshly prepared activation solution.
-
Monitor the coupling reaction completion using a Kaiser test.
-
-
Special Consideration for Fmoc-D-Arg(Pbf)-OH Coupling:
-
Due to the steric hindrance of the Pbf protecting group, a double coupling is highly recommended for the incorporation of Fmoc-D-Arg(Pbf)-OH.[1]
-
Alternatively, use a more potent coupling reagent like HATU or an in-situ activation strategy with DIC/OxymaPure, potentially at a slightly elevated temperature (e.g., 45°C) if using a viscous solvent like NBP, to overcome the slow coupling kinetics.[2]
-
-
Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.
-
Resin Washing and Drying: After the final step, wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
-
Resin Preparation: Swell the dried, peptide-bound resin in anhydrous DCE for 20 minutes.
-
Catalyst Addition: Add a solution of Grubbs' 1st Generation Catalyst (10-15 mol% relative to the resin loading) in anhydrous DCE to the resin.
-
Reaction: Agitate the mixture under a nitrogen atmosphere for 2 hours at room temperature. A second addition of the catalyst can be performed to drive the reaction to completion.
-
Washing: Wash the resin thoroughly with DCE, DCM, and DMF to remove the ruthenium catalyst and byproducts.
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: Wash the resin with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the stapled peptide using LC-MS and MALDI-TOF mass spectrometry. The purity should be >95% for use in biological assays.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a model 15-mer stapled peptide containing one D-Arginine residue.
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 65-75% |
| Purity of Crude Peptide (by HPLC) | 50-60% |
| Purified Peptide Yield | 15-25% |
| Purity of Final Peptide (by HPLC) | >95% |
| Theoretical Mass (monoisotopic) | Calculated for sequence |
| Observed Mass (ESI-MS) | Matches theoretical |
Note: Yields and purity are sequence-dependent and can vary based on the efficiency of coupling and RCM reactions.
Mandatory Visualizations
p53-MDM2 Signaling Pathway and Inhibition
Caption: p53-MDM2 pathway and its disruption by a stapled peptide inhibitor.
Experimental Workflow for Stapled Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of stapled peptides.
References
Application Notes and Protocols for the Cleavage of the Pbf Group from Resin-Bound Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely employed protecting group for the guanidino function of arginine.[1][2] Its popularity stems from its stability under the basic conditions required for Fmoc group removal and its lability in moderately acidic conditions, typically trifluoroacetic acid (TFA), during the final cleavage step.[2][3] The Pbf group is more acid-labile than its predecessors, such as Pmc and Mtr, allowing for more efficient cleavage under milder TFA conditions.[3]
This document provides detailed protocols for the cleavage of the Pbf group from resin-bound peptides, discusses common side reactions and their mitigation, and offers guidance on optimizing cleavage conditions for various peptide sequences.
Mechanism of Pbf Cleavage
The removal of the Pbf group is an acid-catalyzed process. The mechanism involves the protonation of the sulfonyl group by TFA, which facilitates the cleavage of the sulfur-nitrogen bond. This process generates a reactive sulfonyl cation and the deprotected arginine residue.[1][3] Simultaneously, other acid-labile side-chain protecting groups (e.g., Boc, tBu) are cleaved, producing various carbocations, most notably the tert-butyl cation.[1] These highly reactive electrophilic species can lead to undesired modifications of sensitive amino acid residues if not effectively neutralized.[1]
To prevent these side reactions, a "scavenger cocktail" is added to the TFA.[1] Scavengers are nucleophilic reagents that trap the reactive electrophilic species, preventing them from reacting with the peptide.[1]
Data Presentation
Table 1: Common TFA Cleavage Cocktails for Pbf Removal
| Cocktail Composition (v/v/v) | Scavengers | Primary Application | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water (H₂O) | Standard cleavage for peptides without sensitive residues. | [1][3] |
| TFA/TIS/H₂O/EDT (90:2.5:2.5:5) | TIS, H₂O, 1,2-Ethanedithiol (EDT) | Peptides containing sensitive residues like Trp, Met, Cys. | [1] |
| Reagent K: TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, H₂O, Thioanisole, EDT | Robust cocktail for complex peptides with multiple sensitive residues. | [4] |
| TFA/H₂O (95:5) | Water (H₂O) | Can be used for peptides with one Arg(Pbf) residue, but not recommended for sequences with Trp, Met, or Cys.[5] | [6] |
Table 2: Common Side Reactions During Pbf Cleavage and Their Mitigation
| Side Reaction | Description | Cause | Mitigation | Reference |
| Tryptophan Alkylation | Addition of a tert-butyl group (+56 Da) or reattachment of the Pbf group (+252 Da) to the indole ring of tryptophan. | Reactive tert-butyl cations generated from tBu-based protecting groups or the Pbf sulfonyl cation are not effectively scavenged. | Use effective scavengers like TIS to trap carbocations and water to trap the Pbf sulfonyl cation. Protecting the tryptophan indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) significantly reduces its nucleophilicity. | [1][7] |
| Methionine Oxidation | Oxidation of the methionine thioether to a sulfoxide. | Can be acid-catalyzed. | Minimize by carrying out the cleavage under a nitrogen atmosphere and using degassed solvents and peroxide-free ether for precipitation. The inclusion of scavengers like EDT can also help. | [8] |
| Cysteine Modifications | Alkylation of the sulfhydryl group or oxidation leading to disulfide bond formation. | Reactive carbocations and oxidative conditions. | The use of EDT helps to keep the sulfhydryl group in a reduced state. | [4] |
| Incomplete Pbf Removal | Residual Pbf group on arginine residues. | Insufficient cleavage time, especially for peptides with multiple Arg(Pbf) residues. | Increase the cleavage time to 3-4 hours or longer and monitor the deprotection by HPLC if possible. | [1][6] |
Experimental Protocols
Protocol 1: Standard Cleavage of Pbf Group for Peptides without Sensitive Residues
1. Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For example, for 2 mL of cocktail, carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.[1]
-
Caution: Always prepare the cleavage cocktail in a well-ventilated fume hood.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]
-
Gently agitate the mixture at room temperature for 2-4 hours.[3] The optimal time can vary depending on the peptide sequence.
4. Peptide Precipitation:
-
Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).[1][2]
-
A white precipitate of the peptide should form.
5. Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether at least twice to remove residual scavengers.[2][4]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Protocol 2: Cleavage of Pbf Group for Peptides Containing Sensitive Residues (Trp, Met, Cys)
1. Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/EDT (90:2.5:2.5:5, v/v/v/v) or another suitable cocktail from Table 1.[1]
-
Caution: Always prepare the cleavage cocktail in a well-ventilated fume hood. EDT has a strong odor.
3. Cleavage Reaction:
-
Add the chosen cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-4 hours is often necessary.[1] It is advisable to monitor the deprotection progress by HPLC if possible.
4. Peptide Precipitation and Isolation:
-
Follow steps 4 and 5 from Protocol 1.
Mandatory Visualization
Caption: Standard workflow for the cleavage and isolation of a peptide from the solid support.
Caption: Mechanism of Pbf deprotection and the role of scavengers in preventing side reactions.
References
Application Note: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH using HATU in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of arginine residues is a critical step in the synthesis of many therapeutic peptides, including cell-penetrating peptides and antimicrobial agents.[1] Fmoc-D-Arg(Pbf)-OH is a standard building block for this purpose, offering robust, acid-labile protection of the guanidine side chain with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2][3] However, coupling this amino acid presents significant challenges in solid-phase peptide synthesis (SPPS), primarily due to the steric hindrance of the bulky Pbf group and the potential for yield-reducing side reactions.[1][2]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has emerged as one of the most effective coupling reagents for difficult acylations, including sterically hindered amino acids like Fmoc-D-Arg(Pbf)-OH.[4] Its superiority stems from its ability to form a highly reactive OAt-active ester, which leads to faster reaction times, higher coupling efficiency, and reduced risk of racemization compared to many other reagents.[1][4][5] This application note provides detailed protocols and quantitative data for the efficient coupling of Fmoc-D-Arg(Pbf)-OH using HATU.
Challenges in Arginine Coupling
The successful incorporation of Fmoc-D-Arg(Pbf)-OH is often complicated by several factors:
-
Steric Hindrance: The bulky Pbf protecting group can sterically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, which slows the reaction rate and can lead to incomplete coupling.[1][2]
-
δ-Lactam Formation: A major side reaction is the intramolecular cyclization of the activated arginine derivative.[2][6] The side-chain guanidinium group can attack the activated carboxylate, forming a stable and unreactive δ-lactam, which terminates the peptide chain and results in deletion sequences.[1][2][7]
-
Racemization: While generally low with HATU, aggressive or prolonged activation conditions can increase the risk of epimerization, compromising the chiral purity of the incorporated D-arginine.[1][5]
Mechanism of Action: HATU Activation
HATU is an aminium/uronium salt-based coupling reagent that efficiently activates carboxylic acids for amide bond formation.[5] The activation process in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) involves two key steps:[5][8]
-
Initial Activation: The carboxylate anion of Fmoc-D-Arg(Pbf)-OH attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[5][8]
-
Active Ester Formation: The OAt anion, which is part of the HATU structure, rapidly attacks the isouronium salt.[8] This intramolecular step forms the highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[5][8]
The 7-azabenzotriazole (HOAt) moiety in HATU is what distinguishes it from reagents like HBTU.[5] The pyridine nitrogen atom in the HOAt group makes the resulting OAt-ester significantly more reactive, leading to faster, more complete coupling reactions.[4][5]
Caption: HATU activation and coupling mechanism.
Data Presentation: Comparison of Coupling Reagents
The selection of the coupling reagent is paramount for achieving high peptide purity and yield.[1] HATU is considered the gold standard for difficult couplings, including sterically hindered amino acids like Fmoc-D-Arg(Pbf)-OH.[1]
| Coupling Reagent | Stoichiometry (AA:Reagent:Base) | Activation Time | Coupling Time | Coupling Efficiency | Notes |
| HATU / DIEA | 1 : 0.95 : 2 | 1-2 min[1] | 30 min - 2 hr[1] | Very High[1] | Gold standard for hindered amino acids; lower risk of epimerization.[1] |
| HBTU / DIEA | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | High | A reliable and common reagent, but may be less effective than HATU for difficult sequences.[9] |
| HCTU / DIEA | 1 : 0.95 : 2 | 1-2 min | 15 min - 1 hr | Very High | More reactive than HBTU, comparable to HATU in many cases.[10] |
| DIC / Oxyma | 1 : 1 : 0 (Base optional) | In situ | 1 hr - 4 hr | Good-High | Cost-effective; OxymaPure is a safer and often more effective additive than HOBt.[1] |
| DIC / HOBt | 1 : 1.1 : 0 (Base optional) | In situ | 1 hr - 4 hr | Good-High | A classic, cost-effective method; HOBt is crucial to suppress racemization.[1] |
Note: Equivalents are relative to the resin loading capacity. AA = Fmoc-D-Arg(Pbf)-OH.
Experimental Protocols
Protocol 1: High-Efficiency Single Coupling using HATU
This protocol is recommended for achieving maximum coupling efficiency, especially for difficult sequences.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH (3-5 eq.)[1]
-
HATU (2.9-4.8 eq.)[1]
-
N,N-Diisopropylethylamine (DIEA) (6-10 eq.)[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[1]
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes in a reaction vessel.[1] Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (e.g., 3 eq.) and HATU (e.g., 2.9 eq.) in a minimal volume of DMF.[4][11]
-
Pre-activation: Add DIEA (e.g., 6 eq.) to the activation solution.[4][11] The solution may change color. Allow the mixture to pre-activate for 1-2 minutes.[1][11]
-
Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin.[1][4] Agitate the mixture at room temperature for 1-2 hours.[1][6]
-
Monitoring: Perform a Kaiser test (or alternative ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines.[1][6] A negative result (e.g., yellow beads) indicates complete coupling.[6]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[6] The resin is now ready for the next Fmoc-deprotection cycle.
Protocol 2: Double Coupling Strategy
A double coupling is often recommended for arginine to ensure high incorporation efficiency, especially if the Kaiser test after the first coupling is positive.[1][11]
Procedure:
-
Perform the initial coupling as described in Protocol 1 (steps 1-4).
-
After the initial coupling time, drain the reaction solution from the vessel.
-
Wash the resin with DMF (3 times).[1]
-
Repeat the coupling step by preparing a fresh activation solution (Protocol 1, steps 2-3) and adding it to the resin (Protocol 1, step 4).[11]
-
After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1 (steps 5-6).[11]
Protocol 3: Cleavage and Pbf Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the Pbf side-chain protecting group.[11]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: A standard cocktail is Reagent K, typically TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). A simpler and widely used alternative for Pbf removal is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[12]
-
Cold diethyl ether[11]
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[11]
-
Add the freshly prepared cleavage cocktail to the resin in a reaction vessel (approx. 10 mL per gram of resin).[7][11]
-
Stir the mixture at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[11]
-
Precipitate the crude peptide by adding the filtrate to a large volume (10-fold excess) of cold diethyl ether.[11][12]
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove scavengers.[12]
-
Dry the final peptide pellet under vacuum.[11]
Workflow and Troubleshooting
Caption: General workflow for a single SPPS coupling cycle.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the Pbf group or the growing peptide chain; peptide aggregation.[1][11] | Perform a double coupling with fresh reagents.[1][11] Increase the coupling time or use a more potent reagent like HATU if not already in use.[11] |
| Presence of Deletion Sequences (des-Arg) | Incomplete coupling in the previous cycle, often due to δ-lactam formation.[7] | Ensure efficient activation and coupling conditions. Use a double coupling strategy as a default for arginine.[2] |
| Guanidinylation of N-terminus | Can occur with excess uronium reagents like HATU, leading to chain termination.[13] | Use a stoichiometric amount or slight excess of the amino acid relative to the coupling reagent. Avoid excessively long pre-activation times.[13] |
| Incomplete Pbf Deprotection | Insufficient cleavage time or inefficient scavenger cocktail.[7] | Extend the cleavage time to 3-4 hours. Ensure the correct cleavage cocktail and scavengers (like TIS for Pbf) are used. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: High-Efficiency Coupling of H-D-Arg(Pbf)-OH using DIC/Oxyma Activation
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: The incorporation of arginine, particularly its D-enantiomer, is a critical step in the synthesis of many therapeutic peptides to enhance stability and biological activity. The guanidinium side chain of arginine is highly nucleophilic and requires protection, commonly with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, to prevent side reactions.[1][2] The coupling of the bulky H-D-Arg(Pbf)-OH residue can be challenging, necessitating a robust activation method that ensures high efficiency while minimizing side reactions like racemization and δ-lactam formation.[2][3]
The N,N'-Diisopropylcarbodiimide (DIC) and Ethyl Cyano(hydroxyimino)acetate (Oxyma) system has emerged as a superior method for peptide bond formation.[4][5][6] This combination offers performance comparable or superior to classic benzotriazole-based additives like HOBt and HOAt, with the significant advantage of being non-explosive, thus enhancing laboratory safety.[7][8] Oxyma is highly effective at suppressing racemization and improving coupling efficiency, making the DIC/Oxyma system an excellent choice for incorporating sterically hindered amino acids like this compound.[8][9][10][11]
Mechanism of DIC/Oxyma Activation
The activation of the carboxylic acid of this compound by the DIC/Oxyma system proceeds through a well-defined pathway that enhances coupling efficiency and minimizes unwanted side products.
-
Formation of O-Acylisourea Intermediate: DIC, a carbodiimide, reacts with the carboxylic acid of the Fmoc-protected arginine to form a highly reactive O-acylisourea intermediate.[1]
-
Oxyma-Ester Formation: This intermediate is susceptible to racemization. Oxyma rapidly intercepts the O-acylisourea to form a more stable, yet highly reactive, Oxyma active ester.[1][8] This step is crucial for suppressing racemization.[8]
-
Peptide Bond Formation: The Oxyma-ester readily reacts with the free N-terminal amine of the peptide chain attached to the solid support, forming the desired peptide bond.
-
Byproduct Removal: The primary byproduct of this reaction is N,N'-diisopropylurea (DIU), which is soluble in common SPPS solvents like N,N-Dimethylformamide (DMF) and can be easily washed away.[7]
References
- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Oxyma-based phosphates for racemization-free peptide segment couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. oxymapure.com [oxymapure.com]
Revolutionizing Peptide Synthesis: A Comparative Analysis of Manual and Automated Methods for Incorporating H-D-Arg(Pbf)-OH
For Immediate Release
[City, State] – [Date] – The successful incorporation of hindered amino acids, such as H-D-Arg(Pbf)-OH, into peptide sequences is a critical factor in the development of novel therapeutics, including enzyme-resistant peptides and cell-penetrating peptides (CPPs). This application note provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides containing this compound, offering researchers, scientists, and drug development professionals a comprehensive guide to selecting the optimal synthesis strategy. We present detailed protocols, quantitative performance data, and a workflow for the evaluation of D-Arginine-containing cell-penetrating peptides.
The inclusion of D-Arginine (D-Arg) can significantly enhance the proteolytic stability of peptides, a crucial attribute for therapeutic candidates. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain of arginine is widely used in Fmoc-based SPPS to prevent side reactions. However, the steric bulk of the Pbf group, particularly on a D-amino acid, presents a synthetic challenge that necessitates optimized protocols for both manual and automated approaches.
Quantitative Performance: Manual vs. Automated Synthesis
The choice between manual and automated SPPS often depends on factors such as scale, throughput, and available resources. Below is a comparative summary of key performance indicators for the synthesis of peptides containing this compound.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Crude Purity | 70-90% | 85-98% |
| Typical Yield | Operator-dependent, generally lower | Highly reproducible, typically higher |
| Synthesis Time per Cycle | 80-150 minutes | 30-90 minutes (instrument-dependent) |
| Hands-on Time per Cycle | 1-2 hours | 5-15 minutes (setup) |
| Reagent Consumption | Can be higher due to manual dispensing | Optimized and generally lower |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) |
| Flexibility & Troubleshooting | High degree of flexibility for real-time adjustments | Protocol-dependent, less flexibility during a run |
| Cost (Initial Investment) | Low | High |
Note: The data presented are typical values and can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Experimental Protocols
Detailed methodologies for the incorporation of this compound are provided below for both manual and automated SPPS.
Protocol 1: Manual Solid-Phase Peptide Synthesis of a D-Arginine Containing Peptide
This protocol outlines the manual incorporation of an Fmoc-D-Arg(Pbf)-OH residue.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1]
-
Ensure the Fmoc group from the preceding amino acid has been removed by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) and subsequently wash thoroughly with DMF (5 x 1 min).[1]
2. Activation of Fmoc-D-Arg(Pbf)-OH:
-
In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in a minimal amount of DMF.[1]
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. The solution may change color.[1]
3. Coupling Reaction:
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[1]
-
Agitate the mixture at room temperature for 1-3 hours.[1]
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a few beads of resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1]
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary. Drain the reaction vessel, wash with DMF, and repeat steps 2 and 3.
5. Washing:
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
6. Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail, for example, Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Automated Solid-Phase Peptide Synthesis of a D-Arginine Containing Peptide
This protocol is a general guideline for automated synthesizers. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.
1. Resin Loading and Program Setup:
-
Load the appropriate resin into the reaction vessel of the automated peptide synthesizer.
-
Program the synthesis sequence, including the positions of this compound. Specify the coupling method and reaction times.
2. Automated Synthesis Cycle:
-
Fmoc Deprotection: The synthesizer will deliver a 20% piperidine in DMF solution to the reaction vessel to remove the Fmoc group. This is typically followed by a series of DMF washes.
-
Amino Acid Delivery and Activation: A solution of Fmoc-D-Arg(Pbf)-OH in DMF, the activator (e.g., HATU), and base (e.g., DIEA) are delivered to the reaction vessel. Pre-activation may occur in a separate line before being added to the resin.
-
Coupling: The reaction is agitated for a pre-programmed time (e.g., 30-60 minutes). Some synthesizers have heating options to improve coupling efficiency for hindered amino acids.
-
Washing: After the coupling step, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
3. Final Cleavage and Deprotection:
-
Upon completion of the synthesis, the peptide-resin is removed from the synthesizer.
-
The cleavage and deprotection are typically performed manually as described in Protocol 1, step 6.
Logical Workflow and Signaling Pathway Visualization
Peptides containing D-Arginine are often investigated for their cell-penetrating capabilities. The following diagrams illustrate a general workflow for SPPS and a typical experimental workflow for evaluating the cellular uptake of a synthesized cell-penetrating peptide.
References
Applications of H-D-Arg(Pbf)-OH in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity, potency, and lower toxicity profiles compared to small molecules make them attractive candidates for a range of diseases. A key strategy in the development of robust peptide drugs is the incorporation of non-natural amino acids to enhance their stability, bioavailability, and efficacy. H-D-Arg(Pbf)-OH, a protected D-enantiomer of arginine, is a critical building block in this endeavor.
The incorporation of D-arginine into a peptide sequence confers significant resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[1][2] This enhanced stability translates to a longer in-vivo half-life, a crucial attribute for a successful therapeutic. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group provides robust, acid-labile protection for the highly reactive guanidino side chain of arginine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).[1][3] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of therapeutic peptide candidates.
Core Applications of this compound
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce D-arginine into peptide sequences. This is particularly valuable in the discovery and development of:
-
Metabolically Stable Peptides: Replacing L-arginine with D-arginine is a cornerstone strategy to prolong the half-life of peptides in biological systems.[2]
-
Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are known for their ability to traverse cell membranes. The use of D-arginine can enhance the stability of these delivery vectors without compromising their function.[4]
-
Antimicrobial Peptides (AMPs): Many AMPs are rich in arginine. Incorporating D-arginine can lead to more potent and stable antimicrobial agents.
-
Receptor Ligands (e.g., RGD peptides): The Arg-Gly-Asp (RGD) motif is a key recognition sequence for integrins. D-arginine can be incorporated into RGD analogs to modulate their binding affinity and stability, with applications in anti-angiogenic and anti-cancer therapies.[5]
-
Enzyme Inhibitors: The unique structural features of D-arginine can be exploited to design potent and selective enzyme inhibitors, for example, targeting proteases or enzymes involved in metabolic pathways.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Containing Peptide
This protocol outlines the manual synthesis of a generic pentapeptide (e.g., Ac-Gly-Phe-Leu-D-Arg-Tyr-NH2) on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Acetic anhydride
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)
-
Cold diethyl ether
Equipment:
-
Glass reaction vessel with a sintered glass frit
-
Shaker or vortex mixer
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (e.g., 100 mg, 0.07 mmol) in DMF (2 mL) for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (2 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (2 mL) and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.21 mmol), Oxyma Pure (3 eq., 0.21 mmol) in DMF (1 mL).
-
Add DIC (3 eq., 0.21 mmol) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For Fmoc-D-Arg(Pbf)-OH, a double coupling is recommended to ensure completion. After the first coupling, drain and wash with DMF, then repeat the coupling step with a freshly prepared activated amino acid solution.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation (Optional):
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF and agitate for 30 minutes.
-
Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (2 mL) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (10 mL).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Quantitative Data for SPPS of Ac-Gly-Phe-Leu-D-Arg-Tyr-NH2 (0.07 mmol scale):
| Reagent | Molar Equiv. (per coupling) | Amount (for 0.07 mmol scale) |
| Rink Amide Resin (0.7 mmol/g) | 1 | 100 mg |
| Fmoc-Amino Acids | 3 | 0.21 mmol |
| Fmoc-D-Arg(Pbf)-OH | 3 (x2 for double coupling) | 0.21 mmol (x2) |
| Oxyma Pure | 3 | 0.21 mmol |
| DIC | 3 | 0.21 mmol |
| 20% Piperidine in DMF | - | 2 x 2 mL per cycle |
| Cleavage Cocktail | - | 2 mL |
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Materials and Reagents:
-
Crude peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. A small amount of ACN can be added to aid solubility. Filter the solution through a 0.45 µm filter.
-
Chromatography:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a constant flow rate (e.g., 10 mL/min).
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Typical HPLC Purification Data:
| Parameter | Value |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN |
| Gradient | 5-65% B over 30 min |
| Flow Rate | 10 mL/min |
| Detection | 220 nm |
| Crude Purity | ~60-70% |
| Final Purity | >95% |
| Typical Yield (after purification) | 15-30% |
Visualizations
Experimental and Logical Workflows
Signaling Pathway Example: RGD Peptide Inhibition of Integrin Signaling
Peptides containing the RGD motif are known to bind to integrin receptors, which play a crucial role in cell adhesion, migration, and angiogenesis. Synthetic RGD peptides, including those with D-amino acids for enhanced stability, can act as antagonists, blocking the natural ligand (e.g., fibronectin) from binding and thereby inhibiting downstream signaling. This has therapeutic potential in cancer by inhibiting tumor growth and metastasis.
Potential Application: Synthesis of Argininosuccinate Lyase (ASL) Inhibitors
Argininosuccinate lyase (ASL) is a key enzyme in the urea cycle, catalyzing the conversion of argininosuccinate to arginine and fumarate. Dysregulation of ASL is implicated in various metabolic disorders. While direct literature describing the use of this compound for ASL inhibitor synthesis is scarce, the structural similarity of known arginase inhibitors to arginine suggests that D-arginine derivatives could serve as scaffolds for novel ASL inhibitors. A hypothetical synthetic approach could involve using this compound as a starting point for further chemical modifications to mimic the transition state of the ASL-catalyzed reaction, thereby creating a potent inhibitor.
Conclusion
This compound is an invaluable reagent in the field of peptide-based drug discovery. Its ability to facilitate the incorporation of D-arginine into synthetic peptides provides a straightforward and effective method for enhancing their metabolic stability and therapeutic potential. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this building block in the synthesis of novel peptide drug candidates. By leveraging the unique properties of D-arginine, scientists can continue to push the boundaries of peptide therapeutics, developing more potent and durable treatments for a wide array of diseases.
References
Synthesis of Arginine-Rich Peptides Utilizing Pbf Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of arginine-rich peptides is a critical process in various fields, including drug development for cell-penetrating peptides (CPPs) and antimicrobial peptides.[1][2] The guanidinium group of arginine is highly basic and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[2][3] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a widely adopted protecting group for arginine in Fmoc-based SPPS.[4][5] Its popularity stems from its stability under the basic conditions required for Fmoc removal and its facile cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[1][4] This document provides detailed application notes and protocols for the synthesis of arginine-rich peptides using Fmoc-Arg(Pbf)-OH.
Advantages of Pbf Protection
The Pbf group offers several advantages over other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl):
-
Increased Acid Lability: The Pbf group is more readily cleaved under milder TFA conditions compared to Pmc and Mtr, which is particularly beneficial for synthesizing long peptides or those with multiple arginine residues.[4]
-
Reduced Side Reactions: A significant benefit of the Pbf group is the reduction of side reactions, especially the alkylation of sensitive residues like tryptophan.[6][7] During cleavage, carbocations generated from the protecting group can react with the indole ring of tryptophan. The Pbf group is less prone to this side reaction.[8]
-
Improved Yields: Studies have demonstrated higher yields of the desired peptide when using Arg(Pbf) compared to Arg(Pmc). For instance, one study reported a 69% yield for a peptide synthesized with Arg(Pbf) versus 46% with Arg(Pmc) after a 3-hour cleavage with TFA.[6][8][9]
Data Presentation
Comparison of Arginine Protecting Groups
| Protecting Group | Lability in TFA | Typical Cleavage Time | Crude Purity (Typical) | Key Advantages |
| Pbf | High | 1.5 - 3 hours | >70% | High acid lability, reduced side reactions (especially Trp alkylation), higher yields.[9] |
| Pmc | Moderate | 2 - 4 hours | 50-70% | More stable than Mtr, but more prone to side reactions than Pbf. |
| Mtr | Low | Requires strong acid | Variable | Less commonly used in modern Fmoc-SPPS due to harsh cleavage conditions. |
| Tos | Very Low | Requires HF cleavage | Variable | Robust protection, but requires harsh and hazardous cleavage conditions.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Arg(Pbf)-OH
This protocol outlines the manual coupling of Fmoc-Arg(Pbf)-OH onto a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure)
-
Base: N,N-Diisopropylethylamine (DIEA) or Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 15-30 minutes in a reaction vessel.[4]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an additive like HOBt or OxymaPure (3 eq.) in DMF or NMP. Add DIEA (6 eq.) to the activation mixture.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3-5 times).
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction.[6] If the test is positive (indicating free amines), a second coupling may be necessary.[6]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin extensively with DMF or NMP to remove residual piperidine and dibenzofulvene-piperidine adduct.
Protocol 2: Cleavage and Deprotection of Pbf-Protected Peptides
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA) and scavengers.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4][6]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[4] The optimal time can vary depending on the peptide sequence and the number of arginine residues. For peptides with multiple Arg(Pbf) residues, a longer cleavage time of 3-4 hours is often necessary.[10][11]
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.
-
Resin Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume (approximately 10-fold excess) of cold diethyl ether.[4][6]
-
Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of arginine-rich peptides.
Caption: Mechanism of TFA-mediated cleavage and the role of scavengers.
Troubleshooting and Optimization
-
Incomplete Coupling: The bulky Pbf group can sometimes lead to steric hindrance and incomplete coupling, especially when coupling to another sterically hindered residue.[1][6] To overcome this, using more potent coupling reagents like HATU or HBTU and extending the coupling time can be beneficial.[6]
-
δ-Lactam Formation: A common side reaction during the activation of Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam, which is an inactive species that can lead to deletion sequences.[6] This is more prevalent with carbodiimide activators like DIC. Using pre-activation or in-situ activation methods with additives like OxymaPure, and avoiding prolonged activation times, can minimize lactam formation.[6][12]
-
Tryptophan Alkylation: During the final cleavage step, the cleaved Pbf group can generate reactive species that alkylate tryptophan residues.[6][13] The inclusion of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail is crucial to mitigate this side reaction.[6][10] For peptides particularly sensitive to this, adding 1,2-ethanedithiol (EDT) to the cocktail is recommended.[10]
-
Incomplete Deprotection: For peptides containing multiple arginine residues, complete removal of all Pbf groups may require longer cleavage times (3-4 hours).[10][11] It is advisable to monitor the deprotection progress by HPLC if possible.
By following these detailed protocols and considering the troubleshooting advice, researchers can successfully synthesize high-purity arginine-rich peptides for a wide range of applications.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FMOC-Arg(Pbf)-OH aids in the production of arginine-rich peptides. [cds-bsx.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Arg(Pbf)-OH Coupling
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource is designed to address the challenges associated with the low coupling efficiency of Fmoc-D-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of Fmoc-D-Arg(Pbf)-OH?
A1: The low coupling efficiency of Fmoc-D-Arg(Pbf)-OH is primarily attributed to two main factors:
-
Steric Hindrance: The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This steric hindrance slows down the reaction rate and can lead to incomplete coupling.[1]
-
δ-Lactam Formation: A significant side reaction involves the intramolecular cyclization of the activated Fmoc-D-Arg(Pbf)-OH.[1][3] The side-chain guanidinium group can attack the activated carboxylate, forming a stable and unreactive δ-lactam.[1][4] This side reaction effectively terminates the peptide chain, resulting in deletion sequences and reduced overall yield.[1][5]
Q2: Which coupling reagents are most effective for Fmoc-D-Arg(Pbf)-OH?
A2: For sterically hindered amino acids like Fmoc-D-Arg(Pbf)-OH, onium salt-based reagents are generally preferred over carbodiimides.[6] Reagents that generate highly reactive OAt or Oxyma esters are particularly effective.[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a gold standard for coupling hindered amino acids due to its high efficiency and lower risk of epimerization compared to HBTU.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also highly efficient with fast reaction kinetics.[6]
-
DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure is a cost-effective and robust option with a favorable safety profile.[1][4]
Q3: What is "double coupling" and when should it be used?
A3: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents.[7] This is a common and effective strategy to drive the reaction to completion, especially for difficult couplings like those involving Fmoc-D-Arg(Pbf)-OH or when a Kaiser test indicates an incomplete reaction after the first coupling.[7][8]
Q4: Can alternative solvents to DMF be used for coupling Fmoc-D-Arg(Pbf)-OH?
A4: Yes, alternative "green" solvents are being explored to replace N,N-Dimethylformamide (DMF). N-Butylpyrrolidinone (NBP) has shown promise, but its higher viscosity can sometimes worsen the issue of δ-lactam formation.[4][9] To mitigate this, strategies such as in-situ activation at elevated temperatures (e.g., 45°C) have been developed.[4] Binary solvent mixtures, such as those containing Dimethyl sulfoxide (DMSO), are also being investigated to balance polarity and viscosity.[9][10]
Q5: How can I monitor the completeness of the coupling reaction?
A5: The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin.[1] A positive result (blue or purple beads) indicates that the coupling is incomplete, and a second coupling may be necessary. A negative result (yellow beads) signifies a complete reaction.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of Fmoc-D-Arg(Pbf)-OH, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield and/or Purity | Incomplete coupling due to steric hindrance or δ-lactam formation.[1] | - Switch to a more potent coupling reagent: Use HATU or HBTU instead of standard carbodiimide reagents.[1] - Perform a double coupling: Repeat the coupling step to ensure the reaction goes to completion.[7] - Increase reaction time: Extend the coupling time from the standard 1-2 hours.[11] - Elevate the temperature: Microwave-assisted synthesis or conventional heating can accelerate the reaction rate.[2][7] |
| Presence of Deletion Sequences (des-Arg) | Predominantly caused by δ-lactam formation, which consumes the activated amino acid.[1][12] | - Optimize the activation strategy: Use pre-activation times of 1-2 minutes before adding the mixture to the resin to favor the intermolecular coupling over intramolecular cyclization.[1] - Choose an appropriate coupling reagent: Carbodiimide activation with DIC/OxymaPure can sometimes reduce lactam formation compared to some onium salts. |
| Positive Kaiser Test After Coupling | Incomplete reaction leaving free N-terminal amines on the resin.[12] | - Repeat the coupling (double coupling): This is the most direct solution to drive the reaction forward.[5] - Review reagent stoichiometry: Ensure that 3-5 equivalents of the amino acid and coupling reagents are used.[1] |
| Poor Solubility of Fmoc-D-Arg(Pbf)-OH | The solvent may not be adequately dissolving the protected amino acid.[9] | - Use a suitable solvent: DMF is the standard, but for greener alternatives, ensure the amino acid is fully dissolved, potentially by gentle warming or using co-solvents.[9] |
Quantitative Data Summary
The selection of a coupling reagent significantly impacts the efficiency of Fmoc-D-Arg(Pbf)-OH incorporation. The following table summarizes key parameters for commonly used, effective coupling reagents.
| Coupling Reagent | Class | Relative Reaction Rate | Single Coupling Efficiency (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | 99.0 - 99.8 | Gold standard for hindered amino acids; lower risk of epimerization compared to HBTU.[1][8] |
| HBTU | Aminium/Uronium Salt | High | 98.5 - 99.5 | High efficiency and fast kinetics.[6][8] Can cause guanidinylation of the N-terminus if pre-activation is prolonged.[6] |
| DIC/OxymaPure | Carbodiimide | High | Sequence-dependent | Cost-effective with a good safety profile.[1] The choice of additive is crucial, with OxymaPure being superior to HOBt in reducing racemization.[11] |
| PyBOP | Phosphonium Salt | Very High | Sequence-dependent | Highly effective but byproducts can be hazardous.[13] |
Note: Efficiency is sequence-dependent and can be influenced by factors such as the growing peptide chain's structure and solvation.[8]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult sequences or when maximum coupling efficiency is required.[1]
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.[1]
-
Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-5 equivalents) and HATU (2.9-4.8 equivalents) in a minimal volume of DMF. Add DIEA (6-10 equivalents). Allow for a pre-activation time of 1-2 minutes.[1]
-
Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for free primary amines. A negative result (yellow beads) indicates complete coupling.[1]
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[14]
Protocol 2: Standard Coupling using DIC/OxymaPure
This protocol offers a robust and cost-effective method.[1]
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes and then drain the solvent.[1]
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.[1]
-
Coupling Reaction: Add the solution to the prepared resin and agitate briefly. Then, add DIC (3-5 equivalents) to the resin slurry and continue agitation at room temperature.[1]
-
Monitoring: Use a Kaiser test to monitor the reaction's progress.[1]
-
Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF (3-5 times).[1]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Competing reaction pathways for activated Fmoc-D-Arg(Pbf)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: H-D-Arg(Pbf)-OH & δ-Lactam Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent δ-lactam formation during peptide synthesis when using H-D-Arg(Pbf)-OH.
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation in the context of peptide synthesis?
A1: δ-Lactam formation is a common side reaction that occurs during the coupling of arginine (Arg) residues, particularly when using derivatives like this compound. It is an intramolecular cyclization where the activated carboxylic acid of the arginine amino acid reacts with its own side-chain guanidino group. This forms a stable, six-membered cyclic lactam, rendering the amino acid inactive for coupling to the growing peptide chain.[1][2] This consumption of the activated arginine can lead to incomplete coupling and the formation of deletion sequences (des-Arg peptides).[2][3]
Q2: What are the primary factors that promote δ-lactam formation?
A2: Several factors can increase the likelihood of δ-lactam formation:
-
Coupling Reagents: Carbodiimide reagents like DIC, especially with prolonged pre-activation times or at elevated temperatures, are known to promote δ-lactam formation.[1] The mixed anhydride coupling procedure has also been shown to induce more δ-lactam formation.[4]
-
Solvent: The choice of solvent plays a crucial role. While common solvents like DMF and NMP are widely used, they can facilitate this side reaction.[5] N-butylpyrrolidinone (NBP), a greener alternative to DMF, can exacerbate the problem due to its high viscosity, which may hinder the penetration of the coupling cocktail into the resin.[3]
-
Protecting Groups: The type of side-chain protecting group on arginine influences the rate of lactam formation. While the Pbf group is widely used, it is susceptible to this side reaction.[2]
-
Temperature: Elevated temperatures can increase the rate of δ-lactam formation, although in some optimized protocols, a controlled increase in temperature is used to improve coupling efficiency.[1][3]
Q3: How can I detect δ-lactam formation in my synthesis?
A3: The primary indicator of significant δ-lactam formation is the presence of deletion sequences where the arginine residue is missing (des-Arg peptides) in your final crude product, as detected by HPLC and mass spectrometry. A Kaiser test indicating incomplete coupling after the arginine incorporation step can also be an indirect sign that the activated amino acid was consumed by this side reaction.[1]
Troubleshooting Guide
This guide provides specific troubleshooting steps and preventative measures to minimize δ-lactam formation when using this compound.
Issue 1: Low Coupling Efficiency and Presence of des-Arg Peptides
Cause: Incomplete coupling of this compound, likely due to the formation of the inactive δ-lactam.[5][6]
Solutions:
-
Optimize Coupling Reagent and Activation:
-
Prefer Onium Salts: Utilize onium salt-based coupling reagents like HATU or HBTU, which generally exhibit faster coupling kinetics and can suppress δ-lactam formation compared to carbodiimides.[1]
-
Implement In-Situ Activation: Avoid pre-activation of this compound. Instead, add the coupling reagent directly to the mixture of the amino acid and the resin-bound peptide.[1]
-
-
Employ Optimized Solvent and Temperature Conditions:
-
High-Polarity Binary Solvents: Consider using binary solvent mixtures of higher polarity, such as DMSO/2-Me-THF, which have been shown to suppress arginine lactamization.[5]
-
Elevated Temperature with NBP: When using NBP as a solvent, a specific protocol involving in-situ activation at 45°C can be effective. This reduces the viscosity of NBP and speeds up the coupling reaction.[3]
-
-
Perform a Double Coupling: If a Kaiser test indicates an incomplete reaction after the initial coupling, performing a second coupling step can help to drive the reaction to completion.[1]
Issue 2: Poor Performance of this compound in NBP Solvent
Cause: The high viscosity of NBP can impair the diffusion of reagents, exacerbating δ-lactam formation.[3]
Solution:
-
Optimized NBP Protocol: A successful strategy involves a carefully controlled in-situ activation at an elevated temperature:
-
Add a solution of Fmoc-D-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in NBP to the peptidyl-resin.
-
Heat the reaction vessel to 45°C.
-
Add half of the DIC (0.9 eq.) and allow the reaction to proceed for 30 minutes.
-
Add the remaining DIC (0.9 eq.) along with a small amount of additional Fmoc-D-Arg(Pbf)-OH and continue the reaction at 45°C.[3][6]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Arg(Pbf)-OH
| Reagent Class | Reagent Name | Abbreviation | Key Advantages | Considerations |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High coupling efficiency and fast reaction kinetics. | Can cause guanidinylation of the free N-terminal amine with prolonged pre-activation. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Generally more efficient and faster than HBTU, with reduced risk of side reactions. | Higher cost compared to HBTU and carbodiimides. | |
| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Low cost and effective with additives like OxymaPure. | Prone to promoting δ-lactam formation, especially with pre-activation. |
Table 2: Impact of Solvent on δ-Lactam Formation
| Solvent / Solvent Mixture | Relative δ-Lactam Formation | Reference |
| DMF | Reference Level | [5] |
| NBP | Can be higher than DMF, especially at room temperature | [3] |
| DMSO/2-Me-THF (4:6) | Significantly suppressed | [5] |
| Anisole/DMSO (17:3) | Low, optimized for green chemistry | [7] |
Experimental Protocols
Protocol 1: Standard Single Coupling with HATU/DIPEA in DMF
This protocol is recommended for routine incorporation of this compound.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.
-
Reagent Preparation: Prepare a solution of Fmoc-D-Arg(Pbf)-OH (e.g., 3 equivalents relative to resin loading), HATU (e.g., 2.9 eq.), and DIPEA (e.g., 6 eq.) in DMF.
-
Activation and Coupling: Allow the reagents to pre-activate for 1-2 minutes, then add the solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: In-Situ Activation with DIC/OxymaPure in NBP at Elevated Temperature
This protocol is specifically designed to overcome issues when using NBP as a solvent.[3]
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as per standard procedures.
-
Initial Mixture: Add a solution of Fmoc-D-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in NBP to the peptide-resin.
-
Heating: Heat the reaction vessel to 45°C.
-
Staggered DIC Addition:
-
Add the first portion of DIC (0.9 eq.) and let the reaction proceed for 30 minutes.
-
Add the second portion of DIC (0.9 eq.) and a small amount of extra Fmoc-D-Arg(Pbf)-OH.
-
-
Reaction Time: Continue the reaction at 45°C for a total of 60-120 minutes.
-
Washing: Wash the resin thoroughly with NBP.
Visualizations
Caption: Competing reaction pathways for activated this compound.
Caption: Decision workflow for troubleshooting low arginine incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: H-D-Arg(Pbf)-OH Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with H-D-Arg(Pbf)-OH and its commonly used N-terminally protected forms (e.g., Fmoc-D-Arg(Pbf)-OH) in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) during synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative difficult to dissolve in DMF and NMP?
A1: The poor solubility of Arg(Pbf) derivatives stems from several factors. The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain, and the planar, aromatic Fmoc group (if present), can lead to strong intermolecular interactions and aggregation, which significantly reduces solubility in common polar aprotic solvents like DMF.[1][2] The inherent hydrophobicity of the side chain also contributes to this issue.[3]
Q2: How does the quality of the solvent affect solubility?
A2: Solvent quality is critical. Over time, DMF can degrade to form dimethylamine, which can interfere with the reaction, while the presence of water or other impurities in either DMF or NMP can negatively impact solubility.[1][3] Using high-purity, anhydrous grade solvents is always recommended for consistent results.[1]
Q3: Can I use heat to help dissolve the compound?
A3: Yes, gentle heating to approximately 37-45°C can be an effective method to increase the solubility of sparingly soluble protected amino acids.[3][4] However, it is crucial to be cautious, as excessive or prolonged heating can lead to degradation or unwanted side reactions, such as the formation of δ-lactam, which is a known issue for Arg(Pbf) derivatives.[1][5]
Q4: What is a co-solvent and how can it help?
A4: A co-solvent is a small amount of a stronger solvent added to the primary solvent to enhance solubility. For Arg(Pbf) derivatives, Dimethyl Sulfoxide (DMSO) is an excellent co-solvent as the compound has much higher solubility in it.[1] Adding a small volume (typically 5-10%) of a concentrated stock solution in DMSO to your DMF or NMP can achieve complete dissolution.[1]
Q5: Is there a significant difference in solubility between DMF and NMP?
A5: Generally, Fmoc-amino acids, including arginine derivatives, tend to have better solubility in DMF compared to NMP or its analogue N-Butylpyrrolidinone (NBP).[1] However, for synthesizing hydrophobic peptides, NMP's higher solvating power can sometimes help alleviate on-resin aggregation.[3][6] NMP and its analogues are also more viscous, which can sometimes impede reagent diffusion, especially at room temperature.[1][4]
Solubility Data
The following table summarizes solubility data for protected arginine derivatives in common solvents. Note that exact values can vary based on purity, specific protecting groups (e.g., Fmoc), and experimental conditions.
| Compound | Solvent | Reported Concentration | Conditions & Notes |
| Fmoc-L-Arg(Pbf)-OH | DMF | 50 mg/mL (5% m/V) | Clear solution reported for the L-isoform, often used as a reference.[1] |
| Fmoc-D-Arg(Pbf)-OH | DMF | Sparingly Soluble | Generally described as sparingly soluble; achieving a clear solution can be difficult.[1][] |
| Fmoc-D-Arg(Pbf)-OH | DMSO | Up to 100 mg/mL | Requires sonication for dissolution.[1] |
| This compound | Various | Soluble | Reported as soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[8][9] |
Troubleshooting Guide
If you are encountering solubility issues with your Arg(Pbf) derivative, follow this systematic troubleshooting workflow.
Experimental Protocols
Standard Dissolution Protocol in DMF/NMP
-
Preparation : Use a high-purity, anhydrous grade of DMF or NMP.
-
Weighing : Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition : Add the calculated volume of solvent to achieve the target concentration (e.g., up to 50 mg/mL).[1]
-
Dissolution : Vigorously vortex or stir the mixture at room temperature for 5-10 minutes.[1]
-
Observation : Visually inspect the solution. If any undissolved particles remain, proceed to the troubleshooting protocols.[1]
Troubleshooting Protocol 1: Sonication
-
Application : Place the vial containing the suspension in a sonicator bath.
-
Duration : Sonicate for 15-30 minutes.[1]
-
Observation : Check for dissolution. If the solution is still not clear, proceed to the next step.
Troubleshooting Protocol 2: Gentle Warming
-
Application : Place the vial in a heating block or water bath set to a temperature between 37°C and 45°C.[3][4]
-
Agitation : Gently agitate or stir the solution intermittently.
-
Caution : Avoid prolonged heating to minimize the risk of degradation or δ-lactam formation.[1] Once dissolved, use the solution immediately.
Troubleshooting Protocol 3: Use of a Co-Solvent (DMSO)
-
Preparation : Prepare a concentrated stock solution of the Arg(Pbf) derivative in a minimal amount of high-purity DMSO (e.g., 100 mg/mL). Sonication may be required.[1]
-
Addition : Add the DMSO stock solution dropwise to your primary solvent (DMF or NMP) while vortexing until the compound is fully dissolved.
-
Final Concentration : Ensure the final concentration of DMSO is kept to a minimum, typically between 5-10% of the total volume, to avoid affecting subsequent reaction steps.[1]
Advanced Protocol: In Situ Activation for Difficult Couplings
This protocol is adapted for solid-phase peptide synthesis (SPPS) when direct dissolution is challenging, particularly in more viscous solvents like NMP or its analogues.[4][10]
-
Suspension : Suspend the this compound derivative (e.g., 1.75 eq.) and an activating agent like OxymaPure (e.g., 1.5 eq.) in the chosen solvent (e.g., NMP) and add it to the peptidyl-resin.[1][4]
-
Heating : If using a viscous solvent, warm the reaction vessel to 45°C to reduce viscosity and facilitate diffusion.[4][11]
-
Activation : Add half of the coupling agent, such as diisopropylcarbodiimide (DIC) (e.g., 0.9 eq.), and allow the reaction to proceed for 30 minutes.[1][4]
-
Second Addition : Add the remaining half of the DIC along with a small amount of extra this compound derivative to drive the reaction to completion.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 8. This compound | CAS:200116-81-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. H-Arg(Pbf)-OH | CAS:200115-86-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing TFA Cleavage Cocktails for Arg(Pbf)-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing trifluoroacetic acid (TFA) cleavage cocktails for peptides containing Arginine protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
Troubleshooting Guides
During the TFA-mediated cleavage of Arg(Pbf)-containing peptides, several issues can arise, leading to impurities and reduced yield. This section provides a guide to troubleshooting common problems.
Table 1: Common Issues in TFA Cleavage of Arg(Pbf) Peptides and Their Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Pbf Deprotection | - Insufficient cleavage time, especially for peptides with multiple Arg(Pbf) residues.[1][2] - Steric hindrance around the Arg(Pbf) residue.[1] - On-resin peptide aggregation hindering reagent access.[1] - Inadequate TFA concentration.[1] | - Extend cleavage time to 3-4 hours or longer; perform a time-course study to optimize.[1][2] - Use a more robust cleavage cocktail (see Table 2). - Consider using aggregation-disrupting additives. - Ensure the cleavage cocktail contains at least 90-95% TFA.[1] |
| Tryptophan Modification (+56 Da or other adducts) | - Alkylation of the tryptophan indole ring by carbocations generated from protecting groups (e.g., t-butyl cations).[1][3] | - Use an effective scavenger cocktail containing Triisopropylsilane (TIS) to trap carbocations.[1][3] - For peptides with sensitive residues, consider Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT).[3][4] - Using Fmoc-Trp(Boc)-OH during synthesis can minimize side reactions.[5] |
| Methionine Oxidation (+16 Da) | - Oxidation of the thioether side chain of methionine to sulfoxide.[3][6] | - Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[3] - Perform the cleavage under an inert atmosphere (e.g., nitrogen).[6] |
| Cysteine Modification (e.g., S-tert-butylation, +56 Da) | - Alkylation of the free thiol group by t-butyl cations.[4] | - Use a scavenger cocktail containing EDT or dithiothreitol (DTT).[7][8] |
| Sulfonation of Tryptophan (+80 Da) | - Reaction with the sulfonyl cation generated during Pbf cleavage.[5] | - The most effective prevention is the use of Fmoc-Trp(Boc)-OH during peptide synthesis.[5] |
| Low Peptide Precipitation Yield | - The peptide is short or hydrophobic and remains soluble in ether.[4] | - Increase the volume of cold diethyl ether (at least 10-fold excess).[4] - Ensure the ether is pre-chilled.[4] - Try alternative non-polar precipitation solvents like a mixture of ether and hexane.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the standard TFA cleavage cocktail for Arg(Pbf) deprotection?
A standard and generally effective cleavage cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5 (v/v/v).[9][10] TFA is the strong acid that cleaves the Pbf group, while TIS and water act as scavengers to trap reactive carbocations generated during the process.[3][9]
Q2: How long should the cleavage reaction be performed?
For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[3][9] However, for peptides containing multiple Arg(Pbf) residues, the deprotection can be slower, and extending the cleavage time to 3-4 hours or even longer may be necessary.[1][11] It is highly recommended to perform a small-scale test cleavage to determine the optimal time for your specific peptide.[3][5]
Q3: My peptide contains other sensitive residues like Tryptophan (Trp) and Methionine (Met). What cleavage cocktail should I use?
When sensitive residues are present, a more robust scavenger cocktail is required to prevent side reactions like alkylation and oxidation.[3][4] For peptides containing Trp and Met, adding 1,2-ethanedithiol (EDT) and/or thioanisole to the cocktail is beneficial.[3] A commonly used cocktail for such peptides is Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/v).[4][5]
Q4: I am observing a mass addition of +56 Da on my peptide. What is it and how can I prevent it?
A mass addition of +56 Da typically corresponds to the alkylation of a nucleophilic residue, such as Tryptophan or Cysteine, by a tert-butyl (t-Bu) cation.[1] These cations are generated from t-Bu-based protecting groups during TFA cleavage. To prevent this, ensure your cleavage cocktail contains an efficient carbocation scavenger like Triisopropylsilane (TIS).[1]
Q5: Are there any alternatives to the standard TFA cleavage?
While TFA is the most common reagent, alternative methods exist. For instance, a TFA-free cleavage method using dilute HCl in hexafluoroisopropanol or trifluoroethanol has been reported to cleanly and rapidly remove Pbf and other acid-labile protecting groups.[12][13]
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Arg(Pbf) Peptides
This protocol is suitable for most peptides containing one or a few Arg(Pbf) residues without other sensitive amino acids.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and then dry under a stream of nitrogen.[9]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O mixture, carefully combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O for every 10 mL of cocktail required.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10] Gently agitate the mixture at room temperature for 2-4 hours.[3]
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing a 10-fold excess of cold diethyl ether.[10]
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.[10]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]
-
Protocol 2: Optimized TFA Cleavage for Peptides with Multiple Arg(Pbf) or Sensitive Residues
This protocol is recommended for peptides rich in arginine or containing sensitive residues like tryptophan, methionine, or cysteine.
Materials:
-
Same as Protocol 1, with the addition of:
-
1,2-Ethanedithiol (EDT)
-
Thioanisole (optional)
-
Phenol (optional, for Reagent K)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: Prepare a more robust cleavage cocktail. An example is TFA/TIS/H₂O/EDT at a ratio of 90:5:2.5:2.5 (v/v/v/v). For peptides highly susceptible to side reactions, consider Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5).[4]
-
Cleavage Reaction: Add the chosen cleavage cocktail to the resin. Gently agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-4 hours or longer is often necessary.[1][9]
-
Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.
Visualizations
Caption: Mechanism of TFA-mediated Pbf deprotection and scavenger action.
Caption: Standard workflow for solid-phase peptide cleavage and isolation.
Caption: Troubleshooting decision tree for TFA cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kohan.com.tw [kohan.com.tw]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Pbf Cleavage Failure
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) cleavage during solid-phase peptide synthesis (SPPS) as identified by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry data shows a mass addition of +252 Da on my peptide. What does this indicate?
A mass addition of +252 Da corresponds to a residual Pbf protecting group that was not successfully cleaved from an arginine (Arg) residue.[1] This is a definitive sign of incomplete deprotection. Your mass spectrum will show a peak for your desired peptide and an additional peak at [M+252], where M is the mass of the fully deprotected peptide.
Q2: What are the most common causes of incomplete Pbf deprotection?
Several factors can lead to inefficient Pbf group removal:
-
Insufficient Cleavage Time: Standard cleavage times of 1-2 hours may be too short, especially for peptides with multiple Arg(Pbf) residues or those with sterically hindered sequences.[2][3] Cleavage times of 3-4 hours are often necessary for complex peptides.[2][4]
-
Inadequate TFA Concentration: A high concentration of trifluoroacetic acid (TFA), typically 90-95%, is essential for efficient cleavage.[2][5] Lower concentrations can lead to incomplete deprotection.
-
Inappropriate or Insufficient Scavengers: During cleavage, reactive carbocations are generated from the Pbf group and other protecting groups (e.g., t-butyl). Scavengers are crucial for trapping these species and preventing side reactions.[4] An incorrect choice or insufficient amount of scavengers can hinder the overall reaction.
-
Peptide Sequence and Structure:
-
Multiple Arginine Residues: Peptides rich in arginine require longer cleavage times as the Pbf group removal can be sluggish.[1][3][6]
-
Steric Hindrance: The amino acid sequence surrounding the Arg(Pbf) residue can create a sterically hindered environment, slowing down the access of the cleavage reagents.[2][7]
-
On-Resin Aggregation: Peptide aggregation on the solid support can prevent the cleavage cocktail from efficiently accessing all peptide chains.[2]
-
Q3: How should I adjust my cleavage protocol for peptides containing multiple Arg(Pbf) residues?
For arginine-rich peptides, consider the following modifications:
-
Extend Cleavage Time: Increase the total cleavage time to 3-6 hours at room temperature.[1] A general guideline is to add 15-30 minutes for each additional Arg residue beyond the third one.[1]
-
Optimize the Cleavage Cocktail: Use a more robust scavenger cocktail. Reagents like "Reagent K" (TFA/phenol/water/thioanisole/EDT) are designed for complex peptides, and the thioanisole component is particularly effective for removing sulfonyl-based protecting groups like Pbf.[1]
-
Increase Temperature (with caution): For very difficult sequences, performing the cleavage at a moderately elevated temperature (e.g., 38°C) can shorten the required time, but may increase the risk of side reactions.[1]
Q4: My peptide contains both Tryptophan (Trp) and Arg(Pbf), and my mass spec shows significant side products. What is happening?
During TFA cleavage, the liberated Pbf group can generate reactive sulfonyl species that modify the indole ring of Tryptophan, leading to sulfonation (a mass addition of +80 Da).[1][2] Additionally, carbocations from other protecting groups can cause alkylation of Trp.
Solutions:
-
Use Fmoc-Trp(Boc)-OH during synthesis: Protecting the indole nitrogen of Tryptophan with a Boc group is the most effective way to prevent this side reaction.[1]
-
Use a Specialized Scavenger Cocktail: Reagent K or similar cocktails containing thioanisole are recommended to suppress sulfonation.[1] Triisopropylsilane (TIS) is effective at scavenging the t-butyl cations that can also alkylate tryptophan.[2]
Q5: How can I monitor the progress of Pbf deprotection before committing to a full workup?
The most effective way to monitor cleavage is to perform a time-course study using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2] You can take small aliquots from the cleavage mixture at different time points (e.g., 1, 2, 3, and 4 hours), precipitate a small amount of peptide with cold ether, and analyze the crude material to track the disappearance of the Pbf-protected species ([M+252]) and the appearance of the desired product peak.[2]
Data Presentation
Table 1: Comparison of Common Arginine Protecting Groups
| Protecting Group | Relative Acid Lability | Typical Cleavage Time | Common Cleavage Conditions | Key Advantages & Disadvantages |
| Pbf | Highest | 1.5 - 4 hours[6][8] | 95% TFA / TIS / H₂O[6] | Advantage: Rapid cleavage, reduced Trp alkylation compared to Pmc.[6][8] Disadvantage: Can be sterically bulky.[8] |
| Pmc | Moderate | 2 - 6 hours[8] | TFA / Scavengers (e.g., Reagent K)[8] | Advantage: More stable than Pbf if needed. Disadvantage: Slower cleavage, significant risk of Tryptophan alkylation.[8] |
| Mtr | Low | 7.5 - 24 hours[8][9] | Harsher TFA cocktails (e.g., with thioanisole)[9][10] | Advantage: Used in some older Boc-chemistry protocols. Disadvantage: Very slow cleavage, requires harsh conditions, high risk of side reactions.[8] |
| Tos | Very Low | 1 - 2 hours (with HF) | Anhydrous Hydrogen Fluoride (HF)[8] | Advantage: Extremely stable, suitable for Boc-SPPS. Disadvantage: Requires highly corrosive and hazardous HF for cleavage.[8] |
Table 2: Common TFA Cleavage Cocktail Compositions
| Cocktail Name | Composition (v/v/v) | Primary Use Case |
| Standard | TFA / TIS / H₂O (95:2.5:2.5)[6] | General purpose for peptides without sensitive residues like Cys, Met, or multiple Trp. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues, including Arg(Pbf/Pmc) and Trp. |
| Trp/Cys/Met Peptides | TFA / TIS / H₂O / EDT (90:2.5:2.5:5)[4] | Peptides containing Trp, Cys, or Met to prevent oxidation and alkylation. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Pbf-Protected Peptides
This protocol is a general starting point and may require optimization based on peptide sequence.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), freshly prepared in a fume hood.
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Fritted reaction vessel or syringe
-
Centrifuge tubes
Methodology:
-
Place the dried peptide-resin (e.g., 100 mg) in a fritted reaction vessel.[4]
-
Wash the resin with DCM (3 x 1 mL) for 1-2 minutes each time to swell the resin.[4]
-
Remove the final DCM wash and dry the resin under a stream of nitrogen.[1]
-
Add the freshly prepared cleavage cocktail to the resin (approx. 2-10 mL per gram of resin).[4][6]
-
Gently agitate or stir the mixture at room temperature. For standard peptides, a 2-hour reaction is a good starting point. For peptides with multiple Arg(Pbf) residues, extend this time to 3-4 hours.[4][6]
-
Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.[2][6]
-
In a separate, larger tube, add at least 10 volumes of cold diethyl ether.[1]
-
Slowly add the TFA solution dropwise to the cold ether while gently vortexing to precipitate the peptide as a white solid.[1][2]
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.[2]
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.[1][4]
-
Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.[1]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: HPLC Analysis to Monitor Pbf Deprotection
Sample Preparation:
-
At a specific time point, withdraw a small aliquot (e.g., 50 µL) of the cleavage mixture.
-
Precipitate the peptide in a microcentrifuge tube containing ~1 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet once more with ether.
-
Dry the pellet and dissolve in a suitable solvent for HPLC (e.g., 50% Acetonitrile/Water + 0.1% TFA).
HPLC System:
-
Column: Reverse-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear ramp from 5% to 95% Buffer B over 20-30 minutes. This should be optimized for your specific peptide.
-
Detection: Monitor UV absorbance at 214 nm and 280 nm.
Analysis: Incomplete deprotection will be evident by the presence of a later-eluting peak (more hydrophobic due to the Pbf group) corresponding to the Pbf-protected peptide, in addition to the main peak of the fully deprotected product.[11] This peak can be confirmed by mass spectrometry.
Protocol 3: Mass Spectrometry Analysis for Cleavage Failure
Sample Preparation:
-
Dissolve a small amount of the crude, precipitated peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).[12]
-
Ensure the sample is fully dissolved and desalted if necessary to remove non-volatile salts that can interfere with ionization.[13]
Mass Spectrometer:
-
Ionization: Use Electrospray Ionization (ESI) for most peptides.
-
Analysis: Acquire the mass spectrum over a relevant m/z range. Calculate the expected molecular weight of your fully deprotected peptide and the theoretical mass of the peptide with one or more Pbf groups still attached (+252.3 Da per group).
-
Interpretation: Compare the theoretical masses with the observed masses in your spectrum to confirm the presence and extent of incomplete Pbf cleavage.[13]
Visualizations
Caption: Experimental workflow for peptide cleavage and deprotection.
Caption: Troubleshooting flowchart for incomplete Arg(Pbf) deprotection.
Caption: Pbf cleavage mechanism and the critical role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
avoiding aggregation of arginine-rich peptides during synthesis
Welcome to the technical support center for the synthesis of arginine-rich peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the challenges of synthesizing peptides with high arginine content, primarily focusing on the prevention of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why are arginine-rich peptides prone to aggregation during synthesis?
A1: The aggregation of arginine-rich peptides during SPPS is a significant challenge due to a combination of factors:
-
Interchain Hydrogen Bonding: Growing peptide chains attached to the solid support can form strong intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets. This self-association, known as aggregation, can physically block reactive sites.[1][2]
-
Steric Hindrance: The bulky guanidinium side chain of arginine, along with its protecting group (e.g., Pbf), creates steric hindrance. This can impede the efficient coupling of incoming amino acids, leading to incomplete reactions and the accumulation of deletion sequences.[3]
-
Resin Loading: High-loading resins increase the proximity of the growing peptide chains, which promotes intermolecular interactions and aggregation.[3][4]
-
Sequence-Dependent Factors: The primary amino acid sequence is a crucial determinant. Hydrophobic residues within the sequence can further contribute to aggregation tendencies.[5]
Q2: What are the common signs of peptide aggregation during SPPS?
A2: Several indicators can suggest that your peptide synthesis is being compromised by aggregation:
-
Poor Resin Swelling: The peptide-resin may fail to swell adequately in the synthesis solvents, appearing clumpy or shrunken.
-
Incomplete Coupling Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines, a common consequence of aggregation blocking access to the N-terminus.[6]
-
Slow or Incomplete Fmoc Deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group.
-
Low Yield and Purity: The final cleaved peptide will likely have a low yield and poor purity, with mass spectrometry analysis revealing a high proportion of deletion sequences (n-1, n-2, etc.).[6]
Q3: What are the primary strategies to overcome peptide aggregation?
A3: A variety of chemical and physical strategies can be employed to disrupt aggregation and improve the synthesis of "difficult sequences," including arginine-rich peptides. These methods primarily focus on disrupting interchain hydrogen bonding. The main approaches include:
-
Backbone Protection: Introducing temporary, bulky groups onto the backbone amide nitrogens.
-
Sequence Modification with Pseudoprolines: Incorporating dipeptides that induce a "kink" in the peptide backbone.
-
Modifying Synthesis Conditions: Adjusting temperature, solvents, and additives to favor disaggregation.
-
Optimizing Solid Support: Using resins with lower loading or modified linkers.
Troubleshooting Guide
This section provides specific troubleshooting advice for common problems encountered during the synthesis of arginine-rich peptides.
Issue 1: Incomplete Coupling Reactions
Symptoms:
-
Positive Kaiser or TNBS test after coupling.
-
Presence of deletion sequences in the final product upon analysis by mass spectrometry.[6]
Possible Causes:
-
On-resin aggregation is preventing the activated amino acid from reaching the N-terminus of the growing peptide chain.
-
Steric hindrance from the bulky arginine side-chain and its protecting group.
Solutions:
| Strategy | Description | Key Considerations |
| Increase Temperature | Perform coupling reactions at elevated temperatures (e.g., 50-75°C), either through conventional heating or using a microwave peptide synthesizer.[6] This provides more energy to disrupt intermolecular interactions.[5] | Monitor for potential side reactions at higher temperatures. |
| Use Chaotropic Agents | Add chaotropic salts like LiCl, NaClO4, or KSCN (0.4-0.8 M) to the reaction mixture to disrupt hydrogen bonds.[4] | Perform an extra wash with the chaotropic salt solution before coupling or add it directly to the coupling mixture.[4] |
| Change Solvent System | Switch to more effective aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).[6] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[6] | Ensure compatibility of your resin and protecting groups with the new solvent system. |
| Incorporate Backbone Protection | Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the α-nitrogen of an amino acid.[1] This physically prevents hydrogen bonding. | Incorporate an Hmb/Dmb-protected amino acid every 6-7 residues. Coupling onto the modified residue may require a stronger coupling agent or longer reaction time.[4] |
| Utilize Pseudoproline Dipeptides | Substitute a Ser, Thr, or Cys residue and the preceding amino acid with a corresponding pseudoproline dipeptide.[7] This introduces a kink in the peptide backbone, disrupting secondary structure formation.[8][9] | The native sequence is regenerated during the final TFA cleavage. |
| Use Low-Loading Resins | Switch to a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g).[4] This increases the distance between peptide chains, reducing the chance for interaction. | Lower loading will result in a smaller absolute amount of peptide per gram of resin. |
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
Broadening or flattening of the UV deprotection profile in continuous flow synthesizers.
-
Low yield of the final peptide.
Possible Causes:
-
Severe aggregation is preventing the piperidine solution from accessing the N-terminal Fmoc group.
Solutions:
| Strategy | Description | Key Considerations |
| Modify Deprotection Reagent | Add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) (e.g., 2% DBU in 20% piperidine/DMF) to the deprotection solution.[1][6] | DBU is a very strong base and should be used with caution to avoid side reactions. |
| Increase Deprotection Time/Temperature | Extend the duration of the deprotection step or perform it at an elevated temperature.[6] | As with coupling, monitor for potential temperature-induced side reactions. |
| Improve Solvation | Use NMP or add DMSO to the deprotection solvent to help break up aggregates.[1] |
Issue 3: Poor Solubility of the Final Peptide
Symptoms:
-
Difficulty in dissolving the crude peptide for purification.
-
Precipitation of the peptide during HPLC purification.
Possible Causes:
-
The intrinsic properties of the arginine-rich sequence lead to aggregation in aqueous solutions.
Solutions:
| Strategy | Description | Key Considerations |
| Incorporate Solubilizing Agents | Use additives like arginine in the purification buffers. Arginine itself can act as an aggregation suppressor in solution.[10][11][12] | The concentration of the additive may need to be optimized. |
| Utilize Backbone Protection during Synthesis | Peptides synthesized with backbone protection (e.g., Hmb/Dmb) often exhibit improved solubility even after the protecting groups are removed, which can aid in purification.[1] | The protecting groups are removed during the final cleavage. |
| Employ Pseudoproline-Containing Intermediates | Peptides can be cleaved from certain resins with the pseudoproline still intact. These intermediates have enhanced solubility, facilitating purification before the final conversion to the native sequence.[9] | This requires a specific resin (e.g., 2-chlorotrityl) and an additional post-purification step. |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides (Manual Synthesis)
This protocol outlines the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution from step 2 and mix thoroughly.
-
Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm the completion of the coupling.
-
If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[6]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 2: Incorporation of Dmb-Protected Dipeptides
This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.[6]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 3: High-Temperature/Microwave-Assisted SPPS
This protocol provides a general workflow for using elevated temperatures to overcome aggregation.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer or conventionally heated reaction vessel
Procedure:
-
Place the peptide-resin in the reaction vessel.
-
Deprotection: Add the deprotection solution and apply heat (conventional or microwave) to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[6]
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply heat to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire sequence.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: H-D-Arg(Pbf)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and preventing side reactions involving H-D-Arg(Pbf)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound?
A1: The primary side reactions encountered when using this compound in Fmoc-based solid-phase peptide synthesis are:
-
δ-Lactam Formation: An intramolecular cyclization of the activated arginine residue, leading to the consumption of the amino acid and formation of deletion sequences.[1][2]
-
Sulfonation of Arginine: Modification of the arginine guanidino group by the cleaved Pbf protecting group during final acidolysis.[3]
-
Pbf Group Transfer to Tryptophan: Alkylation of the tryptophan indole ring by the cleaved Pbf group during final cleavage.[4]
-
Guanidinylation: Reaction of uronium/aminium-based coupling reagents with the N-terminal amine of the peptide chain, causing termination.
-
Aspartimide Formation: When D-Arg(Pbf) is coupled to an aspartic acid residue, the sequence can be prone to the formation of a cyclic aspartimide intermediate, especially under basic conditions.[5]
Q2: How does the choice of coupling reagent affect side reactions with this compound?
A2: The choice of coupling reagent is critical. Uronium/aminium-based reagents like HBTU and HATU can cause guanidinylation of the N-terminal amine. Phosphonium-based reagents like PyBOP or carbodiimides such as DIC with an additive like OxymaPure are generally recommended to avoid this side reaction. The mixed anhydride coupling procedure has been observed to induce more δ-lactam formation.[1][6]
Q3: What is the role of scavengers during the cleavage of peptides containing Arg(Pbf)?
A3: Scavengers are essential during the trifluoroacetic acid (TFA)-mediated cleavage to "trap" the reactive carbocations generated from the Pbf and other protecting groups.[7] Without effective scavengers, these carbocations can lead to side reactions like sulfonation of arginine and alkylation of tryptophan.[3][4]
Q4: Are there specific neighboring amino acids that are more prone to side reactions with this compound?
A4: Yes, tryptophan and aspartic acid are notable examples. Tryptophan's indole ring is susceptible to alkylation by the cleaved Pbf group.[4] Aspartic acid, particularly in Asp-Arg sequences, can lead to aspartimide formation.[5]
Troubleshooting Guides
Issue 1: Presence of Deletion Sequences Missing D-Arginine
-
Symptom: Mass spectrometry analysis shows a significant peak corresponding to the peptide sequence lacking a D-arginine residue.
-
Probable Cause: δ-Lactam formation during the coupling of this compound. The activated carboxyl group of the arginine derivative reacts intramolecularly with its own guanidino side chain, forming a stable six-membered ring.[1] This consumes the activated amino acid, preventing its incorporation into the peptide chain.[1][2]
-
Solutions:
-
Double Coupling: Perform a second coupling step for the this compound residue to drive the reaction to completion.[1]
-
Change Protecting Group: For particularly problematic sequences, consider using an arginine derivative with a different side chain protecting group, such as nitro (NO2), which has a lower tendency for δ-lactam formation.[8]
-
Optimize Solvent: Use more polar solvent mixtures, such as DMSO/2-Me-THF, which have been shown to suppress δ-lactam formation.[1]
-
Use Phosphonium-Based Coupling Reagents: Reagents like PyBOP can sometimes reduce the extent of this side reaction compared to carbodiimides.
-
Issue 2: Unexpected Mass Addition of +80 Da on Arginine Residues
-
Symptom: Mass spectrometry reveals a peptide species with a mass 80 Da higher than the target peptide, localized to an arginine residue.
-
Probable Cause: Sulfonation of the arginine guanidino group. This occurs during the final TFA cleavage when the cleaved Pbf (sulfonyl) group re-reacts with the deprotected arginine side chain.[3]
-
Solutions:
-
Use an Optimized Scavenger Cocktail: Employ a cleavage cocktail containing thioanisole and thiocresol, which are highly effective at scavenging the sulfonyl species.[3] A common cocktail is TFA/thioanisole/thiocresol.
-
Ensure Pbf Protecting Group is Used: The Pbf group is generally less prone to causing sulfonation compared to older protecting groups like Pmc or Mtr.[1]
-
Issue 3: Side Product with Mass Addition of +222 Da in Tryptophan-Containing Peptides
-
Symptom: A significant side product is observed with a mass increase of 222 Da, corresponding to the addition of the Pbf protecting group to a tryptophan residue.
-
Probable Cause: During TFA cleavage, the carbocation generated from the Pbf group can electrophilically attack the electron-rich indole ring of tryptophan.[9]
-
Solutions:
-
Protect the Tryptophan Indole Nitrogen: Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group shields the indole ring from electrophilic attack and is removed during the final cleavage.[1]
-
Use Effective Scavengers: Incorporate triisopropylsilane (TIS) into the cleavage cocktail. TIS is an efficient scavenger for the carbocations that lead to this side reaction.[1]
-
Issue 4: Chain Termination and Low Yield with Uronium-Based Coupling Reagents
-
Symptom: Low overall yield and the presence of truncated sequences, particularly when using coupling reagents like HBTU or HATU.
-
Probable Cause: Guanidinylation of the N-terminal amine of the growing peptide chain by the coupling reagent. This forms a stable guanidinium group on the N-terminus, preventing further elongation.
-
Solutions:
-
Pre-activate the Amino Acid: Pre-activate the this compound with the coupling reagent and a base (e.g., DIEA) for a short period before adding it to the resin. This consumes the coupling reagent in the desired reaction.
-
Switch to Phosphonium-Based Reagents: Utilize coupling reagents such as PyBOP or PyAOP, which do not have the same propensity for this side reaction.[1]
-
Quantitative Data Summary
| Side Reaction | Amino Acids Involved | Conditions | Extent of Side Product Formation | Reference |
| δ-Lactam Formation | This compound | DIC/Oxyma in DMF, 30 min | 12% | [8] |
| This compound | DIC/Oxyma in DMSO/2-Me-THF (4:6) | 5% | [10] | |
| Pbf Group Transfer | This compound, Trp | TFA Cleavage | 69% desired peptide with Arg(Pbf) vs. 46% with Arg(Pmc) | [11] |
| Aspartimide Formation | This compound, Asp | Fmoc-SPPS with piperidine | Sequence dependent, can be significant in Asp-Arg motifs | [5] |
Experimental Protocols
Protocol 1: Minimizing δ-Lactam Formation via Double Coupling
-
First Coupling:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
-
-
Second Coupling:
-
Repeat steps 1.4 and 1.5.
-
After the second coupling, wash the resin thoroughly with DMF and proceed with the synthesis.
-
Protocol 2: TFA Cleavage of Peptides Containing Arg(Pbf) and Trp
-
Resin Preparation:
-
After completion of the synthesis, wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water/Thioanisole (90:5:3:2, v/v/v/v).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing 10 volumes of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: δ-Lactam formation from activated this compound.
Caption: Pbf protecting group transfer to a tryptophan residue.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mesalabs.com [mesalabs.com]
Technical Support Center: Strategies to Improve Yield in Peptides with Multiple Arg(Pbf)
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing multiple 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protected arginine (Arg) residues.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions to improve the yield and purity of your target peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete Coupling: Steric hindrance from the bulky Pbf group can slow down the reaction rate.[1][2] Peptide aggregation on the resin can prevent reagents from accessing the N-terminal amine.[3][4][5][6][7] δ-Lactam Formation: Intramolecular cyclization of the activated arginine can occur, leading to chain termination.[1][8][9][10][11][12] This side reaction is a primary cause of failed or truncated sequences.[1][8] Inefficient Cleavage/Deprotection: The peptide may not be efficiently cleaved from the resin, or the Pbf group may be incompletely removed, especially with multiple Arg residues.[7][13] | Optimize Coupling: • Use Potent Coupling Reagents: Switch to stronger reagents like HATU, HBTU, or PyBOP, which are highly effective for sterically hindered couplings.[1][7][9] • Double Couple: After the first coupling, drain the vessel, wash, and repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.[7][9][14][15] • Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagents can improve reaction kinetics.[7][14] • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 3-4 hours.[14][15] Minimize δ-Lactam Formation: • Optimize Activation: Use DIC with an additive like OxymaPure and avoid long pre-activation times.[9] Address Aggregation: • Use Chaotropic Salts: Add agents like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[3][16] • Change Solvents: Switch to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to improve solvation.[3][17] • Incorporate Pseudoproline Dipeptides: If the sequence allows, inserting these dipeptides can disrupt aggregation.[2][3][16][17] Ensure Complete Cleavage: • Extend Cleavage Time: For peptides with multiple Arg(Pbf) residues, increase the TFA cleavage time to 3-4 hours.[13] • Use Effective Scavengers: A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[9] For peptides also containing Trp, consider using thioanisole.[18][19][20] |
| Low Peptide Purity (Deletion Sequences) | Failed Coupling: Incomplete reaction at one or more of the arginine incorporation steps. Premature Chain Termination: Caused by δ-lactam formation.[8][9] | Monitor Coupling Reactions: • Perform a Kaiser Test: After each coupling step, use the Kaiser (ninhydrin) test to check for free primary amines.[9] A positive result (blue beads) indicates incomplete coupling, and the step should be repeated.[9] Review Activation Strategy: As noted above, adjust the activation method to minimize lactam formation.[9] |
| Side Products Observed in Mass Spectrometry | Alkylation of Tryptophan (+252 Da): The cleaved Pbf group can reattach to the indole ring of tryptophan residues.[9][13] Incomplete Pbf Deprotection (+252 Da): Residual Pbf groups remain on the final peptide.[9][13] t-Bu Cation Adducts (+56 Da): Tert-butyl cations from other protecting groups can cause alkylation.[13] | Optimize Cleavage Cocktail: • Use Appropriate Scavengers: Water and Triisopropylsilane (TIS) are crucial for scavenging the sulfonyl cation from Pbf and t-butyl cations.[9][13] Including 2.5-5% water is critical.[13] • Protect Tryptophan: Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen, which significantly reduces its nucleophilicity and prevents Pbf reattachment.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing peptides with multiple Arg(Pbf) residues?
A1: The primary challenges stem from two main sources: steric hindrance and peptide aggregation. The Pbf protecting group is very bulky, which can physically impede the coupling reaction, leading to lower efficiency and the formation of deletion sequences.[1][2][14] Additionally, arginine-rich sequences are prone to forming strong intermolecular hydrogen bonds, causing the peptide chains to aggregate on the resin.[2][3][4][21][5][6] This aggregation can prevent reagents from reaching the reaction sites, halting the synthesis.[4][21][5][6]
Q2: Why is δ-lactam formation a specific problem for arginine, and how can it be minimized?
A2: δ-lactam formation is an intramolecular side reaction where the side-chain guanidinium group of an activated arginine attacks its own activated carboxyl group.[1] This forms a stable six-membered ring (a δ-lactam), which terminates the peptide chain.[1][8][12] To minimize this, it is recommended to use coupling reagents that form active esters less prone to this side reaction, such as the combination of DIC and OxymaPure, and to avoid extended pre-activation times before adding the mixture to the resin.[9]
Q3: When should I choose a different protecting group for Arginine instead of Pbf?
A3: While Pbf is the most common and generally effective protecting group in Fmoc-SPPS due to its lability in standard TFA cleavage conditions, certain situations might warrant alternatives.[8][18] For instance, if you experience persistent Pbf cleavage issues or side reactions like tryptophan modification, you might consider other sulfonyl-based groups like Pmc, although Pbf generally results in higher yields.[20] For very complex syntheses, revisiting older protecting groups like Nitro (NO2) can be an option, as it has been shown to prevent δ-lactam formation, though it requires a separate, orthogonal deprotection step.[10][11]
Q4: How does resin loading affect the synthesis of arginine-rich peptides?
A4: High-loading resins increase the proximity of peptide chains to each other on the solid support.[2] This proximity can significantly promote interchain interactions and aggregation, especially for aggregation-prone sequences like those rich in arginine.[2] Using a lower-loading resin can increase the distance between peptide chains, reducing the likelihood of aggregation and often improving synthesis outcomes.[15]
Q5: Can microwave energy improve the synthesis of difficult, arginine-rich peptides?
A5: Yes, microwave-assisted peptide synthesis can be a valuable tool. The application of microwave energy can increase the kinetic energy of the molecules, which helps to overcome the energy barrier for coupling sterically hindered amino acids like Arg(Pbf). It can also help disrupt on-resin aggregation, improving the accessibility of reagents to the growing peptide chain.
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Arg(Pbf) Incorporation
| Coupling Reagent | Equivalents (Reagent:Base) | Pre-activation Time | Coupling Time | Relative Efficiency for Hindered Couplings | Key Considerations |
| HBTU / DIEA | 1 : 2 | 1-2 min | 1 - 2 hr | High | A standard and effective choice for many sequences. |
| HATU / DIEA | 1 : 2 | 1-2 min | 30 min - 2 hr | Very High | Considered the gold standard for difficult or hindered couplings; offers a lower risk of racemization compared to HBTU.[1] |
| PyBOP / DIEA | 1 : 2 | 1-2 min | 1 - 2 hr | Very High | Excellent choice known for high efficiency and low racemization levels, especially in difficult couplings.[7] |
| DIC / OxymaPure | 1 : 1 | In situ | 1 - 2 hr | High | A carbodiimide-based method that is highly effective and minimizes δ-lactam formation.[1][9] |
Data compiled from multiple sources.[1][7][9] Equivalents are relative to the amino acid.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH using HATU
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection on the N-terminal amine using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the activation solution and mix for 1-2 minutes.[15]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring & Washing: Perform a Kaiser test to confirm reaction completion.[9] Once complete, wash the resin with DMF (5-7 times).
Protocol 2: Double Coupling Strategy
-
Perform the initial coupling as described in Protocol 1 (steps 1-6).
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (2-3 times).
-
Repeat the coupling step by preparing a fresh activation solution of Fmoc-Arg(Pbf)-OH as described in Protocol 1 (steps 3-5).[15]
-
After the second coupling, monitor the reaction with a Kaiser test and then wash the resin thoroughly with DMF.[15]
Protocol 3: TFA-Mediated Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A standard cocktail for peptides containing multiple Arg(Pbf) residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[9]
-
Incubation: Gently agitate the mixture at room temperature for 3-4 hours.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA solution to a 10-fold excess of cold diethyl ether.[9][19]
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.[9][19]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9][19]
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving low peptide yield.
Caption: Mechanism of δ-lactam formation from activated Arg(Pbf).
Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of scavengers on Pbf deprotection efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from arginine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Pbf group removal?
The Pbf group is cleaved under strong acidic conditions, most commonly using Trifluoroacetic Acid (TFA). The process begins with the protonation of the sulfonyl group, which is followed by the cleavage of the sulfur-nitrogen bond. This reaction yields a deprotected arginine residue and a reactive sulfonyl cation. To prevent side reactions, scavengers are crucial for trapping the reactive byproducts generated from the Pbf group and other protecting groups present in the peptide.[1]
Q2: What are the most common scavengers used for Pbf deprotection and what are their roles?
A "scavenger cocktail" is a mixture of reagents added to the TFA to neutralize reactive cationic species generated during deprotection. Common scavengers include:
-
Triisopropylsilane (TIS): A reducing agent that effectively scavenges carbocations, particularly the tert-butyl cation, which can otherwise lead to the alkylation of sensitive residues.[1]
-
Water (H₂O): Acts as a nucleophile to trap the Pbf sulfonyl cation and other reactive species, which is critical for preventing the reattachment of the Pbf group.[1]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is effective in preventing the oxidation of tryptophan and can also scavenge carbocations.[1] It is often used in combination with other scavengers.
-
Thioanisole: Can accelerate the removal of Pbf and acts as a carbocation scavenger.[1]
Troubleshooting Guide
Issue 1: Incomplete Pbf Deprotection
Symptom: Mass spectrometry analysis shows the expected peptide mass plus multiples of 252 Da.[2]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Cleavage Time | Pbf group removal can be slow, sometimes requiring more than the standard 2-hour cleavage time. For peptides with multiple Arg(Pbf) residues, extend the cleavage time to 3-4 hours or longer. It is advisable to perform a time-course study and monitor the deprotection progress by HPLC.[1][2] |
| Suboptimal Cleavage Cocktail | Ensure the Trifluoroacetic Acid (TFA) concentration is at least 90-95%. The choice and freshness of scavengers are also critical.[2] |
| Peptide Aggregation | On-resin aggregation can hinder reagent access to the Pbf group. Consider using aggregation-disrupting additives in your cleavage cocktail or performing the cleavage at a slightly elevated temperature (use with caution).[2] |
| Steric Hindrance | The peptide sequence might create a sterically hindered environment around the Arg(Pbf) residue. In such cases, extended cleavage times are the primary solution.[1][2] |
Issue 2: Peptide Modification Side Reactions
Symptom: Mass spectrometry analysis shows unexpected mass additions to the peptide.
Common Modifications & Prevention:
| Mass Addition | Likely Cause & Affected Residues | Prevention Strategy |
| +56 Da | Alkylation of nucleophilic residues (e.g., Tryptophan, Cysteine) by a tert-butyl (t-Bu) cation.[1][2] | Use an effective carbocation scavenger like Triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v) in the cleavage cocktail.[1] |
| +252 Da | Reattachment of the Pbf group to a nucleophilic side chain, most commonly the indole ring of Tryptophan.[1] | Include 2.5-5% water in your cleavage cocktail to scavenge the sulfonyl cation. Using Boc protection on the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH) can also significantly reduce this side reaction.[1] |
| +80 Da | Sulfonation of Tryptophan by the sulfonyl cation generated from Pbf cleavage.[1] | The most effective prevention is to use Fmoc-Trp(Boc)-OH during peptide synthesis.[1] |
| Oxidation | Oxidation of sensitive residues like Tryptophan, Methionine, or Cysteine. | Use peroxide-free ether for peptide precipitation, degas all solvents, and consider adding an antioxidant scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1] |
Quantitative Data on Scavenger Impact
The choice of protecting group for arginine can significantly impact cleavage efficiency and peptide yield, especially in sequences containing sensitive residues like tryptophan.
Table 1: Comparison of Cleavage Efficiency and Yield for a Tryptophan-Containing Peptide [3][4]
| Protecting Group | Cleavage Conditions | Cleavage Time | Peptide Yield |
| Pbf | TFA/TIS/H₂O (95:2.5:2.5) | 1-4 hours | 69% |
| Pmc | TFA/TIS/H₂O (95:2.5:2.5) | 3-4 hours | 46% |
| Mtr | TFA/thioanisole | Up to 24 hours | Variable |
Table 2: Common Scavenger Cocktails for Pbf Deprotection
| Cocktail Composition (v/v/v) | Target Peptides |
| TFA / TIS / H₂O (95:2.5:2.5) | Standard peptides without highly sensitive residues.[3] |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Peptides containing Trp, Met, or Cys, and those with multiple Arg(Pbf) residues.[1] |
| Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) | Peptides with multiple sensitive residues.[5] |
Experimental Protocols
Standard Protocol for Pbf Deprotection and Peptide Cleavage
This protocol describes a general procedure for the cleavage and deprotection of a peptide synthesized on a solid support using a standard TFA/TIS/H₂O cocktail.[1][3]
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence.[3]
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.
-
Resin Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[2][6]
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
References
Technical Support Center: Navigating Pbf-Related Steric Hindrance in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from steric hindrance associated with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Pbf group in peptide synthesis, and what are its main advantages?
A1: The Pbf group is an acid-labile protecting group used to mask the highly reactive guanidino side chain of arginine during Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its primary function is to prevent unwanted side reactions at the guanidinium group during peptide chain elongation.[1][3]
The main advantages of the Pbf group, particularly over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), include:
-
Increased Acid Lability: The Pbf group is more easily cleaved under milder trifluoroacetic acid (TFA) conditions, which is beneficial for synthesizing long peptides or sequences with multiple arginine residues.[3]
-
Reduced Side Reactions: It significantly reduces the risk of alkylation of sensitive residues like tryptophan during final cleavage.[3][4] The carbocation generated from the Pmc group is more prone to react with the indole ring of tryptophan.[3]
-
Suppression of δ-Lactam Formation: While not eliminating it, the Pbf group is associated with a lower propensity for the intramolecular cyclization that leads to the formation of a stable δ-lactam, an inactive species that can terminate the peptide chain.[3]
Q2: What are the common problems encountered due to steric hindrance from the Pbf group?
A2: The bulky nature of the Pbf group can lead to several challenges during SPPS:
-
Incomplete Coupling: The steric bulk of the Pbf group can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, resulting in lower coupling efficiency and deletion sequences in the final product.[5] This is particularly problematic when coupling to another sterically hindered amino acid.[5]
-
Aggregation: Peptides containing multiple bulky Pbf-protected arginine residues can be prone to aggregation on the solid support, further impeding reagent diffusion and leading to incomplete reactions.[6]
-
δ-Lactam Formation: During the activation of Fmoc-Arg(Pbf)-OH, an intramolecular cyclization can occur, forming a stable δ-lactam. This byproduct is incapable of coupling to the peptide chain, leading to truncated sequences.[3][7]
Q3: When should I be particularly concerned about Pbf-related steric hindrance?
A3: You should be particularly vigilant in the following situations:
-
Arginine-rich sequences: Peptides containing multiple arginine residues in close proximity will have a higher concentration of bulky Pbf groups, increasing the likelihood of aggregation and incomplete coupling.
-
Coupling to or from other bulky amino acids: Sequences where Fmoc-Arg(Pbf)-OH is coupled to or preceded by other sterically demanding residues (e.g., Val, Ile, Thr) are more susceptible to poor coupling outcomes.
-
Long peptide sequences: As the peptide chain elongates, the resin matrix can become more compact, exacerbating steric hindrance issues.[8]
Q4: How does the Pbf group compare to other arginine protecting groups?
A4: The Pbf group is often preferred over older sulfonyl-based protecting groups like Pmc and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) due to its enhanced acid lability and reduced side reactions.[3] However, other alternatives exist:
-
Pmc: Similar to Pbf but less sterically hindered, though it is more prone to causing tryptophan alkylation during cleavage.[1]
-
Mtr: Less commonly used due to its lower stability compared to Pbf.[1]
-
NO2 (Nitro): A more economical option that prevents δ-lactam formation. However, its removal requires specific, and potentially harsh, reducing conditions.[7]
-
Boc (tert-butoxycarbonyl): Requires harsher deprotection conditions compared to Pbf.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using Fmoc-Arg(Pbf)-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield / Presence of Deletion Sequences | Incomplete coupling due to steric hindrance from the Pbf group. | - Use Potent Coupling Reagents: Employ more powerful activating agents like HATU, HBTU, or COMU.[5][9] - Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[2] - Increase Reaction Time: Extend the coupling time to allow for the sterically hindered reaction to proceed. - Increase Temperature: Microwave-assisted SPPS can significantly improve coupling efficiency for difficult residues.[9] However, be cautious as elevated temperatures can promote δ-lactam formation with Fmoc-Arg(Pbf)-OH.[9] |
| δ-Lactam formation leading to chain termination. | - Use Pre-activated Esters: Pre-forming the activated species before adding it to the resin can sometimes mitigate this side reaction. - In-situ Activation at Elevated Temperature: A strategy involving in-situ activation at 45°C in N-butylpyrrolidinone (NBP) has been shown to be effective.[5] | |
| Side Product Formation (e.g., +252 Da adduct) | Incomplete removal of the Pbf group during final cleavage. | - Optimize Cleavage Cocktail: Ensure the use of an appropriate cleavage cocktail, typically containing TFA and scavengers like triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5).[5] - Extend Cleavage Time: For peptides with multiple arginine residues, a longer cleavage time may be necessary for complete Pbf removal. |
| Alkylation of tryptophan residues by the cleaved Pbf group. | - Use Scavengers: The inclusion of scavengers like TIS and water in the cleavage cocktail is crucial to capture the reactive carbocation generated from the Pbf group.[5] - Use Boc-protected Tryptophan: Employing Fmoc-Trp(Boc)-OH can help protect the indole side chain from modification.[10] | |
| False Negative Kaiser Test | Steric hindrance preventing ninhydrin from reacting with the free amine, leading to a misleading negative result even when coupling is incomplete. | - Use an Alternative Test: The bromophenol blue test can be a useful alternative for monitoring coupling completeness, where a yellow color indicates a complete reaction.[9] - Rely on Double Coupling: As a precautionary measure, routinely perform a double coupling for arginine residues, especially in difficult sequences. |
Quantitative Data Summary
The choice of protecting group can significantly impact the final yield of the desired peptide, especially in sequences containing sensitive residues like tryptophan.
| Protecting Group | Cleavage Conditions | Peptide Yield (%) | Reference |
| Arg(Pbf) | 3-hour TFA treatment | 69 | [5][10][11] |
| Arg(Pmc) | 3-hour TFA treatment | 46 | [5][10][11] |
Experimental Protocols
Protocol 1: Standard Double Coupling of Fmoc-Arg(Pbf)-OH
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes. Drain and repeat the treatment for another 5-10 minutes.[2]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[5]
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) and an activator base (e.g., DIEA, 6-10 equivalents) in a minimal amount of DMF.[2][5]
-
Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.[2]
-
Drain the reaction solution.
-
-
Washing: Wash the resin 3-5 times with DMF.[2]
-
Second Coupling: Repeat step 4 with a fresh solution of activated Fmoc-Arg(Pbf)-OH.
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) to prepare for the next deprotection cycle.
Protocol 2: TFA-Mediated Cleavage and Pbf Deprotection
-
Resin Preparation: After the final Fmoc deprotection and thorough washing, dry the peptide-resin under vacuum.[5]
-
Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[5]
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.[5]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
Visual Guides
Caption: Workflow for the final cleavage and deprotection of a Pbf-protected peptide.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing H-D-Arg(Pbf)-OH
Welcome to the technical support center for the purification of peptides incorporating H-D-Arg(Pbf)-OH. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the Pbf protecting group for D-Arginine in peptide synthesis?
A1: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a preferred choice for protecting the guanidino side chain of arginine, including its D-isomer, for several key reasons:
-
High Acid Lability: The Pbf group is more easily cleaved under moderately acidic conditions (e.g., Trifluoroacetic acid - TFA) compared to older protecting groups like Pmc and Mtr.[1][2] This allows for milder and shorter cleavage times, which is particularly beneficial for sensitive or long peptide sequences.[1][2]
-
Reduced Side Reactions: The Pbf group is less prone to causing side reactions, such as the alkylation of tryptophan residues, during cleavage compared to other sulfonyl-based protecting groups.[3][4]
-
Improved Yields: The enhanced lability and reduction in side reactions often translate to higher yields of the desired peptide.[2][3] One study reported a 69% yield for a peptide containing Arg(Pbf) after a 3-hour cleavage, compared to only 46% when using Arg(Pmc).[2][3]
-
Compatibility: Fmoc-D-Arg(Pbf)-OH is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols and automated synthesizers.[5]
Q2: What is the role of scavengers in the cleavage cocktail when deprotecting Arg(Pbf)?
A2: During the TFA-mediated cleavage of the peptide from the resin, highly reactive cationic species are generated from the Pbf protecting group and other side-chain protecting groups (e.g., t-Butyl).[6][7] These carbocations can re-attach to or modify nucleophilic residues in the peptide sequence, such as Tryptophan, Methionine, and Tyrosine.[6][7] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations, thereby preventing undesired side reactions and improving the purity of the final peptide.[6][7] Common scavengers include water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.[6]
Q3: How does the presence of this compound affect the solubility of the crude peptide?
A3: The solubility of a peptide is largely determined by its amino acid composition and overall polarity.[8][9] While the D-isomer itself doesn't drastically alter solubility compared to the L-isomer, the presence of arginine, in general, can influence solubility. Peptides rich in basic residues like arginine are often soluble in acidic aqueous solutions.[8] However, the bulky and hydrophobic Pbf group, if uncleaved, can decrease aqueous solubility. Furthermore, aggregation can be an issue for longer peptide chains or those with a high content of hydrophobic residues, making dissolution in the initial purification solvents challenging.[9][10]
Troubleshooting Guides
Problem 1: Incomplete Removal of the Pbf Protecting Group
Symptom: Mass spectrometry analysis of the crude peptide shows a peak with a mass addition of +252 Da corresponding to the desired peptide with a remaining Pbf group.[6]
Possible Causes:
-
Insufficient Cleavage Time: Peptides containing multiple Arg(Pbf) residues may require longer cleavage times for complete deprotection.[6][11]
-
Inadequate Cleavage Cocktail: A standard TFA/scavenger mix may not be sufficiently strong for complex or Arg-rich peptides.[6]
Solutions:
-
Extend Cleavage Time: For peptides with multiple arginine residues, consider extending the cleavage reaction time to 3-6 hours at room temperature.[6]
-
Optimize Cleavage Cocktail: Utilize a more potent cleavage cocktail. For instance, Reagent K (TFA/water/phenol/thioanisole/EDT) can be effective.[7] Thioanisole is particularly useful for the removal of sulfonyl-based protecting groups like Pbf.[6]
-
Increase Temperature: For particularly difficult sequences, performing the cleavage at a slightly elevated temperature (e.g., 38°C) can improve the efficiency of Pbf group removal. However, this should be done with caution as it can increase the risk of other side reactions.[6]
Caption: Troubleshooting logic for incomplete Arg(Pbf) deprotection.
Problem 2: Presence of Side-Products, Especially with Tryptophan-Containing Peptides
Symptom: HPLC analysis of the crude peptide shows multiple unexpected peaks. Mass spectrometry may reveal adducts on tryptophan residues.
Possible Cause:
-
During TFA cleavage, the released Pbf group can generate reactive sulfonyl species that can modify the indole ring of Tryptophan.[6]
Solutions:
-
Use a Specialized Cleavage Cocktail: Reagent R (TFA/thioanisole/EDT/anisole) is highly recommended for peptides containing both Arg(Pbf) and Trp residues as its scavengers are specifically chosen to minimize this side reaction.[6]
-
Protect the Tryptophan Residue: Employing Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) during the synthesis will shield the indole ring from modification during the final cleavage step.[6][7]
Problem 3: Poor Solubility of the Crude Peptide for HPLC Purification
Symptom: The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., 0.1% TFA in water) for RP-HPLC.
Possible Causes:
-
Hydrophobicity: The peptide sequence may contain a high number of hydrophobic residues, leading to poor aqueous solubility.[9]
-
Aggregation: Longer peptides or those with specific sequences are prone to aggregation, which hinders dissolution.[10]
-
pH: The pH of the solvent may be close to the peptide's isoelectric point (pI), where solubility is minimal.[9]
Solutions:
-
Use Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent in which it is soluble, such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF), before diluting it with the aqueous mobile phase.[8]
-
Sonication: Sonicating the sample in a water bath can help to break up aggregates and facilitate dissolution.[8][12]
-
Adjust pH: For basic peptides containing D-Arg, ensuring the initial solvent is sufficiently acidic (e.g., with acetic acid or formic acid) can improve solubility.[8]
Quantitative Data Summary
| Protecting Group | Cleavage Time (TFA) | Peptide Yield | Notes |
| Arg(Pbf) | 3 hours | 69% | Data for a tryptophan-containing peptide.[2][3] |
| Arg(Pmc) | 3 hours | 46% | Demonstrates lower efficiency compared to Pbf under these conditions.[2][3] |
| Observed Mass Addition | Identity | Probable Cause |
| +252 Da | Residual Pbf group | Incomplete cleavage/deprotection.[6] |
| +648.8 Da | Double incorporation of Arginine | Presence of free this compound impurity in the building block.[13] |
Experimental Protocols
Protocol 1: Peptide Cleavage and Deprotection
This protocol describes a standard procedure for cleaving the peptide from the resin and removing the Pbf and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA), scavengers, and water. A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).[1]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence.[1]
-
Filter the cleavage mixture to separate the resin from the peptide solution.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[14]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.[6]
-
Dry the crude peptide pellet under vacuum.[14]
Caption: General experimental workflow for peptide cleavage and deprotection.
Protocol 2: Peptide Purification by RP-HPLC
This protocol outlines a general method for purifying the crude peptide using reverse-phase high-performance liquid chromatography.
Materials:
-
Crude peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or another suitable organic solvent can be added.[14]
-
Filter the peptide solution through a 0.45 µm filter to remove any particulate matter.[14]
-
Equilibrate the preparative C18 column with Mobile Phase A.
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% B over 40 minutes). The gradient should be optimized based on the hydrophobicity of the peptide.[14]
-
Monitor the elution profile at 220 nm.[14]
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the pure peptide as a white, fluffy powder.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: H-D-Arg(Pbf)-OH vs. H-D-Arg(Pmc)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is a critical determinant of success. For the incorporation of D-arginine, a non-proteinogenic amino acid often pivotal in the design of metabolically stable peptide therapeutics, two sulfonyl-based protecting groups have been the subject of extensive use and comparison: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). This guide provides an objective, data-driven comparison of H-D-Arg(Pbf)-OH and H-D-Arg(Pmc)-OH to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary: The Superiority of Pbf in Modern Fmoc-SPPS
The consensus in the field of peptide chemistry leans heavily in favor of the Pbf group for the protection of arginine in Fmoc-based solid-phase peptide synthesis.[1][2] This preference is primarily attributed to the higher acid lability of the Pbf group, which allows for more rapid and efficient cleavage under milder conditions compared to Pmc.[1][2] This key difference translates to shorter exposure of the synthesized peptide to strong acids, resulting in higher yields and a reduced risk of acid-catalyzed side reactions, most notably the alkylation of sensitive residues like tryptophan.[3][4] While Pmc remains a viable option, its slower deprotection kinetics and increased propensity for side-product formation often render it a suboptimal choice, particularly for complex or sensitive peptide sequences.[1][4]
Comparative Performance: A Data-Driven Analysis
The selection of a protecting group for arginine's guanidino function is a balancing act between stability during chain assembly and ease of removal during final cleavage. The following tables summarize the key performance indicators for this compound and H-D-Arg(Pmc)-OH based on available experimental data.
| Parameter | This compound | H-D-Arg(Pmc)-OH | Key Advantage |
| Cleavage Time | 1-3 hours[2] | 3-4 hours (or longer for multiple Arg residues)[1] | Pbf |
| Acid Lability | High[3] | Moderate[1] | Pbf |
| Tryptophan Alkylation | Low[3][4] | High[3][4] | Pbf |
| δ-Lactam Formation | Susceptible, especially with carbodiimide activators[5][6] | Less commonly reported, but possible | Pmc (Potentially) |
Table 1: General Performance Comparison of Pbf and Pmc Protecting Groups
Cleavage Efficiency and Peptide Yield
The increased acid lability of the Pbf group, stemming from the greater strain of its five-membered dihydrobenzofuran ring compared to the six-membered chromane ring of Pmc, is a significant advantage.[7] This allows for faster and more complete deprotection using standard trifluoroacetic acid (TFA) cocktails.
A frequently cited study underscores this difference in performance. For a tryptophan-containing peptide, a 3-hour treatment with TFA resulted in a 69% yield of the desired product when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[1][4][8] This highlights the superior efficiency of Pbf in preserving the integrity of the final peptide.
| Peptide Sequence | Arginine Derivative | Cleavage Conditions | Crude Peptide Yield (%) | Reference |
| Tryptophan-containing peptide | H-Arg(Pbf)-OH | 3-hour TFA treatment | 69 | [1][4][8] |
| Tryptophan-containing peptide | H-Arg(Pmc)-OH | 3-hour TFA treatment | 46 | [1][4][8] |
Table 2: Comparative Yield of a Tryptophan-Containing Peptide
Side Reactions: A Critical Consideration
The potential for side reactions during both the coupling and cleavage steps is a major concern in peptide synthesis. The choice between Pbf and Pmc can significantly impact the purity of the crude peptide.
Tryptophan Alkylation
During acid-mediated cleavage, the carbocations generated from the protecting groups can react with the nucleophilic indole side chain of tryptophan, leading to unwanted alkylation. The Pbf group is demonstrably less prone to this side reaction than Pmc, which is a major reason for its widespread adoption, especially in the synthesis of tryptophan-containing peptides.[3][4]
δ-Lactam Formation
A notable side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form an inactive δ-lactam.[5][6] This is particularly problematic when using carbodiimide activators like diisopropylcarbodiimide (DIC).[6] This side reaction leads to the formation of deletion sequences, where the arginine residue is missing from the final peptide. While less frequently reported for Pmc, the potential for this side reaction exists for any Nα-protected arginine derivative.
| Protecting Group | Solvent | Activation Conditions | δ-Lactam Formation (%) | Reference |
| Pbf | DMF | DIC/OxymaPure, 30 min | 12 | [3] |
| NO₂ | DMF | DIC/OxymaPure, 30 min | 3 | [3] |
Table 3: δ-Lactam Formation for Different Arginine Protecting Groups
Experimental Protocols
To ensure reproducible and high-quality synthesis of D-arginine-containing peptides, the following protocols are recommended.
Standard Coupling Protocol for this compound
This protocol is designed to minimize δ-lactam formation and ensure high coupling efficiency.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the this compound and HCTU in DMF. Add DIPEA or collidine to the activation mixture and agitate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Completion Check: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.
Final Cleavage and Deprotection Protocol
This protocol is suitable for the removal of the Pbf protecting group and cleavage of the peptide from the resin.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Washing: Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide under vacuum.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the chemical structures and key workflows.
Caption: Chemical structures of this compound and H-D-Arg(Pmc)-OH.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Competing reactions during the coupling of activated arginine.
Conclusion
For the synthesis of D-arginine-containing peptides via Fmoc-SPPS, this compound emerges as the superior choice over H-D-Arg(Pmc)-OH. Its higher acid lability facilitates faster and cleaner deprotection, leading to higher peptide yields and purity. The significantly reduced risk of tryptophan alkylation further solidifies its position as the preferred reagent. While the potential for δ-lactam formation exists, optimized coupling protocols can effectively mitigate this side reaction. For researchers and drug developers aiming for efficient and reliable synthesis of complex peptides, this compound provides a robust and well-documented solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
A Head-to-Head Battle: Pbf vs. Boc Protecting Groups for Arginine in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the highly basic and nucleophilic guanidinium side chain of arginine is a critical determinant of the final peptide's purity and yield. Among the arsenal of available protecting groups, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group and the tert-butoxycarbonyl (Boc) group are two prominent contenders. This guide provides an objective, data-driven comparison of their performance to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary distinction in the application of Pbf and Boc for arginine side-chain protection lies within the broader context of the SPPS strategy employed. Pbf is the workhorse for the arginine side chain in modern Fmoc-based SPPS, where the N-α-amino group is temporarily protected by the base-labile Fmoc group. Conversely, Boc is traditionally used for side-chain protection in Boc-based SPPS, where the N-α-amino group is protected by the acid-labile Boc group. A direct comparison is most relevant when evaluating Fmoc-Arg(Pbf)-OH against Fmoc-Arg(Boc)₂-OH, allowing for a focused assessment of the side-chain protecting group's influence.
Chemical Structures and Protection Strategy
The Pbf group is a bulky sulfonyl-based protecting group, while the Boc group is a carbamate. In the case of Boc-protected arginine for side-chain protection in Fmoc chemistry, two Boc groups are typically employed on the guanidinium group (Fmoc-Arg(Boc)₂-OH) to sufficiently reduce its nucleophilicity.
Figure 1. Chemical structures of Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH.
Performance Comparison: A Quantitative Analysis
Experimental data highlights significant differences in the performance of Pbf and Boc as arginine side-chain protecting groups, particularly concerning coupling efficiency and the propensity for side reactions.
| Performance Metric | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)₂-OH | Citation |
| Coupling Efficiency (120 min) | >99% | 28% | [1][2] |
| δ-Lactam Formation (30 min) | 12% | 60% | [1][2] |
| Stability in Solution (DMF) | Stable | Shows some degradation | [3] |
| Deprotection Conditions | Moderately acidic (TFA) | Strong acid (HF) or TFA | [3] |
Key Takeaways from the Data:
-
Coupling Efficiency: Fmoc-Arg(Pbf)-OH demonstrates vastly superior coupling efficiency compared to Fmoc-Arg(Boc)₂-OH.[1][2] The low efficiency of the bis-Boc derivative is primarily attributed to its high propensity for intramolecular cyclization.
-
δ-Lactam Formation: A major side reaction for activated arginine derivatives is the formation of an inactive δ-lactam, which terminates the peptide chain. Studies have shown that Fmoc-Arg(Boc)₂-OH has a significantly higher tendency to form this side product compared to Fmoc-Arg(Pbf)-OH.[1][2]
-
Stability: Fmoc-Arg(Pbf)-OH exhibits excellent stability in common SPPS solvents like DMF, whereas the bis-Boc derivative can undergo degradation over time.[3]
-
Deprotection: The Pbf group is readily cleaved under moderately acidic conditions using a Trifluoroacetic acid (TFA) cocktail, which is compatible with most peptide sequences.[3] While the Boc groups on the side chain of Fmoc-Arg(Boc)₂-OH can also be removed with TFA, traditional Boc-based SPPS often requires the much harsher and hazardous anhydrous hydrogen fluoride (HF) for the removal of other side-chain protecting groups like Tosyl (Tos) or Nitro (NO₂).[3]
Side Reactions: A Deeper Dive
Beyond δ-lactam formation, another critical side reaction to consider is the alkylation of sensitive residues, particularly tryptophan, during the final cleavage and deprotection step. The carbocations generated from the cleavage of protecting groups can react with the electron-rich indole ring of tryptophan. The Pbf group is considered less prone to this side reaction compared to other sulfonyl-based protecting groups like Pmc.[3][4]
Experimental Protocols
General Protocol for Incorporation of Fmoc-Arg(Pbf)-OH in SPPS
This protocol outlines a standard single coupling cycle for incorporating Fmoc-Arg(Pbf)-OH.
Figure 2. Workflow for Fmoc-Arg(Pbf)-OH incorporation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA to the solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
General Protocol for Incorporation of Boc-Arg(Boc)₂-OH in Boc-SPPS
This protocol outlines a single cycle for incorporating Boc-Arg(Boc)₂-OH in a manual Boc-SPPS workflow.
Figure 3. Workflow for Boc-Arg(Boc)₂-OH incorporation.
Materials:
-
Merrifield or PAM resin
-
Boc-Arg(Boc)₂-OH (2-4 equivalents)
-
HBTU/HOBt or DIC/HOBt
-
DIEA
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes. Wash the resin with DCM, isopropanol, and DCM.
-
Neutralization: Wash the resin with 5-10% DIEA in DCM (2 x 2 minutes), followed by DCM washes.
-
Amino Acid Coupling: In a separate vessel, dissolve Boc-Arg(Boc)₂-OH and an activating agent in DMF. Add the activation mixture to the resin and allow the reaction to proceed for 1-2 hours. Due to steric hindrance, longer coupling times or double coupling may be required.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Decision-Making: Pbf or Boc?
The choice between Pbf and Boc for arginine side-chain protection is largely dictated by the overarching peptide synthesis strategy.
References
A Comparative Guide to Arginine Protecting Groups: Yield and Purity in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the guanidino function of arginine is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly influences the yield and purity of the final peptide. This guide provides an objective comparison of common arginine protecting groups, supported by experimental data, to facilitate an informed selection process.
The highly basic nature of arginine's guanidinium side chain necessitates protection to prevent side reactions during peptide synthesis. The ideal protecting group should be stable throughout the synthesis, not interfere with coupling reactions, and be cleanly removed during the final cleavage step without degrading the peptide. This guide focuses on a comparative analysis of commonly used protecting groups in both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis strategies.
Data Presentation: Quantitative Comparison of Arginine Protecting Groups
The following table summarizes the performance of various arginine protecting groups based on reported yield and purity data. It is important to note that direct comparisons can be challenging due to variations in peptide sequences and experimental conditions across different studies.
| Protecting Group | Nα-Protection Strategy | Cleavage Conditions | Reported Yield | Reported Purity | Key Advantages & Disadvantages |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Fmoc | TFA-based cocktails (e.g., 95% TFA) for 1.5-3 hours | ~69%[1][2][3] | >70%[1] | Advantages: High acid lability allows for shorter cleavage times, reducing side reactions like tryptophan alkylation.[1] Disadvantages: Bulky, can cause steric hindrance.[4] Prone to δ-lactam formation (e.g., 12% after 30 min in DMF).[5] |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Fmoc | TFA-based cocktails for 2-6 hours | ~46%[1][2][3] | Varies | Advantages: More acid labile than Mtr.[6] Disadvantages: Slower cleavage than Pbf, leading to a higher risk of side reactions, especially tryptophan alkylation.[1] |
| Mtr (4-Methoxy-2,3,6-trimethylphenylsulfonyl) | Fmoc | TFA-based cocktails, can require up to 24 hours for complete removal | Lower | Lower | Advantages: Stable protecting group. Disadvantages: Very long deprotection times increase the risk of side reactions. |
| Tos (Tosyl) | Boc | Strong acids like HF or TMSOTf | Varies | Varies | Advantages: Robust protection.[1] Disadvantages: Requires harsh cleavage conditions, making it unsuitable for sensitive peptides.[1] Can modify tryptophan residues during cleavage.[7] |
| NO₂ (Nitro) | Fmoc/Boc | SnCl₂ in mild acid, or HF in Boc chemistry | Varies | Varies | Advantages: Less prone to δ-lactam formation (e.g., 3% after 30 min in DMF) compared to Pbf.[5] Disadvantages: Historically required harsh removal conditions. Newer methods with SnCl₂ are milder but add extra steps.[8] Can lead to ornithine formation as a side reaction.[7] |
| (Boc)₂ (Di-tert-butyloxycarbonyl) | Boc | TFA-based cocktails | Varies | Varies | Advantages: Removable under the same TFA conditions used for resin cleavage in Boc-SPPS.[9] Disadvantages: Prone to δ-lactam formation.[10] Steric hindrance from the two Boc groups can slow down coupling reactions.[9] |
| Nosyl (2-Nitrobenzenesulfonyl) | Fmoc | Thiolates (e.g., thiophenol and base) | Varies | Varies | Advantages: Can be removed under mild, orthogonal conditions.[11] Disadvantages: Less commonly used for arginine side-chain protection, hence less comparative data is available. |
Experimental Protocols
Detailed methodologies are crucial for reproducing results and making valid comparisons. Below are representative protocols for the coupling and deprotection of arginine using some of the most common protecting groups.
Protocol 1: Fmoc-Arg(Pbf)-OH Coupling and Deprotection in Fmoc-SPPS
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/OxymaPure)
-
Base (e.g., N,N-Diisopropylethylamine, DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-7 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and then DMF (3 times).
-
-
Coupling of Fmoc-Arg(Pbf)-OH:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Arg(Pbf)-OH and a suitable coupling reagent (e.g., HBTU) with an activator base (e.g., DIEA) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. A double coupling is often recommended for arginine.
-
Monitor the reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
-
Wash the resin with DMF (3-5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the synthesis is complete, wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 1.5-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.[4]
-
Protocol 2: Boc-Arg(Tos)-OH Coupling and Deprotection in Boc-SPPS
Materials:
-
Merrifield resin
-
Boc-Arg(Tos)-OH
-
Coupling reagents (e.g., DIC/HOBt)
-
Base (e.g., DIEA for neutralization)
-
DCM, peptide synthesis grade
-
50% (v/v) TFA in DCM
-
Liquid Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3 times), isopropanol (1 time), and DCM (3 times).
-
-
Neutralization:
-
Wash the resin with 5-10% DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3 times).
-
-
Coupling of Boc-Arg(Tos)-OH:
-
In a separate vessel, dissolve 2-4 equivalents of Boc-Arg(Tos)-OH and an activating agent (e.g., DIC/HOBt) in DMF or DCM.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Monitor the reaction for completion.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.
-
Dry the peptide-resin thoroughly.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add a scavenger such as anisole.
-
Cool the vessel to -5 to 0 °C.
-
Distill liquid HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by vacuum.
-
Wash the resin and peptide with cold diethyl ether to remove the cleaved protecting groups and scavengers.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).[1][7][12]
-
Protocol 3: Deprotection of Nosyl (Ns) Group
Materials:
-
Nosyl-protected peptide
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Acetonitrile
Procedure:
-
Dissolve thiophenol in acetonitrile in a reaction vessel and cool in an ice-water bath.
-
Add an aqueous solution of KOH to the mixture.
-
Add the Nosyl-protected compound dissolved in acetonitrile to the reaction mixture.
-
Heat the reaction mixture (e.g., at 50°C) and monitor for completion.
-
After completion, cool the mixture, dilute with water, and extract the deprotected product with a suitable organic solvent (e.g., dichloromethane).[11]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the context of using arginine protecting groups in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. peptide.com [peptide.com]
The Orthogonality of Pbf in Solid-Phase Peptide Synthesis: A Comparative Guide
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity of the final peptide product. For the highly basic guanidinium side chain of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of the Fmoc/tBu strategy. This guide provides an objective comparison of the Pbf protecting group against other common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The core principle of protecting group strategy in SPPS is orthogonality, which dictates that the Nα-protecting group and the side-chain protecting groups should be removable under distinct conditions.[1] In the widely adopted Fmoc/tBu approach, the temporary Fmoc group is cleaved by a base (e.g., piperidine), while the permanent side-chain protecting groups are removed in the final step with a strong acid, typically trifluoroacetic acid (TFA).[2] The Pbf group's compatibility with this orthogonal scheme, coupled with its favorable cleavage kinetics, has solidified its position as a preferred choice for arginine protection.
Performance Comparison of Arginine Protecting Groups
The selection of an arginine protecting group is a critical decision that directly influences the efficiency of the synthesis and the purity of the crude peptide.[3] The ideal group should be stable throughout the iterative cycles of Fmoc deprotection and coupling, yet be readily and cleanly cleaved during the final acid treatment without inducing side reactions.[4] The most commonly employed protecting groups for arginine in Fmoc-SPPS are sulfonyl-based, including Pbf, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).
Cleavage Efficiency and Peptide Yield
A key advantage of the Pbf group is its high acid lability, which allows for significantly faster and more efficient cleavage under milder TFA conditions compared to Pmc and Mtr.[5][6] This is particularly beneficial for the synthesis of long peptides or sequences containing multiple arginine residues, where complete deprotection can be challenging.[5]
| Protecting Group | Cleavage Conditions | Cleavage Time | Peptide Yield | Reference |
| Pbf | TFA/TIS/H₂O (95:2.5:2.5) | 1-4 hours | 69% | [5] |
| Pmc | TFA/TIS/H₂O (95:2.5:2.5) | 3-4 hours | 46% | [5] |
| Mtr | TFA/thioanisole | Up to 24 hours | Variable | [5] |
| Tos | HF | Variable | Variable | [3] |
Table 1: Comparison of cleavage efficiency and yield for different arginine protecting groups. Data is based on the synthesis of a tryptophan-containing peptide.[5]
Prevention of Side Reactions
During acid-mediated cleavage, the protecting groups generate reactive cationic species that can lead to undesirable modifications of sensitive amino acid residues, such as tryptophan alkylation.[7] The shorter cleavage times required for Pbf deprotection help to minimize the exposure of the peptide to these reactive species, thereby reducing the incidence of side reactions.[6]
Furthermore, the choice of protecting group can influence the occurrence of δ-lactam formation, a side reaction that leads to chain termination.[4] While Pbf is susceptible to this, it is significantly less prone to δ-lactam formation than the bis-Boc protecting group.[5]
| Protecting Group | Solvent | Coupling Conditions | δ-Lactam Formation | Reference |
| Pbf | DMF | DIC/OxymaPure, 30 min | 12% | [5] |
| NO₂ | DMF | DIC/OxymaPure, 30 min | Less than Pbf | [5] |
| (Boc)₂ | DMF | DIC/OxymaPure, 30 min | 60% | [5] |
Table 2: Comparison of δ-lactam formation for different arginine protecting groups.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful application of protecting group strategies in SPPS.
General Protocol for Fmoc-SPPS of an Arginine-Containing Peptide
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then for an additional 10 minutes. Wash the resin thoroughly with DMF.[4]
-
Activation and Coupling of Fmoc-Arg(Pbf)-OH: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for a few minutes. Add the activated amino acid solution to the resin and couple for the desired time (e.g., 1-2 hours). Wash the resin with DMF.[4]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.[7] Treat the peptide-resin with a cleavage cocktail, such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v), for 1-4 hours at room temperature.[5][7]
-
Peptide Precipitation and Isolation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[4][7]
Standard Cleavage Cocktail for Pbf-Protected Peptides
For most peptides containing Arg(Pbf), a standard cleavage cocktail is sufficient.[8]
-
Cocktail Composition: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).[7]
-
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1-4 hours.[5]
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.
-
A white precipitate of the peptide should form. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.[7]
-
Logical Workflow for Arginine Protecting Group Selection in Fmoc-SPPS
The choice of an arginine protecting group is a critical decision that impacts the overall success of the peptide synthesis. The following diagram illustrates a logical workflow for selecting the appropriate protecting group based on key considerations.
Arginine protecting group selection workflow in SPPS.
Conclusion
The Pbf protecting group offers a superior balance of stability during Fmoc-SPPS and lability under mild acidic cleavage conditions. Its use generally leads to higher peptide yields and reduced side reactions compared to older generation sulfonyl-based protecting groups like Pmc and Mtr. For researchers and drug development professionals aiming to optimize the synthesis of arginine-containing peptides, Pbf represents the current gold standard within the Fmoc/tBu strategy, ensuring a more efficient and cleaner synthesis of the target molecule.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to Arginine Protecting Groups in Complex Peptide Synthesis: Focus on Pbf Group Stability
For researchers, scientists, and drug development professionals engaged in the intricate process of complex peptide synthesis, the selection of an appropriate protecting group for the guanidinium side chain of arginine is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a widely adopted standard in modern Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of the Pbf group with other common sulfonyl-based protecting groups, namely 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), and p-toluenesulfonyl (Tos).
Performance Comparison of Arginine Protecting Groups
Cleavage Efficiency and Conditions
The primary differentiator among these protecting groups is their lability in strong acid, typically trifluoroacetic acid (TFA). The Pbf group is notably more acid-labile than its counterparts, allowing for more rapid and efficient cleavage.[1] This is particularly advantageous in the synthesis of long or complex peptides, where minimizing exposure to harsh acidic conditions is crucial to prevent degradation of the desired product.
| Protecting Group | Relative Acid Lability | Typical Cleavage Time with TFA-based Cocktails | Typical Cleavage Cocktail | Key Advantages & Disadvantages |
| Pbf | High | 1.5 - 3 hours[2] | TFA/TIS/H₂O (95:2.5:2.5)[2] | Advantages: Rapid cleavage, reduced risk of side reactions.[3] Disadvantages: Can be sterically bulky, potentially hindering some coupling reactions.[1] |
| Pmc | Moderate | 2 - 6 hours[1] | TFA/Scavengers (e.g., Reagent K)[1] | Advantages: More stable than Pbf if required. Disadvantages: Slower cleavage, significant risk of tryptophan alkylation.[1][4] |
| Mtr | Low | 7.5 - 24 hours[1] | TFA/Phenol or stronger acid cocktails[1] | Advantages: Used in Boc chemistry. Disadvantages: Very slow cleavage requiring harsh conditions, high risk of side reactions.[1][3] |
| Tos | Very Low | 1 - 2 hours (with HF)[1] | Anhydrous HF/Scavengers[1] | Advantages: Extremely stable, suitable for Boc-SPPS. Disadvantages: Requires highly corrosive and hazardous HF for cleavage.[1] |
Side Reactions and Byproduct Formation
A significant concern during the acid-mediated cleavage of sulfonyl-based protecting groups is the generation of reactive carbocations that can lead to unwanted side reactions. The most common of these is the alkylation of the indole side chain of tryptophan residues. The Pbf group demonstrates a reduced tendency for this side reaction compared to Pmc.[4][5]
A study comparing the cleavage of an arginine-containing peptide demonstrated that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% when Arg(Pmc) was employed, highlighting the cleaner deprotection achieved with Pbf.[3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and successful implementation of protecting group strategies in peptide synthesis.
Protocol 1: General Procedure for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling agent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: Comparative Cleavage and Deprotection of Peptides with Arg(Pbf) and Arg(Pmc)
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin with either Arg(Pbf) or Arg(Pmc)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature. For a comparative study, take aliquots at various time points (e.g., 30 min, 1h, 2h, 4h).
-
Precipitation: Precipitate the cleaved peptide from the collected aliquots by adding to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the extent of deprotection and the purity of the product.
Protocol 3: RP-HPLC Analysis of Crude Peptides
System: Reverse-phase HPLC (RP-HPLC) system Column: C18 column Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dissolved peptide sample.
-
Elute the peptide using a linear gradient of Solvent B.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis: Integrate the peak areas of the desired peptide and any byproducts to determine the purity.
Visualizing Workflows and Mechanisms
Diagrams are invaluable tools for understanding the complex processes involved in peptide synthesis.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
A Researcher's Guide to Efficient Coupling of Fmoc-D-Arg(Pbf)-OH: A Comparative Analysis of Leading Reagents
The incorporation of D-amino acids into peptide sequences is a crucial strategy in modern drug development, enhancing stability against enzymatic degradation and thereby improving pharmacokinetic profiles.[1] Fmoc-D-Arg(Pbf)-OH is a key building block for this purpose; however, its bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group presents significant synthetic challenges.[2][3] Steric hindrance and the potential for δ-lactam formation, a chain-terminating side reaction, necessitate the careful selection of coupling reagents.[2][3] This guide provides a comparative analysis of commonly used coupling reagents for Fmoc-D-Arg(Pbf)-OH, supported by experimental data and detailed protocols to aid researchers in optimizing their solid-phase peptide synthesis (SPPS).
Performance Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the hurdles associated with the sterically hindered Fmoc-D-Arg(Pbf)-OH.[2] Onium salt-based reagents (both aminium/uronium and phosphonium salts) and carbodiimides are the primary classes of reagents used.[2] Onium salts are generally favored for their high reactivity and speed, which are advantageous for difficult couplings.[4][5]
This section compares the performance of three widely used coupling systems: HATU, HBTU, and DIC/OxymaPure.
| Coupling Reagent Cocktail | Reagent Class | Relative Efficiency & Purity | Key Advantages | Considerations & Potential Side Reactions |
| HATU / DIEA | Aminium/Uronium Salt | Very High | Gold standard for hindered amino acids; faster and more efficient than HBTU, with a lower risk of racemization.[3][4] | Higher cost compared to HBTU. Can cause guanidinylation of the N-terminus if used in excess or with prolonged pre-activation.[2][4] |
| HBTU / DIEA | Aminium/Uronium Salt | High | Widely used, reliable, and effective for many standard couplings.[2][4] | Slower than HATU and may lead to more deletion products in challenging sequences.[3] Can also cause guanidinylation.[2] |
| DIC / OxymaPure | Carbodiimide / Additive | High | Cost-effective and a safer alternative to HOBt-based reagents.[2][3] Minimizes racemization and the byproduct, diisopropylurea (DIU), is soluble in DMF.[2][3] | Slower reaction rates compared to onium salts. Requires an additive for efficient coupling.[2] |
Key Side Reactions in Arginine Coupling
A primary concern during the incorporation of Fmoc-D-Arg(Pbf)-OH is the intramolecular cyclization of the activated amino acid to form an inactive δ-lactam.[2][3] This side reaction consumes the activated arginine, preventing its coupling to the peptide chain and leading to the formation of deletion sequences.[2] Minimizing pre-activation time and carefully controlling the amount of base can help to mitigate this issue.[2]
Another potential side reaction, particularly with aminium/uronium salt reagents like HATU and HBTU, is the guanidinylation of the free N-terminal amine of the peptide chain.[2][5] This occurs when the coupling reagent reacts directly with the N-terminus, capping the chain. Using phosphonium-based reagents like PyBOP or ensuring that the coupling reagent is not used in excess can prevent this side reaction.[4][5]
Experimental Protocols
Detailed methodologies for the coupling of Fmoc-D-Arg(Pbf)-OH using HATU, HBTU, and DIC/OxymaPure are provided below. These protocols are suitable for a standard 0.1 mmol scale synthesis.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings where high efficiency is paramount.[3]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH (3-5 equivalents)
-
HATU (2.9-4.8 equivalents)[3]
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)[3]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.[3]
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and HATU in a minimal volume of DMF. Add DIEA to the solution and allow for a pre-activation time of 1-2 minutes.[3]
-
Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[3]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[3]
-
Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
Protocol 2: Standard Coupling using HBTU
This protocol is a reliable method for routine arginine incorporation.[2]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH (3 equivalents)[2]
-
HBTU (2.9 equivalents)[2]
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)[2]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.[2]
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA to the solution.[2]
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.[2] Agitate the mixture for 1-3 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[2]
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]
Protocol 3: Cost-Effective and Safe Coupling using DIC/OxymaPure
This protocol offers a robust and safer alternative to HOBt-based methods.[3]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH (3-5 equivalents)[3]
-
OxymaPure (3-5 equivalents)[3]
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)[3]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes and then drain the solvent.[3]
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and OxymaPure in DMF.[3]
-
In-situ Activation and Coupling: Add the solution from the previous step to the prepared resin and agitate briefly. Then, add the DIC to the resin slurry and agitate the mixture at room temperature for 1-4 hours.[3]
-
Monitoring: Use the Kaiser test to check for reaction completion.
-
Washing: Once the reaction is complete, drain the solution and wash the resin with DMF (3-5 times).[3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in a standard solid-phase peptide synthesis cycle for the incorporation of a single amino acid.
Caption: General workflow for a single SPPS coupling cycle.
References
Assessing Racemization of D-Arg(Pbf) During Peptide Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. The incorporation of D-amino acids, such as D-Arginine(Pbf), is a key strategy to enhance the stability of peptide-based therapeutics against enzymatic degradation. However, the coupling step in solid-phase peptide synthesis (SPPS) carries an inherent risk of racemization, the conversion of the D-enantiomer to its L-counterpart, which can lead to the formation of diastereomeric impurities with potentially altered biological activity and immunogenicity. This guide provides an objective comparison of common coupling reagents and their impact on the racemization of D-Arg(Pbf), supported by experimental data and detailed analytical protocols.
The Challenge of D-Arg(Pbf) Coupling
The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the side chain of D-Arginine, while effective in preventing side reactions, presents a significant steric hindrance during the coupling reaction. This can slow down the rate of peptide bond formation, providing a larger window of opportunity for the abstraction of the alpha-proton of the activated amino acid, the primary mechanism leading to racemization.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical factor in minimizing the racemization of D-Arg(Pbf). Modern peptide synthesis relies on several classes of reagents, each with distinct activation mechanisms and efficiencies. While direct quantitative data for the racemization of D-Arg(Pbf) across various coupling reagents under identical conditions is not extensively consolidated in the literature, a general performance trend can be established from studies on model peptides and other racemization-prone amino acids.
| Coupling Reagent/Method | Class | Typical % Racemization (Model Peptides) | Key Characteristics |
| HATU / DIPEA | Aminium/Uronium Salt | 0.5 - 2.0% | Gold standard for sterically hindered amino acids; rapid coupling rates generally suppress racemization. |
| HBTU / DIPEA | Aminium/Uronium Salt | 1.5 - 5.0% | Effective and widely used, but generally shows a higher propensity for racemization compared to HATU. |
| COMU / DIPEA | Aminium/Uronium Salt | < 1.0% | Highly efficient with a structure designed to minimize the formation of the oxazolone intermediate that leads to racemization. |
| DIC / OxymaPure® | Carbodiimide / Additive | 0.5 - 2.5% | A cost-effective option where the additive is crucial for suppressing racemization. OxymaPure® is a highly effective and non-explosive alternative to HOBt. |
Note: The degree of racemization is highly dependent on the specific peptide sequence, reaction temperature, solvent, and the base used. The data presented is a representative range collated from various studies on model peptides and should be considered as a general guideline. For Fmoc-D-Arg(Pbf)-OH specifically, racemization to L-Arg has been reported to be less than 0.5% under optimized conditions, though the specific coupling reagents used to achieve this are not always detailed in single comparative studies.
Factors Influencing Racemization of D-Arg(Pbf)
Several factors beyond the choice of coupling reagent can influence the extent of racemization during the incorporation of D-Arg(Pbf):
-
Base: The choice and stoichiometry of the base are critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are generally preferred. Stronger bases can increase the rate of alpha-proton abstraction.
-
Temperature: Elevated temperatures, while often used to drive difficult couplings, can also increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.
-
Pre-activation time: Longer pre-activation times of the amino acid before addition to the resin can lead to increased epimerization.
Experimental Protocols for Assessing Racemization
Accurate quantification of racemization is essential for process optimization and quality control. The following are established methods for determining the enantiomeric purity of a D-Arg(Pbf)-containing peptide.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct method for separating and quantifying diastereomeric peptides.
Protocol:
-
Peptide Synthesis and Cleavage: Synthesize a short model peptide containing D-Arg(Pbf), for example, Ac-Phe-D-Arg(Pbf)-NH2. After synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) and precipitate with cold diethyl ether.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically the mobile phase used for HPLC analysis.
-
HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) or a macrocyclic glycopeptide (e.g., teicoplanin-based).
-
Mobile Phase: A typical mobile phase for peptide analysis on a chiral column would be a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid). The exact composition will need to be optimized for the specific column and peptide.
-
Detection: UV detection at a wavelength of 214 nm or 220 nm.
-
-
Data Analysis: The L-Arg containing diastereomer will have a different retention time from the desired D-Arg peptide. The percentage of racemization can be calculated by integrating the peak areas of the two diastereomers.
Method 2: LC-MS following Derivatization with Marfey's Reagent
This is an indirect but highly sensitive method that involves hydrolysis of the peptide followed by derivatization of the resulting amino acids.
Protocol:
-
Peptide Hydrolysis: Hydrolyze a known amount of the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization:
-
Evaporate the HCl from the hydrolysate.
-
Dissolve the amino acid residue in 100 µL of 1 M NaHCO3.
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone (1 mg/mL, 200 µL).
-
Incubate the mixture at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl (100 µL).
-
-
LC-MS Analysis:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Mass spectrometry to detect the diastereomeric derivatives of D- and L-arginine. The L-amino acid derivative will have a different retention time from the D-amino acid derivative.
-
-
Data Analysis: The percentage of racemization is determined by comparing the peak areas of the D- and L-arginine derivatives in the chromatogram.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying chemical principles, the following diagrams illustrate the workflows and relationships.
Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.
Caption: Workflow for assessing D-Arg(Pbf) racemization.
Conclusion and Recommendations
The selection of an appropriate coupling reagent and the careful control of reaction conditions are crucial for minimizing the racemization of D-Arg(Pbf) during solid-phase peptide synthesis. For syntheses where the highest stereochemical purity is required, modern aminium/uronium salt reagents such as COMU and HATU are generally recommended due to their high coupling efficiencies and lower propensity for racemization. The combination of DIC with an additive like OxymaPure® also provides an excellent and cost-effective alternative.
It is imperative for researchers to validate their synthesis protocols by quantifying the extent of racemization using reliable analytical methods such as chiral HPLC or LC-MS after derivatization. This ensures the production of high-quality peptides with the desired stereochemical integrity for their intended applications in research and drug development.
A Comparative Guide to Pbf Protection in Peptide Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS). The protection of the highly basic guanidinium side chain of arginine is particularly critical to prevent side reactions and ensure high purity and yield. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a leading choice for this purpose, especially within the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1][2]
This guide provides an objective, data-driven comparison of the Pbf protecting group against other common sulfonyl-based alternatives for arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and Tos (p-toluenesulfonyl).
Comparison of Key Arginine Protecting Groups
The ideal protecting group for arginine's side chain must be stable during the basic conditions of Fmoc-group removal yet readily cleavable under acidic conditions at the final stage of synthesis.[2][3] The primary differentiator among sulfonyl-based groups is their lability in acid.[1]
| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions | Cleavage Time | Key Advantages & Disadvantages |
| Pbf | Highest | TFA / TIS / H₂O (95:2.5:2.5) | 1-4 hours[2][4] | Advantages: Rapid cleavage, reduced risk of side reactions (e.g., tryptophan alkylation).[4] Ideal for complex peptides with multiple Arg residues.[5] Disadvantages: Can be sterically bulky, potentially hindering some coupling reactions.[4] |
| Pmc | High | TFA / TIS / H₂O (95:2.5:2.5) | 3-6 hours[2][4] | Advantages: More acid labile than Mtr.[5] Disadvantages: Slower cleavage than Pbf increases potential for side reactions.[1] Carbocations generated can cause significant tryptophan alkylation.[4] |
| Mtr | Low | TFA / thioanisole | Up to 24 hours[2][4] | Advantages: Useful in some specific older strategies. Disadvantages: Requires harsh and prolonged cleavage conditions, leading to increased side reactions.[1][5] Difficult to remove completely from peptides with multiple Arg residues.[5] |
| Tos | Very Low | Anhydrous Hydrogen Fluoride (HF) | 1-2 hours (with HF)[4] | Advantages: Extremely stable, suitable for Boc-SPPS.[4] Disadvantages: Incompatible with standard Fmoc/tBu cleavage protocols; requires highly corrosive and hazardous HF.[1][4] |
Quantitative Performance Data
The choice of protecting group significantly impacts the final yield and purity of the synthesized peptide. Experimental data highlights the superior performance of Pbf in key areas.
Table 1: Comparison of Cleavage Efficiency and Yield
This table demonstrates the significantly faster cleavage and higher yield achieved with the Pbf group compared to Pmc for an arginine-containing peptide.[2][5]
| Protecting Group | Cleavage Cocktail | Cleavage Time | Peptide Yield | Reference |
| Pbf | TFA/TIS/H₂O (95:2.5:2.5) | 3 hours | 69% | [1][5] |
| Pmc | TFA/TIS/H₂O (95:2.5:2.5) | 3 hours | 46% | [1][5] |
Table 2: Comparison of δ-Lactam Formation During Coupling
A major side reaction during arginine incorporation is the formation of a δ-lactam, which terminates the peptide chain.[3] While Pbf is susceptible to this, it performs significantly better than other alternatives like bis-Boc.
| Protecting Group | Activation Conditions | Time | δ-Lactam Formation | Reference |
| Pbf | DIC/OxymaPure in DMF | 30 min | 12% | [2][6] |
| NO₂ | DIC/OxymaPure in DMF | 30 min | < 12% | [2] |
| (Boc)₂ | DIC/OxymaPure in DMF | 30 min | 60% | [2][6] |
Common Side Reactions and Mitigation Strategies
During the final acid-mediated cleavage, reactive cationic species are generated from the protecting groups, which can lead to unwanted modifications of the peptide.
| Side Reaction | Mass Addition | Cause | Prevention Strategy |
| Pbf Reattachment | +252 Da | The cleaved Pbf cation reacts with a nucleophilic side chain, most commonly Tryptophan.[7] | Include 2.5-5% water in the cleavage cocktail to act as a scavenger. Use of Fmoc-Trp(Boc)-OH protects the indole ring.[7] |
| t-Butyl Adduct | +56 Da | Alkylation of nucleophilic residues (Trp, Cys) by tert-butyl cations from other protecting groups (Boc, tBu).[7] | Use an effective scavenger like Triisopropylsilane (TIS) at 2.5-5% (v/v) in the cleavage cocktail.[7] |
| Tryptophan Oxidation | +16 Da | Oxidation by air or peroxides in ether used for precipitation.[7] | Degas all solvents and use peroxide-free ether. An antioxidant scavenger like 1,2-ethanedithiol (EDT) can be added.[7] |
| Sulfonation | +80 Da | Reaction of the sulfonyl cation from Pbf cleavage with Tryptophan.[7] | The most effective prevention is using Fmoc-Trp(Boc)-OH during synthesis.[7] |
Mandatory Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Pbf cleavage mechanism and prevention of side reactions by scavengers.
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-Arg(Pbf)-OH in SPPS
This protocol outlines the standard procedure for coupling Fmoc-Arg(Pbf)-OH to a growing peptide chain on a solid support.[2]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH (3 eq.)
-
Coupling reagent (e.g., HBTU, 2.9 eq.)
-
Activation agent (e.g., HOBt or OxymaPure, 3 eq.)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 15-30 minutes.
-
Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH, the coupling reagent, and the activation agent in DMF or NMP. Add DIEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of a Pbf-Protected Peptide
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the Pbf and other acid-labile side-chain protecting groups.[2][4][8]
Materials:
-
Dried peptide-resin
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and then dry it under a stream of nitrogen.[8]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. The most common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2][4] For 100 mg of resin, prepare 2 mL of the cocktail (1.9 mL TFA, 0.05 mL TIS, 0.05 mL H₂O).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature. The optimal time can vary from 2 to 4 hours, depending on the peptide sequence and the number of Arg(Pbf) residues.[2][4]
-
Filtration: Filter the cleavage mixture to separate the resin from the peptide solution. Collect the filtrate, which contains the desired peptide.
-
Resin Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[2]
-
Peptide Precipitation: Add the TFA solution dropwise into a centrifuge tube containing a large volume of cold diethyl ether (approximately 10 times the TFA volume). A white precipitate of the peptide should form.[2][8]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.[8]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Peptide Synthesis: H-D-Arg(Pbf)-OH in Focus
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. This is particularly true for the incorporation of arginine, an amino acid whose reactive guanidinium side chain necessitates robust protection. This guide provides a comprehensive comparison of H-D-Arg(Pbf)-OH with other commonly used protected D-arginine derivatives, supported by experimental data and detailed protocols to inform your synthesis strategy.
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a widely adopted standard for arginine protection in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its advantages lie in a favorable balance of stability during synthesis and lability during final cleavage.[1][2]
Performance Comparison of Protected D-Arginine Derivatives
The choice of protecting group for the D-arginine side chain significantly impacts coupling efficiency, potential side reactions, and overall yield and purity of the final peptide. The following table summarizes the performance of this compound in comparison to other alternatives.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Coupling Efficiency |
| Pbf | Good balance of stability and acid lability; Reduced risk of tryptophan alkylation during cleavage compared to Pmc.[1][3] | Can lead to δ-lactam formation, especially with carbodiimide activators; Steric hindrance can slow coupling.[1][4] | >99% with optimized protocols.[5] |
| Pmc | Acid labile, removable with TFA.[3] | Higher risk of tryptophan alkylation during cleavage; Slower removal than Pbf.[3] | Generally high, but can be lower than Pbf in tryptophan-containing peptides. |
| (Boc)2 | Prone to rapid δ-lactam formation, leading to low coupling efficiency.[5] | 28% in a comparative study.[5] | |
| NO2 | Stable; Low tendency for δ-lactam formation.[5] | Requires specific, sometimes harsh, conditions for removal (e.g., catalytic hydrogenation or reduction with SnCl2).[5] | >99% in a comparative study.[5] |
| Tos | Requires strong acid (e.g., HF) for removal.[5] | Not directly compared in recent literature with Pbf under mild Fmoc-SPPS conditions. | |
| Mtr | Requires strong acid for removal.[1] | Not directly compared in recent literature with Pbf under mild Fmoc-SPPS conditions. |
Case Study: Synthesis of a Tryptophan-Containing Peptide
A significant advantage of the Pbf protecting group is observed in the synthesis of peptides containing tryptophan. During the final trifluoroacetic acid (TFA) cleavage step, the cleaved Pmc group has a higher propensity to alkylate the indole side chain of tryptophan compared to the Pbf group.
In a comparative synthesis, the use of Fmoc-Arg(Pbf)-OH resulted in a 69% yield of the desired tryptophan-containing peptide after a 3-hour cleavage with TFA. In contrast, the use of Fmoc-Arg(Pmc)-OH under the same conditions yielded only 46% of the target peptide, with the remainder being the alkylated byproduct.[3][6] This highlights the superiority of the Pbf group for such sequences.
Experimental Protocols
The following are detailed protocols for the successful incorporation of this compound into a peptide sequence via Fmoc-SPPS.
Protocol 1: Standard Single Coupling using HBTU/DIEA
This protocol is suitable for most standard coupling reactions of this compound.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)[4]
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)[4]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Ensure the Fmoc group from the previous amino acid has been removed by treating with 20% piperidine in DMF and wash the resin thoroughly with DMF.[7]
-
Activation Solution: In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.[4]
-
Activation: Add DIEA to the activation solution and mix for 1-2 minutes.[7]
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate for 1-2 hours.[4][6]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended when coupling this compound to a sterically hindered amino acid or in sequences known to be difficult.
Procedure:
-
Perform an initial coupling as described in Protocol 1 (steps 1-5).
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (2-3 times).
-
Repeat the coupling step with a freshly prepared activation solution of this compound as described in Protocol 1 (steps 2-5).[7]
-
After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1 (step 6).[7]
Protocol 3: Peptide Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the Pbf and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[5]
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.[7]
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).[7]
-
Stir the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[7]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
Mitigating Side Reactions: δ-Lactam Formation
A notable side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form an inactive δ-lactam, which can lead to chain termination and deletion sequences.[1][4] This is particularly problematic when using carbodiimide activators like DIC.[1]
Strategies to Minimize δ-Lactam Formation:
-
Use onium salt-based coupling reagents like HBTU or HATU, which are generally preferred for sterically hindered amino acids.[4]
-
Employ in-situ activation methods with additives like OxymaPure, especially when using DIC.[6][8]
-
Avoid prolonged activation times before adding the coupling mixture to the resin.[6]
Visualizing the Workflow
To further clarify the synthesis process, the following diagrams illustrate the key workflows.
Caption: Standard Fmoc-SPPS cycle for incorporating this compound.
Caption: Workflow for peptide cleavage from the resin and Pbf group deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Evaluating H-D-Arg(Pbf)-OH from Different Suppliers
For researchers, scientists, and drug development professionals, the quality of amino acid derivatives is paramount for the successful synthesis of peptides. H-D-Arg(Pbf)-OH is a critical building block in solid-phase peptide synthesis (SPPS), and its purity directly impacts the yield and quality of the final peptide product. This guide provides a framework for evaluating the performance of this compound from various suppliers, complete with experimental protocols and data presentation formats, to aid in making informed purchasing decisions.
Key Performance Indicators for this compound
The quality of this compound can be assessed through a series of analytical and functional tests. The primary parameters to consider are:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), this is the most critical parameter. High purity ensures that the correct molecule is being incorporated into the peptide chain.
-
Identity: Confirmed by Mass Spectrometry (MS), this ensures that the molecular weight of the compound is correct.
-
Coupling Efficiency: Assessed through a test peptide synthesis, this functional assay determines how effectively the amino acid derivative is incorporated into a growing peptide chain.
Comparative Data from Hypothetical Suppliers
To illustrate the evaluation process, the following tables summarize hypothetical performance data for this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: Purity and Identity Analysis
| Supplier | Lot Number | Purity by HPLC (%) | Molecular Weight (m/z) [M+H]⁺ | Appearance |
| Supplier A | A123 | 99.5 | 427.2 | White crystalline powder |
| Supplier B | B456 | 98.8 | 427.2 | Off-white powder |
| Supplier C | C789 | 99.8 | 427.3 | White crystalline powder |
Table 2: Test Peptide Synthesis - Coupling Efficiency
| Supplier | Lot Number | Test Peptide Sequence | Crude Purity of Test Peptide (%) | Yield of Test Peptide (%) |
| Supplier A | A123 | Ac-Gly-D-Arg(Pbf)-Ala-NH₂ | 92.3 | 85.1 |
| Supplier B | B456 | Ac-Gly-D-Arg(Pbf)-Ala-NH₂ | 88.5 | 80.7 |
| Supplier C | C789 | Ac-Gly-D-Arg(Pbf)-Ala-NH₂ | 95.1 | 89.6 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Purity Determination by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase A to a concentration of 1 mg/mL.
Identity Confirmation by Mass Spectrometry
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: The sample from the HPLC analysis can be directly infused into the mass spectrometer.
-
Data Analysis: The observed mass-to-charge ratio (m/z) should be compared to the theoretical mass of this compound.
Test Peptide Synthesis for Coupling Efficiency
This protocol outlines the synthesis of a short model peptide, Ac-Gly-D-Arg(Pbf)-Ala-NH₂, to assess the coupling efficiency of this compound.
-
Resin: Rink Amide resin (0.5 mmol/g substitution).
-
Synthesis Scale: 0.1 mmol.
-
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) (2 x 10 min).
-
Washing: DMF (5x), Dichloromethane (DCM) (3x), DMF (3x) between each step.
-
Coupling:
-
Fmoc-Ala-OH: 3 equivalents of Fmoc-Ala-OH, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 1 hour.
-
This compound: 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 hours. A double coupling is recommended.[1]
-
Fmoc-Gly-OH: 3 equivalents of Fmoc-Gly-OH, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 1 hour.
-
-
Capping: Acetylation of the N-terminus with acetic anhydride/DIPEA in DMF.
-
Cleavage: Cleavage from the resin and removal of the Pbf protecting group using a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.[1]
-
Analysis: The crude peptide is analyzed by HPLC to determine purity and the yield is calculated based on the initial resin loading.
Visualizing Workflows and Decision Making
Experimental Workflow for this compound Evaluation
Caption: Workflow for the comprehensive evaluation of this compound from different suppliers.
Role of this compound in Fmoc-SPPS
Caption: The central role of this compound coupling in a typical Fmoc-SPPS cycle.
Supplier Selection Logic
Caption: A logical decision tree for selecting the optimal this compound supplier.
By systematically applying these evaluation criteria and experimental protocols, researchers can confidently select a supplier that provides high-quality this compound, ensuring the integrity and success of their peptide synthesis projects.
References
A Cost-Benefit Analysis of H-D-Arg(Pbf)-OH in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of raw materials in large-scale peptide synthesis is a critical decision that directly impacts process efficiency, product quality, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using H-D-Arg(Pbf)-OH, a key building block for incorporating D-arginine into peptide therapeutics, comparing it with its primary alternative, H-D-Arg(Pmc)-OH, and other potential strategies.
The guanidinium side chain of arginine is highly basic and requires protection during solid-phase peptide synthesis (SPPS) to prevent side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a widely adopted protecting group for arginine in Fmoc-based SPPS. This guide will delve into the quantitative aspects of cost, performance, and process efficiency to aid in making informed decisions for large-scale production.
Performance and Cost Comparison of Arginine Protecting Groups
The choice of protecting group for D-arginine is a trade-off between raw material cost, coupling efficiency, deprotection time, and the final purity of the peptide. The following tables summarize the key quantitative data for a comparative analysis of this compound and its alternatives.
Table 1: Cost Comparison of D-Arginine Derivatives for Large-Scale Synthesis
| Derivative | Protecting Group | Indicative Bulk Price (per kg) | Key Cost Considerations |
| This compound | Pbf | ~$12 - $27,933 (highly variable)[1][2] | Higher upfront cost compared to some alternatives, but potential for overall process savings. Price is highly dependent on supplier and scale. |
| H-D-Arg(Pmc)-OH | Pmc | Price on request, but generally considered lower than Pbf. | Lower initial raw material cost, but may lead to higher downstream processing costs due to lower efficiency and purity. |
| H-D-Arg(NO2)-OH | Nitro (NO2) | Generally more economical in raw material cost for large-scale production. | Requires an additional deprotection step, which can add to process time and cost. |
Note: Prices are indicative and can vary significantly based on supplier, purity, and order volume. The extremely low price of ~$12/kg for Fmoc-D-Arg(Pbf)-OH from some Indian suppliers requires careful validation of quality and purity for large-scale GMP synthesis.
Table 2: Performance Comparison of Arginine Protecting Groups in Large-Scale Synthesis
| Parameter | This compound | H-D-Arg(Pmc)-OH | H-D-Arg(NO2)-OH |
| Coupling Efficiency | Generally high, but can be affected by steric hindrance. | Similar to Pbf, but can also be influenced by sequence. | High, with reduced risk of δ-lactam formation. |
| Deprotection Time | Faster (typically 1-3 hours)[3] | Slower (can require >4 hours, especially for multiple Arg residues)[3] | Requires a separate, orthogonal deprotection step. |
| Crude Peptide Purity | Generally higher, especially for Trp-containing peptides.[4] | Lower, with a higher propensity for side reactions like tryptophan alkylation.[4] | Can be high, but the additional deprotection step needs careful optimization. |
| Overall Yield | Higher in many cases due to cleaner deprotection and fewer side reactions. A study on a Trp-containing peptide showed a 69% yield with Arg(Pbf) vs. 46% with Arg(Pmc).[4] | Often lower due to incomplete deprotection and side reactions. | Can be high if the deprotection is efficient. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and cost-effective large-scale peptide synthesis. Below are representative protocols for the key steps involving this compound.
Protocol 1: Large-Scale Coupling of Fmoc-D-Arg(Pbf)-OH
This protocol outlines a general procedure for the coupling of Fmoc-D-Arg(Pbf)-OH in an automated solid-phase peptide synthesizer for large-scale production.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH (1.5 - 3 equivalents)
-
Coupling reagent (e.g., DIC/Oxyma) (1.5 - 3 equivalents)
-
N,N-Dimethylformamide (DMF) or a greener alternative solvent
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in the synthesis solvent for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20-40% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and the coupling activators (e.g., Oxyma) in the synthesis solvent.
-
Add the coupling reagent (e.g., DIC) and allow for a pre-activation time of 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitoring the reaction completion is recommended. For challenging couplings, a second coupling may be necessary.
-
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and by-products.
Protocol 2: Large-Scale Deprotection of Arg(Pbf) and Cleavage
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Cleavage vessel
Procedure:
-
Resin Preparation: Wash the final peptide-resin with a suitable solvent (e.g., Dichloromethane) and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the pre-chilled cleavage cocktail to the dried resin in the cleavage vessel.
-
Stir the slurry at room temperature for 1-3 hours. The optimal time depends on the peptide sequence and the number of Arg(Pbf) residues.
-
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Washing: Collect the precipitated peptide by centrifugation or filtration and wash it multiple times with cold diethyl ether to remove scavengers and organic impurities.
-
Drying: Dry the crude peptide under vacuum.
Mandatory Visualizations
References
Verifying the Integrity of H-D-Arg(Pbf)-OH: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the integrity of amino acid building blocks is paramount to ensure the desired sequence, purity, and biological activity of the final peptide. H-D-Arg(Pbf)-OH, a critical D-arginine derivative with a bulky Pbf protecting group on its side chain, is no exception. This guide provides a comprehensive comparison of key analytical methods for verifying the chemical identity, purity, and chiral integrity of this compound, supported by detailed experimental protocols and data interpretation.
Key Analytical Techniques at a Glance
The primary methods for assessing the quality of this compound include High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Chiral Chromatography for ensuring enantiomeric purity. Each of these techniques offers unique advantages and provides complementary information to build a complete quality profile of the material.
Data Presentation: A Comparative Overview
The following table summarizes the key performance attributes of the primary analytical methods used to assess the integrity of this compound.
| Analytical Method | Key Parameters Measured | Typical Performance | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | Purity (%) | >98% | Quantifying chemical purity and detecting impurities with different polarity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight (m/z), Impurity Identification | Confirms expected mass (e.g., [M+H]⁺ at m/z 427.2) and provides masses of unknown peaks. | Confirming identity and identifying synthesis-related impurities and degradation products.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure, Impurity Characterization | Provides detailed structural information through chemical shifts and coupling constants. | Unambiguous confirmation of the chemical structure and characterization of impurities.[1] |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity (%ee) | >99% D-enantiomer | Quantifying the presence of the undesired L-enantiomer (H-L-Arg(Pbf)-OH). |
Mandatory Visualizations: Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the key analytical methods described in this guide.
Figure 1: Experimental workflow for purity analysis of this compound by RP-HPLC.
Figure 2: Workflow for identity confirmation and impurity analysis by LC-MS.
Figure 3: General workflow for structural verification by NMR spectroscopy.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the most common method for determining the chemical purity of this compound.[1] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% over 20 minutes). The gradient should be optimized to achieve good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.
Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Extra peaks indicate the presence of impurities.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an invaluable tool for confirming the molecular weight of this compound and identifying unknown impurities.[1]
Methodology:
-
LC System: An HPLC system identical to the one described for purity analysis can be used.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is commonly employed.
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Full scan mode is used to detect all ions within a specified mass range. For structural elucidation of impurities, tandem MS (MS/MS) can be performed to generate fragmentation patterns.
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of this compound at an m/z of approximately 427.2 (C19H31N4O5S+). The fragmentation pattern of protonated arginine typically involves the neutral loss of the guanidine group.[2] Any additional peaks in the mass spectrum, especially those co-eluting with minor peaks in the chromatogram, should be investigated as potential impurities. Common impurities include starting materials from the synthesis or byproducts such as those with incomplete side-chain protection.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for this compound.[3]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment is typically used to acquire the carbon spectrum.
-
Data Processing: The chemical shifts are referenced to the residual solvent peak (DMSO-d6 at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[4]
Data Interpretation: The observed chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound. Any unexpected signals may indicate the presence of impurities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to undesired side products in peptide synthesis and potentially affect the biological activity of the final peptide. Direct analysis of underivatized amino acids is possible using specific chiral stationary phases.[5]
Methodology:
-
Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), has been shown to be effective for the separation of underivatized amino acid enantiomers.[5]
-
Mobile Phase: A mobile phase consisting of water, methanol, and an acidic modifier like formic acid is a good starting point. The exact composition will need to be optimized for the specific compound.[5]
-
Detection: UV detection at 214 nm.
Alternative with Derivatization: If direct analysis is not feasible, pre-column derivatization with a chiral reagent like o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) can be employed to form diastereomers that can be separated on a standard C18 column.[6]
Data Interpretation: The chromatogram should ideally show a single peak corresponding to the D-enantiomer. The presence of a second peak at a different retention time would indicate the L-enantiomer. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.
Comparison of Alternatives and Concluding Remarks
While RP-HPLC is a robust and reliable method for routine purity checks, it cannot distinguish between enantiomers and may not provide definitive identification of unknown impurities. LC-MS is superior for identity confirmation and impurity profiling due to its mass-selective detection. NMR provides the most detailed structural information but is less sensitive and has a lower throughput than chromatographic methods. For enantiomeric purity, dedicated chiral HPLC methods are indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
Safety Operating Guide
Essential Guide to the Proper Disposal of H-D-Arg(Pbf)-OH
For researchers and drug development professionals, the responsible handling and disposal of chemical reagents like H-D-Arg(Pbf)-OH are paramount for ensuring a safe and compliant laboratory environment. This guide provides immediate safety information and a clear, step-by-step plan for the proper disposal of this compound, fostering a culture of safety and environmental stewardship.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₃₀N₄O₅S | [1] |
| Molecular Weight | 426.5 g/mol | [1] |
| Appearance | Powder | [2] |
| Storage Temperature | Desiccate at -20°C | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Experimental Protocol: Waste Disposal Procedure
Adherence to a standardized disposal protocol is crucial. The following steps provide a clear methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
If this compound is in solution, do not pour it down the drain.[4]
-
Collect the solution in a compatible, sealed, and clearly labeled container designated for liquid chemical waste.
-
3. Waste Container Labeling:
-
Label all waste containers with the full chemical name: "this compound" and indicate any known hazards. While some safety data sheets for similar compounds suggest it is not a hazardous substance, it is best practice to handle it with care.
4. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
5. Final Disposal:
-
The final disposal of this compound waste must be conducted in accordance with all local, regional, national, and international environmental regulations.[4][5]
-
Arrange for the collection of the chemical waste by a licensed professional waste disposal service. Do not mix with household garbage.[4]
-
Note that used, degraded, or contaminated products may be classified as hazardous waste, requiring specific disposal routes.[4]
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
